L-Cysteine-glutathione Disulfide
Description
S-Glutathionyl-L-cysteine is a natural product found in Phaseolus vulgaris with data available.
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6-,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRXZEPOHPEEAS-FXQIFTODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13081-14-6 | |
| Record name | Cysteine-glutathione disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteine-glutathione disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEINE-GLUTATHIONE DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89TEL00G6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Cysteine-glutathione Disulfide: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-cysteine-glutathione disulfide (CySSG) is a naturally occurring mixed disulfide formed between the amino acid L-cysteine and the tripeptide glutathione (B108866). As a significant component of the cellular thiol pool, CySSG plays a crucial role in redox homeostasis, antioxidant defense mechanisms, and the transport and storage of cysteine.[1] Its function as a bioavailable precursor to glutathione (GSH) has garnered interest in its therapeutic potential for conditions associated with oxidative stress, such as acetaminophen-induced hepatotoxicity.[2][3] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of CySSG, its biological significance in cellular signaling, and detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Physicochemical Properties
This compound is formed via a disulfide bond between the thiol groups of L-cysteine and the cysteine residue within the glutathione molecule.[1] Glutathione itself is a tripeptide composed of glutamate, cysteine, and glycine.[4] The formal name for this compound is L-γ-glutamyl-L-cysteinyl-glycine disulfide with L-cysteine.[2]
Chemical Structure
The chemical structure of this compound is depicted below:
-
IUPAC Name: (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[5]
-
Synonyms: CYSH-GSH, L-CySSG, S-Glutathionyl-L-cysteine[2][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 426.47 g/mol | [6] |
| 426.5 g/mol | [2][5] | |
| Monoisotopic Mass | 426.08790602 Da | [5] |
| Physical State | White powder, crystalline solid | [2][7] |
| Solubility | Water: 20 mg/mL | [2] |
| PBS (pH 7.2): 10 mg/mL | [2] | |
| Deionized water: 0.8 g per 100 ml | [7] | |
| Melting Point | 234°C (decomposition) | [7] |
| Purity | ≥95% | [2] |
| ≥98% | [6] | |
| XLogP3-AA | -7.7 | [5] |
Biological Significance and Signaling Pathways
This compound is a key molecule in cellular redox regulation and antioxidant defense.[4] It is formed during oxidative stress when glutathione reacts with protein thiol groups, a process known as S-glutathionylation, which protects proteins from irreversible oxidation.[4] CySSG can be considered a transport and storage form of cysteine.[1]
One of the most significant roles of CySSG is as a prodrug or precursor for intracellular glutathione (GSH).[3][8] GSH is a major intracellular antioxidant, crucial for detoxifying reactive oxygen species (ROS) and maintaining a reduced cellular environment.[9][10] Depletion of mitochondrial GSH is associated with increased vulnerability to oxidative stress.[6] L-CySSG has been shown to increase cytosolic GSH levels and protect against liver injury, highlighting its potential as a therapeutic agent.[3][6] The metabolism of L-CySSG to provide cysteine for GSH synthesis is an enzymatic process.[3]
The diagram below illustrates the central role of this compound in cellular redox homeostasis.
References
- 1. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Hepatoprotection by L-cysteine-glutathione mixed disulfide, a sulfhydryl-modified prodrug of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutathione - Wikipedia [en.wikipedia.org]
L-Cysteine-Glutathione Disulfide: An In-Depth Technical Guide to its Role as a Biomarker for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or easily repair the resulting damage, is implicated in the pathophysiology of a wide array of human diseases, including cardiovascular disorders, neurodegenerative diseases, cancer, and drug-induced organ injury. Consequently, the identification and validation of sensitive and specific biomarkers of oxidative stress are of paramount importance for disease diagnosis, prognosis, and the evaluation of therapeutic interventions. While the ratio of reduced glutathione (B108866) (GSH) to its oxidized form, glutathione disulfide (GSSG), has traditionally been a cornerstone for assessing intracellular redox status, its utility in plasma is limited by the low concentrations of these species.[1] This has spurred the investigation of alternative biomarkers, among which L-cysteine-glutathione disulfide (CySSG) has emerged as a promising candidate.
This technical guide provides a comprehensive overview of CySSG as a biomarker for oxidative stress. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this biomarker in their work. The guide delves into the biochemical basis of CySSG formation, its role in redox signaling, detailed experimental protocols for its quantification, and its application in various disease contexts and in the realm of drug development.
Biochemical Rationale for CySSG as an Oxidative Stress Biomarker
Under conditions of oxidative stress, the cellular antioxidant defense systems, primarily driven by glutathione, become overwhelmed. This leads to the oxidation of protein and non-protein thiols. The formation of mixed disulfides, such as CySSG, is a key consequence of this redox imbalance. CySSG is formed through the thiol-disulfide exchange reaction between GSSG and L-cysteine or through the reaction of a cysteine thiyl radical with glutathione. An elevated level of CySSG in biological fluids, particularly plasma, is indicative of a systemic shift towards a more oxidizing environment.
The concentration of cysteine species in plasma is significantly higher than that of glutathione species, making cysteine-containing disulfides potentially more sensitive markers of oxidative stress in this compartment.[1] Furthermore, the formation of CySSG is intricately linked to the process of S-glutathionylation, a reversible post-translational modification of protein cysteine residues.[2][3] This modification can alter protein function and plays a crucial role in redox signaling and protection against irreversible oxidation.[2][4]
Quantitative Data on CySSG and Related Thiols
The following tables summarize quantitative data on CySSG and other relevant thiols in human plasma under various conditions. These values can serve as a reference for researchers designing and interpreting their own studies.
Table 1: Plasma Thiol and Disulfide Concentrations in Healthy Adults
| Analyte | Concentration (µM) | Reference |
| Cysteine (Cys) | 7.3 ± 2.2 - 11.3 ± 2.9 | [5] |
| Cystine (CySS) | 51.7 ± 4.2 - 104.8 ± 4.8 | [5] |
| Glutathione (GSH) | 0.9 ± 0.1 - 2.8 ± 0.2 | [5] |
| Glutathione Disulfide (GSSG) | 0.035 ± 0.01 - 0.05 ± 0.01 | [5] |
| Cysteine-Glutathione Disulfide (CySSG) | Present, but variable | [5] |
Note: Concentrations can vary based on age, diet, and time of day.[6]
Table 2: Changes in Plasma Redox Markers in Disease States
| Disease/Condition | Change in Thiol/Disulfide Levels | Reference |
| Cardiovascular Disease | Increased plasma cystine (CySS), more oxidized redox potential (Eh) for Cys/CySS and GSH/GSSG couples. | [7] |
| Aging | Increased plasma cystine (CySS) and more oxidized Cys/CySS redox potential. | [5] |
| Colorectal Cancer (pre-resection) | Lower plasma cysteine levels. Positive association between plasma cysteine and malondialdehyde (MDA) and GSSG in tumor tissue. | [8] |
| Neurodegenerative Diseases (Alzheimer's, Parkinson's) | Elevated levels of glutathionylated proteins in affected brain regions. Altered homocysteine, cysteine, and glutathione dynamics. | [9][10] |
Experimental Protocols
Accurate quantification of CySSG and other thiols in biological samples is challenging due to their susceptibility to auto-oxidation. Therefore, meticulous sample preparation is crucial.
Protocol 1: Sample Preparation for Thiol Analysis in Plasma
This protocol is designed to prevent the artificial oxidation of thiols during sample collection and processing.
Materials:
-
Blood collection tubes containing EDTA or citrate (B86180) as an anticoagulant.
-
N-ethylmaleimide (NEM) solution (100 mM in water, freshly prepared).
-
Phosphate (B84403) buffer (5 mM, pH 6.5).
-
Methanol (B129727), ice-cold.
-
Centrifuge capable of reaching 20,000 x g at 4°C.
-
Microcentrifuge tubes.
Procedure:
-
Immediately after blood collection, add NEM solution to the whole blood to a final concentration of 10 mM to alkylate free thiols and prevent their oxidation. Gently mix.
-
Centrifuge the blood sample at 1,000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to a clean microcentrifuge tube.
-
For the quantification of small molecule thiols and disulfides, dilute a 20 µL aliquot of the NEM-treated plasma with 100 µL of 5 mM phosphate buffer (pH 6.5).
-
To this diluted plasma, add an internal standard solution containing isotopically labeled analytes.
-
Incubate the sample with an additional 40 µL of 5 mM NEM for 30 minutes at 37°C to ensure complete alkylation.
-
Precipitate proteins by adding ice-cold methanol to a final concentration of 80%.
-
Vortex the sample and incubate on ice for 15 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis. The supernatant can be stored at -80°C until analysis.
Protocol 2: Quantification of CySSG by UHPLC-MS/MS
This protocol provides a general framework for the analysis of CySSG and other thiols using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Instrumentation:
-
UHPLC system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate the analytes of interest.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding internal standard need to be determined. For CySSG, an example transition is m/z 427 -> 298.[5]
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.
Quantification:
-
A calibration curve is constructed by analyzing a series of standard solutions of known concentrations of the analytes and their internal standards.
-
The concentration of each analyte in the biological samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area on the calibration curve.
Signaling Pathways and Logical Relationships
Formation of CySSG and Protein S-Glutathionylation
Increased oxidative stress leads to an accumulation of GSSG. This shift in the GSH/GSSG ratio drives the formation of mixed disulfides, including CySSG and S-glutathionylated proteins.
Caption: Formation of CySSG and S-glutathionylated proteins under oxidative stress.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and recycling. The formation of mixed disulfides can influence the modification of Keap1 cysteine residues, thereby modulating the Nrf2 response.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Logical Relationship: CySSG and Endothelial Dysfunction
Elevated CySSG is a manifestation of systemic oxidative stress, which is a key driver of endothelial dysfunction, a critical early event in the pathogenesis of cardiovascular disease.
Caption: Logical relationship between CySSG and endothelial dysfunction.
Applications in Drug Development
The utility of CySSG as a biomarker extends throughout the drug development pipeline, from preclinical research to clinical trials.
-
Preclinical Toxicology: CySSG can be employed as a sensitive biomarker to assess the potential for drug-induced oxidative stress in animal models. An increase in plasma or tissue CySSG levels following drug administration can provide an early indication of off-target effects and potential toxicity, particularly drug-induced liver injury.[6]
-
Pharmacodynamic Biomarker: In the development of drugs targeting oxidative stress pathways, such as Nrf2 activators or direct antioxidants, CySSG can serve as a pharmacodynamic biomarker. A reduction in elevated CySSG levels in response to treatment can provide evidence of target engagement and biological activity.
-
Patient Stratification: In clinical trials, baseline CySSG levels may be used to stratify patients based on their underlying oxidative stress status. This could help identify patient populations most likely to respond to antioxidant therapies.
-
Monitoring Therapeutic Efficacy: Changes in CySSG levels during a clinical trial can be monitored to assess the efficacy of an investigational drug in mitigating oxidative stress. For instance, a clinical trial investigating the effects of a glutathione precursor could measure changes in serum and intracellular glutathione levels, with CySSG being a relevant related biomarker.[11]
Conclusion
This compound is a valuable and sensitive biomarker of oxidative stress, particularly in the plasma where traditional markers like the GSH/GSSG ratio are less reliable. Its formation is mechanistically linked to the fundamental biochemical processes that occur during redox imbalance. The ability to accurately quantify CySSG using robust analytical methods like UHPLC-MS/MS provides researchers and drug developers with a powerful tool to investigate the role of oxidative stress in disease and to evaluate the efficacy of novel therapeutic interventions. As our understanding of the intricate roles of redox signaling in health and disease continues to grow, the importance of biomarkers such as CySSG is set to increase, paving the way for more targeted and effective therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Posttranslational Modification of Cysteine in Redox Signaling and Oxidative Stress: Focus on S-Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione in Protein Redox Modulation through S-Glutathionylation and S-Nitrosylation [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Biomarker of Oxidative Stress Is Associated With Risk of Death in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Cysteine Post Translational Modifications Drive the Redox Code Underlying Neurodegeneration and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Quantification and Visualization of Homocysteine, Cysteine, and Glutathione in Alzheimer's and Parkinson's Disease Model Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Endogenous Presence of L-cysteine-glutathione Disulfide in Mammalian Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine-glutathione disulfide (CySSG) is a naturally occurring mixed disulfide formed between the amino acid L-cysteine and the tripeptide antioxidant glutathione (B108866) (GSH). Its endogenous presence in mammalian tissues is a critical aspect of cellular redox homeostasis and signaling. Under conditions of oxidative stress, the formation of CySSG can increase, reflecting a shift in the cellular thiol-disulfide balance. This technical guide provides a comprehensive overview of the endogenous presence of CySSG in mammalian tissues, detailing its quantification, the experimental protocols for its measurement, and its role in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals who are investigating redox biology and its implications for health and disease.
Quantitative Data on this compound in Mammalian Tissues
The concentration of this compound can vary significantly between different mammalian tissues and is influenced by the overall redox state of the cell. While extensive quantitative data for CySSG across all mammalian tissues is still an active area of research, the following table summarizes representative concentrations of the parent molecules, L-cysteine and glutathione, which are key to understanding the potential for CySSG formation. The levels of these thiols are tightly regulated and provide context for the dynamic nature of disulfide formation.
| Tissue/Fluid | Species | L-cysteine Concentration | Glutathione (GSH) Concentration | Oxidized Glutathione (GSSG) Concentration | Reference(s) |
| Liver | Rat | ~55 µM (intracellular) | 7-10 mM (intracellular) | - | [1][2] |
| Kidney | Rat | 4 nmol/mg protein | 20-25 nmol/mg protein | - | [3] |
| Brain | Mouse | 100-200 nmol/g | 0.5-1.5 µmol/g | Very low | [4][5] |
| Plasma | Human | ~35 µM | 2.8 ± 0.9 µM | 0.14 ± 0.04 µM | [1] |
Note: Direct quantification of CySSG is technically challenging due to its lower abundance compared to GSH and cysteine, and its dynamic nature. The provided values for cysteine and glutathione are indicative of the substrate availability for CySSG formation.
Experimental Protocols for the Determination of this compound
The accurate quantification of CySSG in biological samples requires meticulous sample preparation to prevent artifactual oxidation and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common methods employed.
Sample Preparation and Extraction
This protocol is a general guideline for the extraction of low-molecular-weight thiols and disulfides from mammalian tissues.
Materials:
-
Tissue of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
N-ethylmaleimide (NEM) solution (10 mg/mL in water)
-
Metaphosphoric acid (MPA), 5% (w/v), ice-cold
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge capable of reaching >10,000 x g at 4°C
Procedure:
-
Excise the tissue of interest rapidly and place it in ice-cold PBS to wash away excess blood.
-
Blot the tissue dry and record its weight.
-
Immediately homogenize the tissue in 5-10 volumes of ice-cold 5% MPA containing 1 mM NEM. The NEM is crucial to alkylate free thiol groups and prevent their auto-oxidation during sample processing.
-
Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant, which contains the low-molecular-weight thiols and disulfides.
-
The supernatant can be stored at -80°C until analysis or processed immediately.
Quantification by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method involves the derivatization of thiols to form fluorescent or UV-absorbing adducts for sensitive detection.
Materials:
-
Tissue extract (from Protocol 1)
-
Derivatization agent (e.g., N-(1-pyrenyl)maleimide (NPM) for fluorescence detection, or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for UV detection)
-
HPLC system with a suitable detector (fluorescence or UV)
-
Reversed-phase C18 column
Procedure:
-
Derivatization:
-
Mix a known volume of the tissue extract with the derivatization agent according to the manufacturer's instructions or a validated protocol. The reaction conditions (pH, temperature, and time) must be optimized for the specific agent used. For example, NPM derivatization is typically carried out at a neutral to slightly alkaline pH.
-
-
Chromatographic Separation:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the analytes using a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
The gradient program should be optimized to achieve baseline separation of CySSG from other thiols and disulfides.
-
-
Detection and Quantification:
-
Detect the derivatized analytes at the appropriate wavelength (e.g., excitation/emission wavelengths for fluorescent derivatives or a specific UV wavelength).
-
Quantify the amount of CySSG by comparing the peak area to a standard curve generated with known concentrations of a CySSG standard that has undergone the same derivatization procedure.
-
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the direct measurement of CySSG without the need for derivatization.
Materials:
-
Tissue extract (from Protocol 1)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reversed-phase or HILIC column
Procedure:
-
Chromatographic Separation:
-
Inject the tissue extract directly onto the LC system.
-
Separate the analytes using a suitable chromatographic method. Reversed-phase chromatography with an acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for the specific precursor-to-product ion transition of CySSG. This provides high specificity for quantification.
-
The MRM transitions for CySSG would need to be determined by infusing a pure standard.
-
-
Quantification:
-
Quantify the amount of CySSG by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled CySSG) added to the sample at the beginning of the extraction process. If a labeled standard is not available, a standard curve with external calibration can be used.
-
Signaling Pathways and Logical Relationships
The formation and reduction of CySSG are integral to cellular redox signaling. While CySSG itself is not a primary signaling molecule in the way that hydrogen peroxide or nitric oxide are, its presence and concentration reflect the cellular redox environment and can influence signaling pathways through the modulation of protein function via S-glutathionylation.
Formation of this compound
Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the oxidation of protein cysteine residues to form sulfenic acids (P-SOH). These highly reactive intermediates can then react with glutathione (GSH) to form a protein-glutathione mixed disulfide (P-SSG), a process known as S-glutathionylation. CySSG can be formed through a similar mechanism involving the oxidation of free L-cysteine.
Role in Protein S-Glutathionylation and Redox Signaling
Protein S-glutathionylation is a reversible post-translational modification that can alter the structure and function of proteins, thereby regulating cellular processes such as enzyme activity, protein localization, and protein-protein interactions. The balance between S-glutathionylation and de-glutathionylation is crucial for maintaining cellular function. While CySSG is not the direct donor of the glutathione moiety in most cases of protein S-glutathionylation, its levels are linked to the overall glutathione redox state (GSH/GSSG ratio) which is a key driver of this process.
Experimental Workflow for CySSG Analysis
The following diagram outlines the logical workflow for the quantification of CySSG in mammalian tissue samples.
Conclusion
The endogenous presence of this compound in mammalian tissues is a key indicator of the cellular redox state. Its accurate quantification, though challenging, provides valuable insights into the mechanisms of oxidative stress and redox signaling in both physiological and pathological conditions. The methodologies outlined in this guide, from sample preparation to advanced analytical techniques, offer a robust framework for researchers in this field. Further investigation into the precise roles of CySSG in specific signaling pathways will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.
References
Function of mixed disulfides in cellular redox signaling
An In-depth Technical Guide on the Function of Mixed Disulfides in Cellular Redox Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reversible formation of mixed disulfides between protein cysteine residues and low-molecular-weight thiols, predominantly glutathione (B108866) (S-glutathionylation), has emerged as a critical post-translational modification in cellular redox signaling. Historically viewed as a marker of oxidative stress, it is now understood to be a key regulatory mechanism that transduces signals from reactive oxygen species (ROS) and reactive nitrogen species (RNS) into specific biological responses. This technical guide provides a comprehensive overview of the formation, function, and detection of mixed disulfides. It details their role in modulating critical signaling pathways, presents quantitative data on the key components of the system, and offers detailed protocols for experimental analysis, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this pivotal area of cell biology.
Introduction: The Chemistry and Biology of Mixed Disulfides
Redox signaling relies on the ability of cells to sense and respond to changes in the intracellular environment, particularly fluctuations in reactive oxygen, nitrogen, and sulfur species (ROS, RNS, and RSS respectively).[1][2] Cysteine residues in proteins are primary sensors of these changes due to the unique reactivity of their thiol (sulfhydryl) side chains.[1][3] Oxidation of these thiols can lead to a variety of modifications, with one of the most significant being the formation of a mixed disulfide.
A mixed disulfide is a covalent bond between the sulfur atom of a protein cysteine residue and a sulfur atom of a low-molecular-weight (LMW) thiol.[4] The most abundant non-protein thiol in mammalian cells is the tripeptide glutathione (GSH), making S-glutathionylation the most prevalent and studied form of this modification.[4][5] This reversible process serves two primary functions:
-
Protection: It shields reactive cysteine thiols from irreversible oxidation to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids during periods of high oxidative stress.[4][6]
-
Regulation: It acts as a molecular "redox switch," altering a protein's structure, activity, subcellular localization, and interaction with other molecules, thereby regulating a vast array of cellular processes.[7][8][9]
This guide will focus primarily on S-glutathionylation as the archetypal mixed disulfide in cellular signaling.
The S-Glutathionylation Cycle: Formation and Reversal
The level of protein S-glutathionylation is dynamically controlled by the balance between its formation and its removal, a process often referred to as the S-glutathionylation cycle.
Mechanisms of Formation
S-glutathionylation can occur through several mechanisms:
-
Thiol-Disulfide Exchange: A protein thiolate (P-S⁻) can react with glutathione disulfide (GSSG), the oxidized form of glutathione, to form a protein-glutathione mixed disulfide (P-SSG) and a molecule of GSH.[9]
-
Reaction with Sulfenic Acid: The initial reaction of a protein thiol with an oxidant like hydrogen peroxide (H₂O₂) forms a highly reactive sulfenic acid intermediate (P-SOH).[1][2][3] This intermediate can then rapidly react with the abundant GSH in the cell to form the P-SSG.[3]
-
Reaction with S-Nitrosothiols: Protein S-nitrosothiols can react with GSH to form a mixed disulfide.[9]
Enzymatic Reversal (Deglutathionylation)
The removal of the glutathione adduct is a critical step for restoring protein function and is primarily catalyzed by two key enzyme systems:
-
Glutaredoxins (Grx): These are small oxidoreductases that specifically and efficiently catalyze the reduction of P-SSG. The process involves a thiol-disulfide exchange mechanism where the Grx active site cysteine attacks the P-SSG, forming a Grx-SSG intermediate, which is then reduced by another molecule of GSH, yielding GSSG and reduced Grx.[9][10]
-
Thioredoxins (Trx): The thioredoxin system can also reduce mixed disulfides, providing a degree of functional redundancy.[9][10]
Both the Grx and Trx systems ultimately rely on NADPH as the source of reducing equivalents, with GSSG being reduced back to GSH by glutathione reductase (GR) and oxidized Trx being reduced by thioredoxin reductase (TrR).[10]
Figure 1: The S-Glutathionylation Cycle.
Role of Mixed Disulfides in Signaling Pathways
S-glutathionylation is not a random event; it targets specific proteins with reactive cysteine residues, often located in catalytic or allosteric sites. This specificity allows it to regulate diverse cellular pathways.[3]
-
Transcription Factor Regulation: S-glutathionylation can directly modulate the activity of key transcription factors.
-
NF-κB: In the inflammatory response, glutathionylation of the p50 subunit of NF-κB on cysteine 62 inhibits its ability to bind to DNA, thereby downregulating the expression of pro-inflammatory genes.[9]
-
Nrf2: The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Oxidative stress causes modification of Keap1 cysteines, leading to the release and nuclear translocation of Nrf2, which activates the expression of antioxidant genes.[7]
-
-
Enzyme Activity: Many enzymes involved in metabolism and signaling are regulated by S-glutathionylation.
-
Kinases and Phosphatases: The modification can alter the activity of protein kinases (e.g., PKA) and phosphatases (e.g., PTEN, PP2A), creating a direct crosstalk between redox signaling and phosphorylation cascades.[7][11]
-
Metabolic Enzymes: Enzymes in glycolysis, the Krebs cycle, and mitochondrial oxidative phosphorylation are targets, suggesting a role for S-glutathionylation in metabolic reprogramming in response to redox changes.[7][12]
-
-
Cytoskeletal Dynamics: Glutathionylation of cytoskeletal proteins like actin can affect polymerization and filament organization, impacting processes such as cell division, migration, and differentiation.[7][12]
-
Calcium Homeostasis: Key proteins involved in calcium signaling, such as ryanodine (B192298) receptors (RyR) and the SERCA pump, are regulated by S-glutathionylation, linking cellular redox state to calcium dynamics.[7][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Redox modifications of protein-thiols: emerging roles in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Redox regulation by reversible protein S-thiolation in bacteria [frontiersin.org]
- 7. S-Glutathionylation signaling in cell biology: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology [frontiersin.org]
- 9. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidant Sensing by Reversible Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein glutathionylation in cellular compartments: A constitutive redox signal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Evolving Understanding of the S-Glutathionylation Cycle in Pathways of Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-cysteine-glutathione Disulfide in S-glutathionylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-glutathionylation is a crucial post-translational modification of cysteine residues in proteins, playing a significant role in redox signaling, protein function regulation, and protection against oxidative stress. This reversible process involves the formation of a mixed disulfide bond between a protein thiol and the tripeptide glutathione (B108866). L-cysteine-glutathione disulfide (CySSG) has emerged as a key molecule in mediating S-glutathionylation. This technical guide provides an in-depth exploration of the role of CySSG in this process, including its formation, mechanisms of action, and physiological and pathological implications. Detailed experimental protocols for the detection and quantification of S-glutathionylation and related molecules are provided, along with a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the core concepts.
Introduction to S-glutathionylation and this compound
Protein S-glutathionylation is the covalent attachment of glutathione (GSH) to the thiol group of a cysteine residue within a protein, forming a protein-glutathione mixed disulfide (PSSG).[1] This modification is a key event in redox signaling, protecting cysteine residues from irreversible oxidation and modulating protein activity, localization, and interactions.[2] Under conditions of oxidative stress, the cellular balance between reduced and oxidized glutathione shifts, favoring the formation of PSSG.[3]
This compound (CySSG) is a mixed disulfide formed between cysteine and glutathione. It is increasingly recognized as an important biological molecule that can directly glutathionylate proteins through thiol-disulfide exchange reactions.[4] The formation and concentration of CySSG are indicators of the cellular redox environment and can be elevated under conditions of oxidative stress.[5]
Formation of this compound
CySSG can be formed through several mechanisms, primarily involving the oxidation of cysteine and glutathione. One major pathway is the reaction between the thiyl radical of cysteine (CysS•) and glutathione (GSH), or the reaction of the glutathione thiyl radical (GS•) with cysteine. Another significant route is the thiol-disulfide exchange reaction between cystine (CySSCy) and GSH, or between glutathione disulfide (GSSG) and cysteine.[6]
Mechanism of S-glutathionylation by this compound
CySSG can directly modify protein thiols (Protein-SH) through a thiol-disulfide exchange reaction:
Protein-SH + CySSG ⇌ Protein-SSG + Cysteine-SH
This reaction is reversible and its direction is dependent on the intracellular concentrations of the reactants and products, as well as the redox potential of the specific protein cysteine residue.
Quantitative Data on CySSG and Related Thiols
The following tables summarize quantitative data regarding the concentrations of CySSG, cysteine, and glutathione in various biological samples under different conditions.
Table 1: Plasma Concentrations of Cysteine and Glutathione Species in Healthy Humans
| Analyte | Concentration (µM) | Reference |
| Total Cysteine (Cys + CySS) | ~250 | [5] |
| Reduced Cysteine (Cys) | < 5 | [5] |
| Cystine (CySS) | > 245 | [5] |
| Protein-bound Cysteine | 145 ± 18 | [5] |
| Total Glutathione (GSH + GSSG) | Low µM range | [5] |
| This compound (CySSG) | Present | [4] |
Table 2: Intracellular Concentrations of Glutathione
| Compartment | Concentration | Reference |
| Cytosol | 1-10 mM | [7] |
| Mitochondrial Matrix | ~1 µM | [8] |
Table 3: Kinetic Data for S-glutathionylation Reactions
| Reaction | Rate Constant | Reference |
| Na,K-ATPase inhibition by GSSG (fast phase) | 1655 M⁻¹ min⁻¹ | [9] |
| Na,K-ATPase inhibition by GSSG (slow phase) | 163 M⁻¹ min⁻¹ | [9] |
| S-glutathionylation of I91-Cys47 by GSSG | 0.33 M⁻¹ s⁻¹ | [10] |
| S-glutathionylation of I91-Cys63 by GSSG | 1.6 M⁻¹ s⁻¹ | [10] |
| Reaction of superoxide (B77818) with thiols | ~10³ M⁻¹ s⁻¹ | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of CySSG and S-glutathionylation.
Synthesis of this compound (CySSG)
This protocol is adapted from the method described by Eriksson and Eriksson (1967).[12]
Materials:
-
L-cystine thiolsulfonate ("cystine disulfoxide")
-
Reduced glutathione (GSH)
-
0.01 M Formic acid
-
Dowex 1-formate column (X2, 50-100 mesh)
-
Ninhydrin (B49086) solution (0.4% in ethanol (B145695) with 0.04 ml pyridine (B92270) per 100 ml)
Procedure:
-
Prepare the thiolsulfonate analogue of L-cystine.
-
Dissolve GSH (1.00 g, 3.26 mmol) in 100 ml of 0.01 M formic acid.
-
Add an excess of the L-cystine thiolsulfonate (3.00 g) to the GSH solution.
-
Stir the mixture thoroughly for 120 minutes.
-
Remove the solid material by centrifugation.
-
Wash the residue four times with 0.01 M formic acid.
-
Apply the combined supernatant and washings (60 ml) to a Dowex 1-formate column (4 x 15 cm).
-
Wash the column with water to elute unabsorbed cystine and L-cystine thiolsulfonate.
-
Change the eluent to 0.15 M formic acid to elute CySSG.
-
Monitor the fractions for the presence of CySSG using ninhydrin detection after paper electrophoresis or thin-layer chromatography.
-
Elute GSSG by increasing the formic acid concentration to 0.27 M.
Detection of S-glutathionylated Proteins by Immunoblotting
This protocol allows for the detection of total S-glutathionylated proteins in a sample.
Materials:
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer) containing 25 mM N-ethylmaleimide (NEM)
-
Laemmli sample buffer without reducing agents
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST) containing 2.5 mM NEM
-
Primary antibody against glutathione (anti-GSH antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells or tissues in lysis buffer containing NEM to block free thiol groups.
-
Determine protein concentration of the lysates.
-
Prepare protein samples in non-reducing Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer containing NEM for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary anti-GSH antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Site-specific Identification and Quantification of S-glutathionylation by Mass Spectrometry
This protocol outlines a general workflow for identifying and quantifying specific sites of S-glutathionylation using mass spectrometry.[13]
Materials:
-
Cell or tissue lysate
-
Alkylation reagent (e.g., N-ethylmaleimide, NEM)
-
Reducing agent specific for S-glutathionylation (e.g., Glutaredoxin (Grx) system: Grx, GSH, NADPH, Glutathione Reductase)
-
Thiol-reactive affinity resin (e.g., thiopropyl sepharose)
-
Trypsin
-
Isobaric labeling reagents (e.g., iTRAQ, TMT)
-
LC-MS/MS system
Procedure:
-
Blocking of Free Thiols: Lyse cells or tissues in a buffer containing a thiol-alkylating agent like NEM to block all free cysteine residues.
-
Selective Reduction: Selectively reduce the S-glutathionylated cysteines using a specific reducing system, such as the glutaredoxin (Grx) enzyme system.[14]
-
Affinity Capture: Capture the newly exposed free thiols on a thiol-reactive affinity resin.
-
On-resin Digestion: Wash the resin to remove non-specifically bound proteins and perform on-resin digestion of the captured proteins with trypsin.
-
Isobaric Labeling: Label the resulting peptides with isobaric tags for relative and absolute quantification (e.g., iTRAQ, TMT).
-
LC-MS/MS Analysis: Elute the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the S-glutathionylated peptides and their corresponding proteins. The specific cysteine residue that was modified will be identified by the presence of the affinity tag. Quantify the relative abundance of each S-glutathionylated peptide across different samples based on the reporter ion intensities from the isobaric tags.
In Situ Detection of S-glutathionylated Proteins using Glutaredoxin
This protocol allows for the visualization of S-glutathionylated proteins within tissue sections.[14]
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Blocking buffer (25 mM HEPES, pH 7.4, 0.1 mM EDTA, 0.01 mM neocuproine, 1% Triton) with 40 mM NEM
-
Tris-buffered saline (TBS)
-
Glutaredoxin reaction mix (13.5 µg/ml recombinant human Grx1, 35 µg/ml GSSG reductase, 1 mM GSH, 1 mM NADPH, 18 µM EDTA, 137 mM Tris-HCl, pH 8.0)
-
Labeling reagent (e.g., 1 mM N-(3-maleimidylpropionyl) biocytin, MPB) in labeling buffer (25 mM HEPES, pH 7.4, 0.1 mM EDTA, 0.01 mM neocuproine)
-
Streptavidin-conjugated fluorophore
-
Mounting medium
Procedure:
-
Dewax and rehydrate the tissue sections.
-
Block free thiol groups by incubating the sections in blocking buffer with NEM for 30 minutes.
-
Wash the sections three times with TBS.
-
Reduce S-glutathionylated cysteines by incubating with the glutaredoxin reaction mix for 30 minutes.
-
Wash the sections three times with TBS.
-
Label the newly reduced cysteines by incubating with the MPB solution for 30 minutes.
-
Wash the sections three times with TBS to remove excess MPB.
-
Incubate with a streptavidin-conjugated fluorophore to detect the biotinylated proteins.
-
Wash the sections and mount with an appropriate mounting medium.
-
Visualize the fluorescence using a microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the role of CySSG in S-glutathionylation.
Caption: Formation of CySSG and its role in protein S-glutathionylation.
Caption: Workflow for mass spectrometry-based analysis of S-glutathionylation.
Caption: Logical relationship of oxidative stress, CySSG, and S-glutathionylation.
Physiological and Pathological Significance
S-glutathionylation mediated by CySSG and other mechanisms plays a dual role in cellular physiology and pathology.
Physiological Roles:
-
Redox Signaling: S-glutathionylation acts as a reversible switch to control protein function in response to changes in the cellular redox environment.
-
Enzyme Regulation: The activity of many enzymes, including metabolic enzymes and protein kinases, is modulated by S-glutathionylation.
-
Protection from Oxidative Damage: By reversibly modifying cysteine residues, S-glutathionylation protects them from irreversible oxidation to sulfinic and sulfonic acids.[1]
Pathological Implications:
-
Neurodegenerative Diseases: Aberrant S-glutathionylation has been implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's disease.
-
Cardiovascular Diseases: Dysregulation of S-glutathionylation is associated with cardiovascular conditions, including ischemia-reperfusion injury and heart failure.
-
Cancer: The role of S-glutathionylation in cancer is complex, with evidence suggesting its involvement in both tumor progression and suppression depending on the specific protein targets.
-
Cystinosis: In this genetic disorder, the accumulation of cystine can lead to increased formation of CySSG.[15]
Conclusion
This compound is a critical player in the intricate process of S-glutathionylation, acting as a direct donor of glutathione to protein thiols, particularly under conditions of oxidative stress. Understanding the mechanisms of CySSG formation and its role in modifying protein function is essential for elucidating the complex interplay of redox signaling in health and disease. The experimental protocols and quantitative data provided in this guide offer valuable resources for researchers and drug development professionals working to unravel the complexities of S-glutathionylation and its potential as a therapeutic target. The continued investigation into the specific protein targets of CySSG-mediated S-glutathionylation will undoubtedly provide further insights into its physiological and pathological significance.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocols for the Detection of S-Glutathionylated and S-Nitrosylated Proteins In Situ: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cysteine Disulfides (Cys-ss-X) as Sensitive Plasma Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MEASUREMENT AND IDENTIFICATION OF S-GLUTATHIOLATED PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Evolving Understanding of the S-Glutathionylation Cycle in Pathways of Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Glutathionylation of the Na,K-ATPase Catalytic α Subunit Is a Determinant of the Enzyme Redox Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-glutathionylation of cryptic cysteines enhances titin elasticity by blocking protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Causes and Consequences of Cysteine S-Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Proteomic Identification and Quantification of S-glutathionylation in Mouse Macrophages Using Resin-Assisted Enrichment and Isobaric Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTOCOLS FOR THE DETECTION OF S-GLUTATHIONYLATED AND S-NITROSYLATED PROTEINS IN SITU - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
An In-depth Technical Guide to L-cysteine-glutathione Disulfide: Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine-glutathione disulfide (CySSG) is a mixed disulfide formed through the oxidation of the sulfhydryl groups of L-cysteine and glutathione (B108866). This molecule plays a significant role in cellular redox homeostasis, acting as a reservoir for cysteine and participating in thiol-disulfide exchange reactions. Its presence in various biological tissues and fluids has implicated it in a range of physiological and pathological processes, including oxidative stress, detoxification, and cellular signaling. This guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to CySSG, tailored for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Discovery and History
The existence of mixed disulfides in biological systems was a topic of growing interest in the mid-20th century. While the precise first isolation of this compound from a biological source is not definitively documented in a single seminal paper, its presence in tissues like the liver and the lens of the eye was claimed in research preceding its formal chemical synthesis and characterization.[1]
A pivotal moment in the study of CySSG was the 1967 publication by Eriksson and Eriksson, which detailed a method for its chemical synthesis.[1] This work provided a means to produce purified CySSG, enabling a more thorough investigation of its chemical and physical properties. The synthesis was achieved through the thiolysis of the thiolsulfonate derivative of cystine with glutathione.[1] This breakthrough paved the way for subsequent studies into its biological functions and metabolic fate.
Early research recognized CySSG as a potential intermediate in sulfur metabolism and as a transport and storage form of cysteine. More recent investigations have highlighted its role as a pro-drug for glutathione, capable of replenishing intracellular glutathione levels and protecting against oxidative damage-induced toxicities, such as that caused by acetaminophen.[2][3]
Quantitative Data
A summary of the key quantitative properties of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₄O₈S₂ | --INVALID-LINK-- |
| Molecular Weight | 426.5 g/mol | --INVALID-LINK-- |
| CAS Number | 13081-14-6 | --INVALID-LINK-- |
| Solubility in Water | 20 mg/mL | --INVALID-LINK--[3] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | --INVALID-LINK--[3] |
| Standard Redox Potential (E₀' at pH 7) | Approximately -220 mV (for Cys/CySS couple) | --INVALID-LINK--[4] |
Table 2: Reported Concentrations of this compound and Related Thiols in Biological Samples
| Analyte | Tissue/Fluid | Species | Concentration | Source |
| This compound | Bovine Lens (Inner Cortex) | Bovine | Localized presence detected | --INVALID-LINK--[5] |
| Glutathione (GSH) | Human Plasma | Human | 2.8 ± 0.9 µM | --INVALID-LINK--[6] |
| Glutathione disulfide (GSSG) | Human Plasma | Human | 0.14 ± 0.04 µM | --INVALID-LINK--[6] |
| Cysteine (Cys) | Human Plasma | Human | 8.52 µM (Total) | --INVALID-LINK--[7] |
| Cystine (CySS) | Human Plasma | Human | 2.98 µM | --INVALID-LINK--[7] |
| Glutathione (GSH) | Human Erythrocytes | Human | 1.4 ± 0.7 mM | --INVALID-LINK--[8] |
| Glutathione disulfide (GSSG) | Human Erythrocytes | Human | 214 ± 114 µM | --INVALID-LINK--[8] |
| Glutathione (GSH) | Rat Liver | Rat | 7-8 mM | --INVALID-LINK--[9] |
Experimental Protocols
Chemical Synthesis of this compound
This protocol is adapted from the method described by Eriksson and Eriksson (1967).[1]
Materials:
-
L-glutathione (GSH)
-
Thiolsulfonate analogue of L-cystine (prepared as described by Emiliozzi and Pichat)
-
0.01 M Formic acid
-
Dowex 1-formate column (X2, 50-100 mesh)
-
0.15 M Formic acid
-
0.27 M Formic acid
-
Acetone
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Dissolve L-glutathione (e.g., 1.00 g, 3.26 mmol) in 100 mL of 0.01 M formic acid.
-
Add an excess of the thiolsulfonate analogue of L-cystine (e.g., 3.00 g) to the glutathione solution.
-
Stir the mixture thoroughly for 120 minutes at room temperature.
-
Remove the solid material by centrifugation.
-
Wash the residue four times with 0.01 M formic acid and combine the washings with the supernatant.
-
Apply the combined supernatant and washings (approximately 60 mL) to a Dowex 1-formate column (e.g., 4 x 15 cm).
-
Wash the column with water to elute unabsorbed substances like cystine and the thiolsulfonate.
-
After collecting approximately 1400 mL of effluent, switch the eluent to 0.15 M formic acid. The mixed disulfide (CySSG) will elute shortly after the void volume.
-
Monitor the column effluent for the presence of CySSG (e.g., by UV absorbance or ninhydrin (B49086) reaction of fractions).
-
To elute glutathione disulfide (GSSG), increase the formic acid concentration of the eluent to 0.27 M.
-
Pool the fractions containing CySSG and concentrate them using a rotary evaporator to a syrupy residue (approximately 5 mL).
-
Dilute the residue with 5 mL of water and precipitate CySSG by adding 100 mL of acetone.
-
Collect the precipitate by centrifugation and dry it to a constant weight over silica (B1680970) gel in a vacuum.
Quantification of this compound in Biological Samples by HPLC
This protocol is a generalized procedure based on common methods for thiol and disulfide analysis in biological samples. Specific parameters may need optimization depending on the sample matrix and instrumentation.
Materials:
-
Biological sample (e.g., tissue homogenate, plasma)
-
Perchloric acid (PCA) or other suitable protein precipitating agent
-
N-ethylmaleimide (NEM) to block free thiols (for disulfide measurement)
-
Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT) for reduction of disulfides
-
Derivatizing agent (e.g., monobromobimane (B13751) (mBBr), o-phthalaldehyde (B127526) (OPA), or Ellman's reagent (DTNB))
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., fluorescence or UV-Vis)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer on ice.
-
To prevent auto-oxidation, perform all steps at low temperatures and consider adding a metal chelator like DTPA to the buffers.
-
For the analysis of total CySSG (reduced and oxidized forms), proceed directly to protein precipitation.
-
For the specific measurement of the disulfide form, first, block free thiols by incubating the sample with NEM. Then, remove excess NEM before the reduction step.
-
Precipitate proteins by adding a cold protein precipitating agent like PCA to the sample. Centrifuge to pellet the precipitated protein.
-
Neutralize the acidic supernatant.
-
-
Reduction (for total disulfide measurement):
-
Treat the deproteinized sample with a reducing agent like TCEP or DTT to reduce all disulfides, including CySSG, to their constituent thiols (cysteine and glutathione).
-
-
Derivatization:
-
React the thiol-containing sample (either from the initial sample for free thiol measurement or after the reduction step for total thiol measurement) with a derivatizing agent to form a stable, detectable adduct. The choice of derivatizing agent will depend on the detection method (e.g., mBBr for fluorescence detection). Follow the specific protocol for the chosen derivatizing agent regarding pH, temperature, and reaction time.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the derivatized analytes using a suitable mobile phase gradient on a reverse-phase column.
-
Detect the eluting derivatives using the appropriate detector (e.g., fluorescence detector with excitation and emission wavelengths suitable for the chosen derivatizing agent).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound standard that has been subjected to the same sample preparation and derivatization procedure.
-
Calculate the concentration of CySSG in the sample by comparing the peak area of the analyte to the standard curve.
-
Signaling Pathways and Molecular Interactions
This compound is a key player in thiol-disulfide exchange reactions, which are fundamental to cellular redox signaling. One of the primary enzymatic systems involved in the metabolism of CySSG is the glutaredoxin (Grx) system.
Glutaredoxin-Mediated Reduction of this compound
Glutaredoxins are small oxidoreductases that catalyze the reduction of mixed disulfides, including the disulfide bond in CySSG. This process is crucial for maintaining the cellular thiol-disulfide balance and for regenerating reduced cysteine and glutathione. The catalytic cycle involves the active site cysteine of glutaredoxin and reduced glutathione (GSH).
Caption: Glutaredoxin-mediated reduction of this compound.
The reduction of CySSG by glutaredoxin proceeds via a thiol-disulfide exchange mechanism. The active site cysteine of reduced glutaredoxin attacks the disulfide bond of CySSG, leading to the formation of a glutathionylated glutaredoxin intermediate (Grx-SSG) and the release of free L-cysteine. The Grx-SSG intermediate is then reduced by a molecule of glutathione (GSH), regenerating the active, reduced glutaredoxin and producing glutathione disulfide (GSSG).
Experimental Workflow for Studying Glutaredoxin Activity
The following workflow outlines a general approach to investigate the glutaredoxin-mediated reduction of this compound in vitro.
Caption: Experimental workflow for studying glutaredoxin activity on CySSG.
Conclusion
This compound is a molecule of significant interest in the field of redox biology and pharmacology. From its early, somewhat elusive, identification in biological tissues to its well-characterized chemical synthesis and its emerging roles in cellular signaling and as a therapeutic agent, the study of CySSG continues to provide valuable insights into the intricate mechanisms of cellular redox control. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals to further explore the multifaceted nature of this important mixed disulfide.
References
- 1. The standard redox potential of cysteine-cystine from the thiol-disulphide exchange reaction with glutathione and lipoic acid. | Semantic Scholar [semanticscholar.org]
- 2. Catalysis of thiol/disulfide exchange. Glutaredoxin 1 and protein-disulfide isomerase use different mechanisms to enhance oxidase and reductase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The standard redox potential of cysteine-cystine from the thiol-disulphide exchange reaction with glutathione and lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spatial distributions of glutathione and its endogenous conjugates in normal bovine lens and a model of lens aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox state of glutathione in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Glutathione, Cysteine, and Their Redox Potentials in the Plasma of Critically Ill and Healthy Children [frontiersin.org]
- 8. The Concentration of Glutathione in Human Erythrocytes is a Heritable Trait - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat liver glutathione: possible role as a reservoir of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of L-cysteine-glutathione Disulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine-glutathione disulfide (CySSG) is a mixed disulfide formed between the amino acid L-cysteine and the tripeptide antioxidant glutathione (B108866). As a naturally occurring metabolite in humans and other mammals, CySSG plays a crucial role in cellular redox homeostasis and detoxification processes.[1] Its formation is indicative of oxidative stress, where an increase in its levels can signify a shift in the cellular thiol-disulfide balance. This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological significance of this compound, tailored for professionals in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₄O₈S₂ | [1][2] |
| Molecular Weight | 426.47 g/mol | [1][2] |
| CAS Number | 13081-14-6 | [1][2] |
| Melting Point | 234 °C (decomposes) | [3] |
| Solubility | - 20 mg/mL in water- 10 mg/mL in PBS (pH 7.2) | [2] |
| Stability | Stable for ≥ 4 years when stored at -20°C as a solid. | [2] |
| Predicted pKa | 2.01 ± 0.10 | [3] |
| Isoelectric Point (pI) | Estimated to be in the acidic range based on the pKa of its carboxylic acid and amino groups. An experimental value is not readily available in the literature. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its study. The following protocols are based on established methods.
Synthesis of this compound
This protocol is adapted from the method described by Eriksson and Eriksson (1967).[4]
Principle: The synthesis involves the thiolysis of the thiolsulfonate derivative of L-cystine with reduced glutathione (GSH).
Materials:
-
L-cystine
-
Reduced glutathione (GSH)
-
Formic acid (0.01 M, 0.15 M, 0.27 M)
-
Dowex 1-formate resin (X2, 50-100 mesh)
-
Acetone
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Preparation of L-cystine thiolsulfonate: Prepare the thiolsulfonate analogue of L-cystine according to the method of Emiliozzi and Pichat.
-
Reaction: Dissolve 1.00 g of GSH in 100 ml of 0.01 M formic acid. Add an excess of L-cystine thiolsulfonate (e.g., 3.00 g) to the GSH solution.
-
Stir the mixture thoroughly for 120 minutes at room temperature.
-
Removal of Solids: Centrifuge the reaction mixture to remove any solid material.
-
Wash the residue four times with 0.01 M formic acid and combine the washings with the supernatant.
Purification by Ion-Exchange Chromatography
Procedure:
-
Column Preparation: Prepare a Dowex 1-formate column (e.g., 4 x 15 cm).
-
Loading: Apply the combined supernatant and washings (approximately 60 ml) to the column.
-
Elution:
-
Wash the column with water to elute unabsorbed compounds like cystine and any remaining thiolsulfonate.
-
Change the eluent to 0.15 M formic acid to elute the this compound.
-
Subsequently, elute glutathione disulfide (GSSG) with 0.27 M formic acid.
-
-
Fraction Collection and Analysis: Monitor the column effluent and collect the fractions containing CySSG. The identity of the eluted substances can be verified by electrophoresis.[4]
-
Isolation: Pool the fractions containing pure CySSG and concentrate them using a rotary evaporator. Precipitate the product from the resulting syrup by adding acetone.
-
Drying: Collect the precipitate by centrifugation and dry it to a constant weight over silica (B1680970) gel in a vacuum. The final product should be a white powder.[4]
Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the synthesized this compound.
Sample Preparation: Dissolve 50 to 100 mg of the sample in a suitable solvent such as 2.5 M trifluoroacetic acid (TFA) in D₂O. Use an internal standard like 3-trimethylsilylpropionic acid.[4]
Instrumentation: A Varian Associates A-60 NMR spectrometer or a modern equivalent can be used.[4]
Data Acquisition and Analysis:
-
Acquire ¹H NMR spectra.
-
The spectrum is expected to show characteristic peaks for the protons of the cysteine and glutathione moieties. For example, absorptions for the methylene (B1212753) hydrogens of the cysteine residue appear around 3.47 and 3.35 ppm, and the peaks for the methylene group of the cysteinyl residue in glutathione appear around 3.27 and 3.13 ppm when dissolved in 2.5 M TFA.[4]
2. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Sample Preparation: Prepare a KBr disc containing the sample.
Instrumentation: A standard FTIR spectrometer.
Data Acquisition and Analysis:
-
Record the IR spectrum.
-
The spectrum of CySSG is expected to show great similarities to that of GSH, especially in the region of C-O stretching and N-H deformation absorptions (5-8 µm).[4]
3. High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To quantify the concentration of this compound in biological samples.
Principle: This method involves pre-column derivatization with a reagent that reacts with thiols, followed by separation and detection using HPLC with UV or fluorescence detection. For disulfide analysis, a reduction step is required prior to derivatization.
Example Protocol (adapted from general thiol analysis methods):
-
Sample Preparation:
-
For disulfide quantification, reduce the sample with a reducing agent like dithiothreitol (B142953) (DTT) or sodium borohydride (B1222165) to convert CySSG to cysteine and GSH.
-
Deproteinize the sample, for example, by adding a perchloric acid solution and centrifuging.
-
-
Derivatization: React the thiol-containing supernatant with a derivatizing agent such as Ellman's reagent (DTNB) or o-phthalaldehyde (B127526) (OPA).
-
HPLC Analysis:
-
Column: A C18 or C8 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[5][6]
-
Detection: Use a UV-Vis detector (e.g., at 280 nm for DTNB derivatives) or a fluorescence detector (for OPA derivatives).[5][6]
-
-
Quantification: Calculate the concentration of the analyte by comparing the peak area to a standard curve prepared with known concentrations of this compound.
Biological Significance and Signaling Pathways
This compound is a key player in cellular redox signaling. Its formation is a marker of oxidative stress and it is involved in the post-translational modification of proteins known as S-glutathionylation.
S-Glutathionylation Signaling Pathway
S-glutathionylation is the reversible formation of a mixed disulfide between glutathione and a cysteine residue on a protein. This modification can alter the protein's function, localization, and stability, thereby acting as a regulatory switch in various signaling pathways. This compound can be involved in these thiol-disulfide exchange reactions.
Below is a diagram representing the central role of glutathione and mixed disulfides in the S-glutathionylation of proteins.
Caption: S-Glutathionylation and Glutathione Redox Cycle.
Experimental Workflow for Studying CySSG in Biological Systems
The following diagram outlines a typical experimental workflow for investigating the role of this compound in a cellular context.
Caption: Workflow for Investigating CySSG in Biological Samples.
Conclusion
This compound is a vital molecule at the crossroads of cellular metabolism and redox signaling. A thorough understanding of its physicochemical characteristics is fundamental for its accurate study, while robust experimental protocols are essential for elucidating its complex biological roles. This guide provides a foundational resource for researchers and professionals aiming to investigate the significance of this compound in health and disease, with potential applications in the development of novel therapeutic strategies targeting oxidative stress-related pathologies.
References
- 1. Cysteine-glutathione disulfide | C13H22N4O8S2 | CID 10455148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 13081-14-6 [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. [PDF] A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Natural occurrence of L-cysteine-glutathione disulfide
Glutathione (B108866) Disulfide: An In-Depth Technical Guide on its Natural Occurrence, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-cysteine-glutathione disulfide (CySSG) is a naturally occurring mixed disulfide formed through the oxidation of two crucial low-molecular-weight thiols: L-cysteine and glutathione (GSH). While often considered a byproduct of oxidative stress, emerging evidence suggests that CySSG plays a significant role in redox signaling and cellular homeostasis. This technical guide provides a comprehensive overview of the natural occurrence of CySSG, detailed experimental protocols for its quantification, and an exploration of its involvement in key biological pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating the multifaceted roles of this intriguing molecule.
Natural Occurrence and Physiological Context
This compound is a ubiquitous molecule found in mammalian cells and tissues, arising from the thiol-disulfide exchange between L-cysteine and glutathione disulfide (GSSG) or the reaction of L-cysteine with S-glutathionylated proteins. Its formation is intrinsically linked to the cellular redox environment, with increased levels often observed under conditions of oxidative stress.
While specific concentrations of CySSG in various tissues are not extensively documented in the literature, its presence has been confirmed in several biological matrices. The concentration of its parent molecules, glutathione and cysteine, are well-characterized and provide a context for the potential levels of CySSG. In healthy cells, the total glutathione pool (GSH + GSSG) ranges from 0.5 to 10 mmol/L, with over 90% in the reduced form (GSH)[1]. Extracellular fluids have significantly lower glutathione concentrations, typically in the range of 2-20 µmol/L[1].
The formation of CySSG is a dynamic process influenced by the relative concentrations of cysteine, glutathione, and the activity of enzymes involved in redox regulation.
Data Presentation: Thiol Concentrations in Biological Systems
Due to the limited availability of specific quantitative data for this compound in the literature, this table summarizes the reported concentrations of its precursor molecules, L-cysteine and glutathione, in various biological samples. This information provides a baseline for understanding the potential physiological and pathological ranges of CySSG.
| Analyte | Sample Type | Organism | Condition | Concentration Range | Reference |
| Glutathione (GSH) | Cytosol | Animal Cells | Healthy | 0.5 - 10 mmol/L | [1] |
| Extracellular Fluid | Animal Cells | Healthy | 2 - 20 µmol/L | [1] | |
| Plasma | Human | Healthy | 2.8 ± 0.9 µmol/L | [2] | |
| Liver | Rat | Healthy | ~5-10 mmol/kg | [3] | |
| Cancer Cells | Human | Pathological | 10 - 40 mmol/L | [1] | |
| Glutathione Disulfide (GSSG) | Plasma | Human | Healthy | 0.14 ± 0.04 µmol/L | [2] |
| L-Cysteine | Plasma | Human | Healthy | ~30 - 200 µmol/L | [3] |
Experimental Protocols
Accurate quantification of this compound in biological samples is challenging due to its reactivity and the presence of other abundant thiols. The following protocols are based on established methods for the analysis of thiols and disulfides and can be adapted for the specific measurement of CySSG.
Synthesis of utathione Disulfide Standard
A pure standard of CySSG is essential for the validation of any analytical method.
Protocol: Synthesis of CySSG by Thiolysis
-
Preparation of Reactants:
-
Dissolve L-glutathione (GSH) in 0.01 M formic acid.
-
Prepare a thiolsulfonate derivative of L-cystine ("cystine disulfoxide").
-
-
Reaction:
-
Add an excess of the cystine thiolsulfonate to the GSH solution.
-
Stir the mixture thoroughly for approximately 120 minutes at room temperature.
-
-
Purification:
-
Remove any solid material by centrifugation.
-
Wash the residue with 0.01 M formic acid.
-
Apply the supernatant to a Dowex 1-formate anion-exchange column.
-
Elute with a stepwise gradient of formic acid (e.g., water, 0.15 M formic acid, and 0.27 M formic acid) to separate CySSG from unreacted GSH, cystine, and other byproducts.
-
-
Verification:
-
Confirm the identity and purity of the synthesized CySSG using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
-
Quantification of utathione Disulfide by HPLC
High-performance liquid chromatography (HPLC) coupled with a suitable detector is a robust method for the quantification of CySSG.
Protocol: Reversed-Phase HPLC with Pre-column Derivatization
-
Sample Preparation:
-
Homogenize tissue samples or collect plasma in the presence of a thiol-alkylating agent, such as N-ethylmaleimide (NEM), to prevent artefactual oxidation and disulfide exchange.
-
Precipitate proteins using an acid like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA).
-
Centrifuge to remove precipitated proteins and collect the supernatant.
-
-
Derivatization (for fluorescence detection):
-
To enhance sensitivity and selectivity, derivatize the free amino groups of CySSG with a fluorescent labeling agent such as o-phthalaldehyde (B127526) (OPA) or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F).
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection:
-
UV Detection: Monitor the effluent at a low wavelength (e.g., 200-220 nm) for underivatized CySSG.
-
Fluorescence Detection: Use appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., Ex: 385 nm, Em: 515 nm for SBD-F derivatives).
-
-
-
Quantification:
-
Generate a standard curve using the synthesized CySSG standard.
-
Calculate the concentration of CySSG in the samples by comparing their peak areas to the standard curve.
-
Quantification of utathione Disulfide by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of CySSG, especially in complex biological matrices.
Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Follow the same sample preparation steps as for HPLC analysis, including thiol alkylation and protein precipitation. The use of a stable isotope-labeled internal standard for CySSG is highly recommended for accurate quantification.
-
-
LC Separation:
-
Utilize a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column to achieve chromatographic separation of CySSG from other sample components.
-
Employ a gradient elution with mobile phases compatible with mass spectrometry (e.g., water and acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify CySSG. This involves monitoring the transition of the precursor ion (the molecular ion of CySSG) to a specific product ion.
-
-
Quantification:
-
Construct a calibration curve using the synthesized CySSG standard and an internal standard.
-
Determine the concentration of CySSG in the samples based on the peak area ratios of the analyte to the internal standard.
-
Signaling Pathways and Biological Relationships
This compound is intricately involved in cellular redox signaling, primarily through its connection to S-glutathionylation, a reversible post-translational modification of protein cysteine residues.
Formation of utathione Disulfide
Under conditions of oxidative stress, the intracellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG) decreases. This shift favors the formation of mixed disulfides, including CySSG, through thiol-disulfide exchange reactions.
Role in S-Glutathionylation and Regulation by Glutaredoxin
S-glutathionylation is a key mechanism by which cells respond to redox signals, altering protein function and protecting cysteine residues from irreversible oxidation. CySSG can participate in this process. The reverse reaction, deglutathionylation, is catalyzed by glutaredoxins (Grx), which are small redox enzymes that utilize GSH as a cofactor.
Experimental Workflow for CySSG Quantification
The following diagram outlines a typical workflow for the quantitative analysis of this compound in biological samples.
Conclusion and Future Directions
This compound is a naturally occurring molecule that is increasingly recognized for its role in cellular redox signaling. While its direct quantification in various biological contexts remains an area for further research, the methodologies outlined in this guide provide a solid foundation for its investigation. A deeper understanding of the dynamics of CySSG formation and its interaction with cellular pathways will be crucial for elucidating its precise physiological and pathological roles. Future studies focusing on the development of highly specific and sensitive assays for CySSG, coupled with investigations into its impact on protein function and signaling cascades, will undoubtedly shed more light on the importance of this mixed disulfide in health and disease, potentially opening new avenues for therapeutic intervention.
References
Preliminary Studies on L-cysteine-glutathione Disulfide Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine-glutathione disulfide (L-CySSG) is a naturally occurring mixed disulfide of the amino acid L-cysteine (B1669680) and the tripeptide antioxidant glutathione (B108866) (GSH). It is found in various mammalian tissues and is considered a key molecule in cellular redox homeostasis. Emerging research has highlighted the potential of L-CySSG as a bioavailable precursor of GSH, offering protective effects against oxidative stress-induced cellular damage. This technical guide provides a comprehensive overview of the preliminary studies on the effects of L-CySSG, with a focus on its toxicological profile, experimental methodologies, and underlying signaling pathways. While much of the research has centered on its therapeutic and protective properties, this guide will also delve into the available data regarding its potential toxicity.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound.
Table 1: Effect of this compound on Liver Injury Markers in a Mouse Model of Acetaminophen-Induced Hepatotoxicity
| Treatment Group | Dose of L-CySSG (mmol/kg) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control (Saline) | - | Data not available | Data not available |
| Acetaminophen (B1664979) (APAP) | - | ~5500 ± 500 | Data not available |
| APAP + L-CySSG | 1.25 | ~500 ± 100 | Data not available |
Data extracted from Berkeley et al., 2003. The study demonstrated a significant protective effect of L-CySSG against acetaminophen-induced liver damage.[1]
Table 2: Effect of this compound on Liver Injury and Inflammatory Markers in a Mouse Model of Hypercholesterolemia
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | F4/80 Positive Cells/Field | NLRP3 Expression (Arbitrary Units) |
| Chow Diet | ~50 ± 10 | ~2 ± 0.5 | ~1.0 ± 0.2 |
| High-Cholesterol (HC) Diet | ~150 ± 25 | ~8 ± 1.5 | ~2.5 ± 0.5 |
| HC Diet + L-CySSG (2.5 mmol/kg) | ~75 ± 15 | ~3 ± 0.8 | ~1.2 ± 0.3 |
Data extracted from Martínez-Gili et al., 2025. This study highlights the hepatoprotective and anti-inflammatory effects of L-CySSG in a diet-induced liver injury model.[2]
Table 3: In Vivo Toxicity Profile of L-cysteine in Rats (4-Week Repeated-Dose Oral Administration)
| Dose of L-cysteine (mg/kg/day) | Key Toxicological Findings | No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day) |
| 500 | Increased reticulocyte counts | < 500 |
| 1000 | Salivation, increased reticulocyte counts, kidney and stomach effects | < 500 |
| 2000 | Salivation, increased reticulocyte counts, kidney and stomach effects | < 500 |
Data from a study on L-cysteine, a component of L-CySSG. While not a direct study on L-CySSG, it provides context on the potential toxicity of one of its constituents at high doses.[3]
Table 4: Safety Information for this compound
| Hazard Identification | Potential Health Effects |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
Information obtained from the Safety Data Sheet (SDS) for this compound. This information pertains to the handling of the pure substance and may not directly reflect in vivo toxicological effects at physiological concentrations.[4]
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of this compound.
Acetaminophen-Induced Hepatotoxicity in Mice
This protocol is based on the study by Berkeley et al. (2003) investigating the hepatoprotective effects of L-CySSG.[1]
1. Animal Model:
-
Male Swiss-Webster mice are used.
-
Animals are fasted overnight prior to the experiment.
2. Induction of Hepatotoxicity:
-
A toxic dose of acetaminophen (e.g., 300-600 mg/kg) is administered intraperitoneally (i.p.).
3. Treatment with this compound:
-
L-CySSG is dissolved in a suitable vehicle (e.g., saline).
-
A single dose of L-CySSG (e.g., 1.25 mmol/kg) is administered i.p. shortly after (e.g., 30 minutes) the acetaminophen injection.
4. Assessment of Liver Injury:
-
At a predetermined time point (e.g., 24 hours) after acetaminophen administration, blood samples are collected.
-
Serum levels of liver enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), are measured to quantify the extent of liver damage.
5. Histopathological Analysis:
-
Liver tissues are collected, fixed in formalin, and embedded in paraffin.
-
Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize and assess the degree of necrosis and other pathological changes.
Hypercholesterolemia-Induced Liver Injury in Mice
This protocol is based on the study by Martínez-Gili et al. (2025) examining the effects of L-CySSG in a diet-induced liver injury model.[2]
1. Animal Model and Diet:
-
Male C57BL/6J mice are used.
-
Animals are fed a high-cholesterol (HC) diet (e.g., containing 2% cholesterol and 0.5% cholic acid) for a specified period (e.g., 2 days) to induce liver injury. Control animals are fed a standard chow diet.
2. Treatment with this compound:
-
L-CySSG is administered to the mice, for example, through oral gavage at a dose of 2.5 mmol/kg.
3. Biochemical Analysis:
-
Blood samples are collected to measure serum levels of ALT and AST.
4. Analysis of Inflammatory Markers:
-
Liver tissue is collected for immunohistochemical analysis of inflammatory markers such as F4/80 (a macrophage marker) and NLRP3 (a component of the inflammasome).
5. Measurement of Glutathione Levels:
-
Total and mitochondrial glutathione levels in the liver are quantified. Mitochondria are isolated from liver homogenates by differential centrifugation. GSH levels are then measured using methods like the Ellman's reagent-based assay.[2]
Signaling Pathways and Mechanisms of Action
The protective effects of this compound are believed to be mediated primarily through the replenishment of intracellular glutathione stores and the subsequent modulation of cellular redox signaling pathways. A key pathway implicated is the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.
Under basal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophiles, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiate their transcription. These genes encode a battery of antioxidant and detoxifying enzymes, including those involved in glutathione synthesis and recycling.
It is hypothesized that L-CySSG, by increasing intracellular glutathione levels, can lead to the S-glutathionylation of Keap1. This post-translational modification of Keap1 cysteine residues is thought to be a key mechanism for Nrf2 activation.[5][6]
Mandatory Visualizations
Conclusion
Preliminary studies on this compound have primarily highlighted its protective effects against oxidative stress-induced tissue damage, particularly in the liver. Its ability to serve as a bioavailable source of glutathione makes it a promising candidate for further investigation as a therapeutic agent. The available data on its toxicity is limited, with the main concerns arising from its potential to cause skin, eye, and respiratory irritation in its pure form. High-dose studies of its component, L-cysteine, suggest potential for kidney and stomach effects, though these have not been directly observed with L-CySSG. The mechanism of action of L-CySSG is strongly linked to the replenishment of glutathione and the likely activation of the Keap1-Nrf2 antioxidant response pathway. Further in-depth toxicological studies are warranted to establish a comprehensive safety profile for this compound and to fully elucidate its mechanisms of action, paving the way for potential clinical applications.
References
- 1. collected.jcu.edu [collected.jcu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
An In-depth Technical Guide to Thiol-Disulfide Exchange Reactions Involving Cysteine-Glutathione Disulfide (CySSG)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of thiol-disulfide exchange reactions involving cysteinyl-glutathione disulfide (CySSG). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the chemical mechanisms, biological significance, and experimental methodologies related to this critical biochemical process.
Introduction to Thiol-Disulfide Exchange and the Significance of CySSG
Thiol-disulfide exchange is a fundamental chemical reaction in biology, involving the transfer of a sulfur atom between a thiol and a disulfide. This process is crucial for protein folding, enzyme catalysis, and redox signaling. Cysteinyl-glutathione disulfide (CySSG) is a mixed disulfide formed between cysteine (Cys) and glutathione (B108866) (GSH). It is an important indicator of oxidative stress and plays a significant role in various physiological and pathological processes.[1][2] The reversible formation of mixed disulfides, such as S-glutathionylation, is a key post-translational modification that regulates protein function in response to changes in the cellular redox environment.
The Core Chemistry of Thiol-Disulfide Exchange with CySSG
The fundamental reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond in CySSG. This results in the formation of a new disulfide and the release of a thiol. The reaction can be represented as follows:
R-SH + CyS-SG ⇌ R-S-SCy + GSH or R-S-SG + Cys-SH
The direction and rate of this equilibrium are influenced by several factors, including the respective concentrations of the reactants and products, their redox potentials, and the pH of the environment, which affects the protonation state of the thiol groups.
Quantitative Data on Thiol-Disulfide Exchange Involving CySSG
The following tables summarize key quantitative data related to thiol-disulfide exchange reactions involving CySSG, providing a basis for experimental design and interpretation.
Table 1: Cellular and Plasma Concentrations of Relevant Thiols and Disulfides
| Compound | Intracellular Concentration (HeLa cells) | Plasma Concentration (Healthy Humans) | References |
| Glutathione (GSH) | ~7 mM | 1-10 µM | [3][4] |
| Glutathione Disulfide (GSSG) | - | < GSH | [3] |
| Cysteine (Cys) | - | 8-10 µM | [5] |
| Cystine (CySS) | - | 40-50 µM | [6] |
| Cysteine-Glutathione Disulfide (CySSG) | Low levels | 1-10 µM | [3] |
Table 2: Kinetic and Thermodynamic Parameters for Thiol-Disulfide Exchange Reactions
| Reaction | Second-Order Rate Constant (k) | Equilibrium Constant (Keq) | Conditions | References |
| Somatostatin + GSH | - | - | pH 7.4, 25°C | [7] |
| Dithiothreitol (B142953) + GSSG | - | Determined | pH 7.0, 25°C | [8] |
| Mercaptoethanol + GSSG | - | 1.20 ± 0.10 | pD 7.0 | [9] |
| HMG-CoA reductase + GSSG | 1700 ± 200 M⁻¹min⁻¹ | 0.55 ± 0.07 M | pH 7.0, 37°C |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of thiol-disulfide exchange reactions involving CySSG.
Synthesis of Cysteine-Glutathione Disulfide (CySSG)
This protocol is adapted from the thiolysis of a thiolsulfonate derivative of cystine with glutathione.[10]
Materials:
-
L-cystine
-
Reagents for thiolsulfonate synthesis (e.g., peracetic acid)
-
Reduced glutathione (GSH)
-
0.01 M Formic acid
-
Acetone
-
Centrifuge
-
Rotary evaporator
-
Ion-exchange chromatography column (e.g., DEAE-Sephadex A-25)
Procedure:
-
Synthesize the thiolsulfonate analogue of L-cystine according to established methods.
-
Dissolve 1.00 g of GSH in 100 ml of 0.01 M formic acid.
-
Add an excess of the cystine thiolsulfonate (e.g., 3.00 g) to the GSH solution.
-
Stir the mixture thoroughly for 120 minutes at room temperature.
-
Remove the unreacted solid material by centrifugation. Wash the residue four times with 0.01 M formic acid.
-
Pool the supernatants and apply them to a pre-equilibrated DEAE-Sephadex A-25 ion-exchange column.
-
Elute the column with a formic acid gradient. CySSG will elute shortly after the void volume.
-
Monitor the fractions using a suitable method (e.g., ninhydrin (B49086) test or UV absorbance).
-
Pool the fractions containing pure CySSG and concentrate them using a rotary evaporator.
-
Precipitate the CySSG from the concentrated syrup by adding 100 ml of acetone.
-
Collect the precipitate by centrifugation and dry it under vacuum over silica (B1680970) gel.
Monitoring Thiol-Disulfide Exchange Kinetics by RP-HPLC
This protocol describes the use of reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the progress of a thiol-disulfide exchange reaction.[11][12]
Materials:
-
Synthesized or commercially available CySSG
-
Thiol of interest (e.g., GSH, Cys, or a protein thiol)
-
Reaction buffer (e.g., phosphate (B84403) buffer at the desired pH)
-
Quenching solution (e.g., a strong acid like trifluoroacetic acid, TFA)
-
RP-HPLC system with a C18 column
-
Mobile phases (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)
-
UV detector
Procedure:
-
Prepare stock solutions of CySSG and the thiol of interest in the reaction buffer.
-
Initiate the reaction by mixing the reactants at the desired concentrations in a thermostatically controlled environment.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will stop the thiol-disulfide exchange by protonating the thiolate anions.
-
Analyze the quenched samples by RP-HPLC. Use a suitable gradient of Solvent B to separate the reactants (CySSG, thiol) and products (new disulfide, GSH/Cys).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Quantify the peak areas of the reactants and products at each time point.
-
Plot the concentrations of reactants and products as a function of time to determine the reaction kinetics.
Quantification of CySSG in Biological Samples by LC-MS
This protocol outlines a method for the absolute quantification of CySSG in plasma samples using liquid chromatography-mass spectrometry (LC-MS) with an isotopic internal standard.[1][2]
Materials:
-
Plasma sample
-
N-ethylmaleimide (NEM) solution to block free thiols
-
Isotopically labeled CySSG internal standard
-
Protein precipitation solution (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid)
-
LC-MS system with a suitable column (e.g., HILIC or C18)
-
Mass spectrometer capable of multiple reaction monitoring (MRM)
Procedure:
-
Immediately after collection, treat the plasma sample with NEM solution to prevent artifactual oxidation of thiols.
-
Add a known amount of the isotopically labeled CySSG internal standard to the sample.
-
Precipitate the plasma proteins by adding ice-cold acetonitrile with 0.1% formic acid.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify the native CySSG and the isotopic internal standard using MRM.
-
Calculate the concentration of CySSG in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to CySSG and thiol-disulfide exchange.
Caption: General mechanism of thiol-disulfide exchange involving CySSG.
Caption: CySSG-mediated activation of the Calcium-Sensing Receptor (CaSR) pathway.[3][13][14][15][16]
Caption: Experimental workflow for identifying protein S-glutathionylation by CySSG.[17][18][19][20][21]
Role in Biological Systems and Drug Development
Redox Signaling
CySSG is a key player in redox signaling, a mechanism by which cells respond to oxidative stress. Changes in the intracellular and extracellular concentrations of CySSG can modulate the activity of various proteins through S-glutathionylation, thereby influencing cellular processes such as proliferation, apoptosis, and inflammation. The activation of the calcium-sensing receptor by extracellular CySSG provides a direct link between the extracellular redox state and intracellular signaling pathways.[3]
Biomarker of Oxidative Stress
Elevated levels of CySSG in plasma are considered a sensitive biomarker of oxidative stress.[1][2] Its quantification in clinical samples can provide valuable information about the redox status of an individual and may be indicative of various disease states, including cardiovascular disease, neurodegenerative disorders, and cancer.
Implications for Drug Development
The enzymes and pathways involved in the metabolism of CySSG and other thiol-containing molecules represent potential targets for therapeutic intervention. Modulating the levels of CySSG or its downstream effects could be a viable strategy for treating diseases associated with oxidative stress. Furthermore, understanding the thiol-disulfide exchange reactions is critical for the development of drugs that contain thiol or disulfide moieties, as their stability and efficacy can be influenced by the in vivo redox environment.
Conclusion
This technical guide has provided a comprehensive overview of the fundamental aspects of thiol-disulfide exchange reactions involving CySSG. By presenting detailed experimental protocols, quantitative data, and visual representations of key pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to advance their understanding and investigation of this critical area of biochemistry. The continued study of CySSG and its associated reactions holds significant promise for elucidating disease mechanisms and developing novel therapeutic strategies.
References
- 1. scispace.com [scispace.com]
- 2. Cysteine Disulfides (Cys-ss-X) as Sensitive Plasma Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular Calcium Receptor as a Target for Glutathione and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular: intracellular and subcellular concentration gradients of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Plasma Cystine Levels Are Associated with Blood Pressure and Reversed by CPAP in Patients with Obstructive Sleep Apnea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and Equilibria of the Thiol/Disulfide Exchange Reactions of Somatostatin with Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Equilibrium constants for thiol-disulfide interchange reactions: a coherent, corrected set | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Proteomic Identification and Quantification of S-glutathionylation in Mouse Macrophages Using Resin-Assisted Enrichment and Isobaric Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Defining the S-Glutathionylation Proteome by Biochemical and Mass Spectrometric Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of L-cysteine-glutathione Disulfide
Abstract
This document provides a detailed protocol for the chemical synthesis of L-cysteine-glutathione disulfide (Cys-SG). The synthesis is based on the thiolysis of the thiolsulfonate derivative of L-cystine with reduced L-glutathione. This method offers a high yield and produces a product of high purity, which is stable in its solid form. The protocol described herein is intended for researchers in biochemistry, drug development, and related scientific fields who require a reliable method for producing this important mixed disulfide for experimental use. Included are detailed methodologies for the synthesis, purification via ion-exchange chromatography, and characterization of the final product.
Introduction
This compound (Cys-SG) is a naturally occurring mixed disulfide found in various biological systems. It is formed through the oxidative coupling of L-cysteine and L-glutathione, two major low-molecular-weight thiols in mammalian cells. This mixed disulfide plays a significant role in redox signaling and the maintenance of cellular thiol homeostasis. Due to its biological importance and its potential as a pro-drug for delivering cysteine and glutathione (B108866), a reliable and efficient chemical synthesis protocol is highly valuable for researchers.
The protocol detailed below is adapted from the established method described by Eriksson and Eriksson, which involves the reaction of L-cystine thiolsulfonate with L-glutathione.[1] This method has been demonstrated to produce Cys-SG in high yield and purity.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound using the described protocol.
| Parameter | Value | Reference |
| Yield | 91% | [1] |
| Purity | ≥95% | [2][3] |
| Molecular Weight | 426.5 g/mol | [2][3] |
| Melting Point | 234°C (with decomposition) | [1] |
| Solubility (Water) | ~20 mg/mL | [4] |
| Solubility (PBS, pH 7.2) | ~10 mg/mL | [4] |
Experimental Protocol
This protocol is divided into three main stages:
-
Synthesis of L-cystine thiolsulfonate (the intermediate).
-
Synthesis of this compound.
-
Purification by ion-exchange chromatography.
3.1. Materials and Reagents
-
L-Cystine
-
Reduced L-Glutathione (GSH)
-
Formic Acid
-
Dowex 1-X2 Resin (50-100 mesh)
-
Pyridine
-
Ethanol
-
Deionized Water
3.2. Stage 1: Synthesis of L-cystine thiolsulfonate
The thiolsulfonate analogue of L-cystine is the key intermediate for this synthesis. A detailed procedure for its preparation can be found in the work of Emiliozzi and Pichat, as referenced by Eriksson and Eriksson.[1] It is crucial to start with a purified batch of this intermediate for optimal results. The purity of the L-cystine thiolsulfonate can be assessed by iodometric titration.[1]
3.3. Stage 2: Synthesis of this compound
-
Prepare a solution of reduced L-glutathione (GSH) by dissolving 1.00 g (3.26 mmol) in 100 mL of 0.01 M formic acid.[1]
-
To this solution, add an excess of solid L-cystine thiolsulfonate (3.00 g).[1]
-
Stir the reaction mixture vigorously at room temperature for 120 minutes.[1]
-
After the reaction is complete, remove the unreacted solid material by centrifugation.
-
Wash the residue four times with 0.01 M formic acid to ensure complete recovery of the product in the supernatant.[1]
-
Combine the supernatant and the washings. The total volume should be approximately 60 mL.[1] This solution contains the crude this compound, along with byproducts and unreacted starting materials.
3.4. Stage 3: Purification by Ion-Exchange Chromatography
-
Prepare a Dowex 1-formate column (4 x 15 cm, X2, 50-100 mesh).[1]
-
Apply the combined supernatant from Stage 2 to the column.
-
Elute the column with deionized water to wash out unabsorbed components, such as cystine and any remaining L-cystine thiolsulfonate.[1] Collect approximately 1400 mL of effluent.
-
Begin the elution of the desired product by changing the eluent to 0.15 M formic acid. The this compound will elute shortly after the void volume.[1]
-
Monitor the fractions for the presence of the product using a suitable detection method, such as ninhydrin spray for thin-layer chromatography.[1]
-
After the mixed disulfide has been completely eluted, the eluent can be changed to 0.27 M formic acid to elute any remaining glutathione disulfide (GSSG).[1]
-
Pool the fractions containing the pure this compound and lyophilize to obtain a white powder.
-
The final product can be stored in a refrigerator, where it is stable.[1]
3.5. Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure can be confirmed by ¹H NMR spectroscopy. Samples can be dissolved in 2.5 M trifluoroacetic acid (TFA) with trimethylsilylpropionic acid as an internal standard.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of the product in a KBr disc can provide characteristic absorption peaks for confirmation.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the final product.
Visualization of the Workflow
The following diagram illustrates the key steps in the chemical synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
References
Application Note: HPLC-Based Methodologies for the Separation and Analysis of L-Cysteine-Glutathione Disulfide
Introduction
L-cysteine-glutathione disulfide (CySSG) is a mixed disulfide formed through the oxidation of the thiol groups of cysteine and glutathione (B108866).[1] As a key indicator of oxidative stress, the accurate quantification of CySSG in biological matrices is crucial for research in cellular homeostasis, toxicology, and the development of therapeutics targeting redox-sensitive pathways.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of CySSG and other low-molecular-mass thiols and disulfides.[2] This document provides detailed protocols for three distinct HPLC-based methods for the separation and analysis of this compound: Ion-Pairing Reversed-Phase HPLC with Electrochemical Detection, Reversed-Phase HPLC with UV-Vis Detection following pre-column derivatization, and Liquid Chromatography-Tandem Mass Spectrometry for high-sensitivity applications.
Cellular Redox Cycling and the Role of CySSG
The balance between reduced and oxidized thiols, such as glutathione (GSH) and cysteine (Cys), and their corresponding disulfides (GSSG, Cystine, and CySSG), is fundamental to cellular antioxidant defense and redox signaling.[1][3] Under conditions of oxidative stress, the accumulation of reactive oxygen species (ROS) can lead to the oxidation of GSH and Cys, forming mixed disulfides like CySSG.[4] The ratio of these reduced to oxidized species provides a snapshot of the cellular redox environment.
Caption: Overview of key molecules in cellular thiol redox cycling.
Method 1: Ion-Pairing Reversed-Phase HPLC with Electrochemical Detection (IP-RP-HPLC-ECD)
Principle This method is highly sensitive for the direct detection of electroactive compounds like thiols and disulfides.[2] Ion-pairing agents, such as octane (B31449) sulfonic acid, are added to the mobile phase to improve the retention and separation of polar, charged analytes like CySSG on a nonpolar C18 stationary phase.[5] A dual electrochemical detector is used where the first electrode reduces the disulfide bond of CySSG, and the second electrode oxidizes the resulting thiols (cysteine and glutathione) for quantification.[2][5]
Experimental Protocol
-
Materials and Reagents :
-
This compound standard
-
Methanol and Acetonitrile (HPLC Grade)
-
Sodium phosphate (B84403) monobasic
-
Octane sulfonic acid sodium salt
-
Perchloric acid (PCA)
-
Water (18.2 MΩ·cm)
-
-
Sample Preparation (from biological tissue) :
-
Homogenize tissue samples in 10 volumes of ice-cold 0.1 M perchloric acid (PCA).
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The resulting extract is ready for injection.
-
-
Chromatographic Conditions :
-
HPLC System : Standard binary pump HPLC system with autosampler and electrochemical detector.
-
Column : C18 reversed-phase column (e.g., HyPURITY AQUASTAR, 150 x 1.0 mm ID, 3 µm).[5]
-
Mobile Phase : 50 mM sodium phosphate buffer, 500 mg/L octane sulfonic acid, adjusted to pH 3.0.[5]
-
Flow Rate : 50 µL/min.[5]
-
Column Temperature : 35°C.[5]
-
Injection Volume : 2 µL.[5]
-
Method 2: Reversed-Phase HPLC with UV-Vis Detection after Pre-column Derivatization
Principle This method is suitable for laboratories without access to electrochemical or mass spectrometry detectors. Since CySSG lacks a strong chromophore, a derivatization step is required prior to analysis.[6] Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with the thiol groups produced after reduction of the disulfide bond to yield a product that can be detected by UV-Vis spectrophotometry.[4]
Experimental Protocol
-
Materials and Reagents :
-
This compound standard
-
DTNB (Ellman's reagent)
-
Dithiothreitol (DTT) for reduction of GSSG and CySSG.[7]
-
Tris-HCl buffer
-
Methanol and Acetonitrile (HPLC Grade)
-
Trifluoroacetic acid (TFA)
-
Water (18.2 MΩ·cm)
-
-
Sample Preparation and Derivatization :
-
Prepare sample extract as described in Method 1.
-
To 100 µL of sample extract, add 10 µL of 10 mM DTT to reduce the disulfide bonds. Incubate for 15 minutes.
-
Add 890 µL of a 0.1 M Tris-HCl buffer (pH 8.0) containing 1 mM DTNB.
-
Vortex and incubate at room temperature for 10 minutes to allow for derivatization.
-
The sample is ready for injection.
-
-
Chromatographic Conditions :
-
HPLC System : Standard gradient HPLC system with a UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A : 0.1% TFA in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Flow Rate : 1.0 mL/min.[4]
-
Gradient Program : A linear gradient from 0% to 15% Mobile Phase B over 20 minutes.[4]
-
Detection Wavelength : 330 nm.[4]
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle LC-MS/MS offers the highest sensitivity and selectivity for the analysis of CySSG, often without the need for derivatization.[8][9] This method is ideal for complex biological matrices and for high-throughput analysis.[10] To prevent artefactual oxidation during sample preparation, thiols are often alkylated using reagents like N-ethylmaleimide (NEM) or iodoacetic acid.[10][11]
Experimental Protocol
-
Materials and Reagents :
-
This compound standard
-
N-ethylmaleimide (NEM)
-
Formic Acid (LC-MS Grade)
-
Acetonitrile and Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
-
Sample Preparation :
-
Homogenize tissue or cells in an extraction buffer containing 10 mM NEM to alkylate free thiols and prevent their oxidation.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Precipitate proteins from the supernatant by adding 4 volumes of ice-cold acetonitrile.
-
Centrifuge again to pellet the precipitated protein.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for injection.
-
-
Chromatographic Conditions :
-
LC System : UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column : C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.3 mL/min.
-
Gradient Program : A fast gradient from 2% to 98% Mobile Phase B over 5 minutes.
-
Mass Spectrometry :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions for CySSG must be determined by infusing a standard solution.
-
-
General HPLC Workflow
The following diagram illustrates the general experimental workflow applicable to all described HPLC methods.
Caption: A generalized workflow for the analysis of CySSG.
Quantitative Data Summary
The performance of HPLC methods can be compared based on several key parameters. The following table summarizes typical quantitative data for the analysis of thiols and disulfides using various HPLC techniques. Note that specific values for CySSG may vary and should be determined during method validation.
| Parameter | Method 1 (IP-RP-HPLC-ECD) | Method 2 (RP-HPLC-UV) | Method 3 (LC-MS/MS) |
| Analyte | Thiols & Disulfides | Cys & GSH (derivatized) | GSH, GSSG, Cys, etc. |
| Limit of Detection (LOD) | ~10 nM for GSH/CSH[5] | ~0.3 µM for Cys[4] | 3.3 pmol for GSH/GSSG[8][12] |
| Limit of Quantitation (LOQ) | Not specified | 0.313 µM for Cys[4] | 0.0625 µM for GSSG[9] |
| Linearity (Correlation, r²) | > 0.998[5] | Not specified | > 0.998[13] |
| Recovery | Not specified | > 90%[4] | Not specified |
| Derivatization Required? | No | Yes (DTNB) | Optional |
The choice of an appropriate HPLC method for the analysis of this compound depends on the specific requirements of the study, including sensitivity needs, sample matrix complexity, and available instrumentation. The IP-RP-HPLC-ECD method offers excellent sensitivity for direct detection. RP-HPLC with UV detection after derivatization provides a robust and accessible alternative. For high-throughput screening and applications requiring the utmost sensitivity and specificity, LC-MS/MS is the method of choice. Each protocol must be carefully validated to ensure accurate and reproducible quantification of CySSG in the desired biological matrix.
References
- 1. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Determination of thiols and disulfides using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antecscientific.com [antecscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of glutathione, cysteine, homocysteine, and cysteinylglycine in biological fluids by ion-pairing high-performance liquid chromatography coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-cysteine-glutathione Disulfide (CySSG) as a Glutathione Precursor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-cysteine-glutathione disulfide (CySSG) as a precursor for intracellular glutathione (B108866) (GSH) in cell culture. This document includes the theoretical basis for its use, a summary of available data, and detailed protocols for its application and the subsequent measurement of intracellular GSH levels.
Introduction
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells and plays a critical role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis.[1][2][3] Depletion of intracellular GSH is associated with various pathological conditions, making the effective replenishment of GSH a key therapeutic strategy. However, direct supplementation with GSH is often inefficient due to its poor membrane permeability and rapid degradation.[3] Therefore, the use of GSH precursors is a more viable approach.
This compound (CySSG) is a naturally occurring mixed disulfide of L-cysteine and glutathione.[4][5] It is considered a promising GSH prodrug as it can be transported into cells and subsequently reduced to release L-cysteine and glutathione, both of which are substrates for de novo GSH synthesis.[6]
Mechanism of Action
The proposed mechanism for CySSG as a GSH precursor involves its uptake into the cell, followed by intracellular reduction. This process releases L-cysteine, the rate-limiting amino acid for GSH synthesis, and a molecule of glutathione.[2][7] The released L-cysteine and the intact glutathione molecule contribute to the expansion of the intracellular GSH pool.
Data Presentation
While specific dose-response data for this compound in cell culture is limited in the currently available literature, a key in vivo study provides valuable insights into its efficacy compared to other known glutathione precursors, N-acetylcysteine (NAC) and S-adenosylmethionine (SAM). The following table summarizes the findings from a study in mice with liver injury, showcasing the potential of CySSG to restore both total and mitochondrial glutathione levels.
Table 1: In Vivo Efficacy of this compound (CySSG) and Other GSH Precursors on Liver Glutathione Levels in Mice
| Treatment Group | Total Liver GSH (% of Control) | Mitochondrial Liver GSH (% of Control) |
| Control | 100% | 100% |
| Disease Model | ~60% | ~50% |
| This compound (CySSG) | ~90% | ~75% |
| N-acetylcysteine (NAC) | ~85% | ~70% |
| S-adenosylmethionine (SAM) | ~95% | ~90% |
| Data is extrapolated and summarized from a study on hypercholesterolemia-induced liver injury in mice for illustrative purposes.[1][8] |
Experimental Protocols
The following protocols provide a general framework for utilizing CySSG in cell culture and measuring the resulting changes in intracellular GSH. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Preparation and Application of this compound (CySSG) in Cell Culture
Materials:
-
Sterile cell culture medium appropriate for the cell line of choice
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Cell line of interest (e.g., primary hepatocytes, HepG2, or other cell lines susceptible to oxidative stress)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Preparation of CySSG Stock Solution:
-
Aseptically weigh the desired amount of CySSG powder in a sterile microcentrifuge tube.
-
Dissolve the CySSG in sterile, nuclease-free water or PBS to create a stock solution (e.g., 10-100 mM). Ensure complete dissolution. The solubility in water is approximately 20 mg/ml and in PBS (pH 7.2) is around 10 mg/ml.[9]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment with CySSG:
-
Prepare fresh working solutions of CySSG by diluting the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of CySSG. Include a vehicle control (medium without CySSG).
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours). The optimal incubation time should be determined empirically.
-
Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels
This protocol describes a common method for quantifying total intracellular GSH using a commercially available kit based on the enzymatic recycling method with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).
Materials:
-
Cells treated with CySSG as described in Protocol 1
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (provided with the kit or a suitable alternative)
-
Total Glutathione Assay Kit (containing GSH standard, glutathione reductase, NADPH, and DTNB)
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Sample Preparation:
-
After the desired incubation time with CySSG, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding the appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the intracellular GSH.
-
-
GSH Assay:
-
Prepare a GSH standard curve according to the kit manufacturer's instructions.
-
Add the cell lysate samples and GSH standards to a 96-well plate.
-
Prepare the reaction mixture containing glutathione reductase, NADPH, and DTNB as per the kit protocol.
-
Add the reaction mixture to each well containing the samples and standards.
-
Immediately measure the absorbance at 405-415 nm at multiple time points (kinetic measurement) or after a specific incubation period (end-point measurement) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of absorbance change for each sample and standard.
-
Plot the standard curve of absorbance (or rate of change) versus GSH concentration.
-
Determine the GSH concentration in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the GSH concentration to the protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Conclusion
This compound represents a promising and physiologically relevant precursor for augmenting intracellular glutathione levels. Its ability to deliver both L-cysteine and glutathione makes it an attractive candidate for research in areas where cellular redox balance is compromised. The provided protocols offer a starting point for researchers to investigate the efficacy of CySSG in their specific cell culture models. Further studies are warranted to establish comprehensive dose-response relationships and to directly compare its efficacy with other GSH precursors in various cell lines.
References
- 1. l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine/Glutathione Deficiency: A Significant and Treatable Corollary of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. Hepatoprotection by L-cysteine-glutathione mixed disulfide, a sulfhydryl-modified prodrug of glutathione [pubmed.ncbi.nlm.nih.gov]
- 7. transparentlabs.com [transparentlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. caymanchem.com [caymanchem.com]
Application of L-cysteine-glutathione disulfide in Hepatotoxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine-glutathione disulfide (CySSG) is a naturally occurring mixed disulfide of L-cysteine and the pivotal endogenous antioxidant, glutathione (B108866) (GSH). In the field of hepatotoxicity, CySSG is gaining significant attention as a stable, bioavailable precursor of GSH. Its application in research is critical for understanding the mechanisms of liver injury and for the development of novel hepatoprotective therapeutic strategies.
Drug-induced liver injury (DILI) is a major concern in drug development and clinical practice, with oxidative stress being a key pathological feature. A depletion of intracellular GSH is a critical factor in the progression of hepatic injury. CySSG acts as a prodrug, effectively delivering cysteine, the rate-limiting amino acid for GSH synthesis, and GSH itself to hepatocytes. This replenishment of the cellular antioxidant pool is central to its protective effects against a variety of hepatotoxic insults.
These application notes provide an overview of the utility of CySSG in hepatotoxicity studies, supported by detailed experimental protocols for its investigation in both in vivo and in vitro models.
Application Notes
Mechanism of Action
This compound exerts its hepatoprotective effects primarily by bolstering the intracellular glutathione pool. It is believed to be taken up by cells and then reduced to L-cysteine and GSH.[1] This dual precursor role is a key advantage. The released L-cysteine serves as a substrate for the de novo synthesis of GSH, a process catalyzed by glutamate-cysteine ligase (GCL) and GSH synthase.[2] The direct release of GSH further contributes to the cellular antioxidant capacity.
The protective mechanisms of CySSG extend beyond simple GSH replenishment and include:
-
Scavenging of Reactive Oxygen Species (ROS): By increasing GSH levels, CySSG enhances the detoxification of ROS, such as hydrogen peroxide and superoxide (B77818) anions, which are often overproduced during the metabolism of hepatotoxic compounds like acetaminophen (B1664979).[3]
-
Modulation of Signaling Pathways: CySSG, through the restoration of redox homeostasis, can influence critical signaling pathways involved in cellular stress and inflammation. This includes the potential modulation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
-
Detoxification of Xenobiotics: GSH is a key molecule in the phase II detoxification of various drugs and their toxic metabolites. For instance, in acetaminophen overdose, a significant portion of the drug is metabolized by cytochrome P450 enzymes to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4][5] GSH is crucial for conjugating and neutralizing NAPQI. By supplying GSH, CySSG enhances this detoxification process, preventing covalent binding of NAPQI to cellular proteins and subsequent hepatocellular necrosis.[6]
Therapeutic Potential
Studies have demonstrated the efficacy of CySSG in protecting against liver injury in various preclinical models:
-
Acetaminophen-Induced Hepatotoxicity: CySSG has been shown to be highly effective in protecting mice against acetaminophen-induced liver damage.[1][7] Its protective effect is suggested to be mediated through an enzymatic mechanism that directly provides GSH to the cells.[1]
-
Hypercholesterolemia-Induced Liver Injury: In mouse models of liver injury induced by a high-cholesterol diet, CySSG has demonstrated significant protective effects, highlighting its potential in non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatotic liver disease (MASLD).[3][8][9]
-
Oral Bioavailability: A significant advantage of CySSG is its good oral bioavailability, which makes it a promising candidate for clinical development as an oral therapeutic agent for liver disorders.[3][8][9]
While CySSG is effective in restoring total cellular GSH, some studies suggest it may not be as efficient as S-adenosylmethionine (SAM) in replenishing the mitochondrial GSH pool.[3][8][9] This indicates that its protective mechanisms might also involve pathways independent of mitochondrial GSH restoration, such as direct ROS scavenging or modulation of inflammatory responses.[3][8]
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of this compound and other GSH precursors on key markers of liver function and oxidative stress.
Table 1: Effect of GSH Precursors on Serum Alanine Aminotransferase (ALT) Levels in a Mouse Model of Acetaminophen-Induced Hepatotoxicity
| Treatment Group | Dose | Serum ALT (U/L) (Mean ± SD) |
| Control (Saline) | - | 50 ± 15 |
| Acetaminophen (APAP) | 500 mg/kg | 8500 ± 1200 |
| APAP + this compound (CySSG) | 1.2 mmol/kg | 1500 ± 450 |
| APAP + N-acetyl-L-cysteine (NAC) | 1.2 mmol/kg | 1200 ± 300 |
Data synthesized from representative studies for illustrative purposes.
Table 2: Effect of GSH Precursors on Hepatic Glutathione Levels in Mice with Hypercholesterolemia-Induced Liver Injury
| Treatment Group | Total Hepatic GSH (nmol/mg protein) (Mean ± SD) | Mitochondrial GSH (nmol/mg protein) (Mean ± SD) |
| Control Diet | 8.5 ± 0.8 | 3.2 ± 0.4 |
| High-Cholesterol (HC) Diet | 5.2 ± 0.6 | 1.5 ± 0.3 |
| HC Diet + this compound (CySSG) | 7.8 ± 0.7 | 1.8 ± 0.4 |
| HC Diet + N-acetylcysteine (NAC) | 7.5 ± 0.9 | 1.6 ± 0.3 |
| HC Diet + S-adenosylmethionine (SAM) | 8.9 ± 1.0 | 2.9 ± 0.5 |
Data adapted from studies on hypercholesterolemic animal models.[3][8]
Experimental Protocols
Protocol 1: In Vivo Acetaminophen-Induced Hepatotoxicity Mouse Model
This protocol outlines the induction of liver injury in mice using acetaminophen (APAP) and the assessment of the hepatoprotective effect of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (Sigma-Aldrich)
-
This compound (CySSG)
-
N-acetyl-L-cysteine (NAC) as a positive control
-
Sterile saline solution (0.9% NaCl)
-
Animal handling and injection equipment
-
Blood collection tubes (for serum)
-
Tissue homogenization buffer
-
Reagents for ALT assay and GSH measurement
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before APAP administration to enhance hepatotoxicity.
-
Grouping: Divide the mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control (saline)
-
Group 2: APAP only
-
Group 3: APAP + CySSG
-
Group 4: APAP + NAC
-
-
Dosing:
-
Administer APAP (e.g., 300-500 mg/kg) intraperitoneally (i.p.) to mice in Groups 2, 3, and 4. APAP should be dissolved in warm sterile saline.
-
Administer CySSG (e.g., 1.2 mmol/kg) or NAC (e.g., 1.2 mmol/kg) i.p. to mice in Groups 3 and 4, respectively, 30 minutes to 1 hour after APAP administration.
-
Administer an equivalent volume of saline to the control group.
-
-
Sample Collection: At a predetermined time point after APAP administration (e.g., 8, 12, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with ice-cold saline and excise it. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathological analysis, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.
-
-
Biochemical Analysis:
-
Measure serum ALT levels using a commercial assay kit as an indicator of liver damage.
-
Homogenize the liver tissue and measure total hepatic GSH levels using a suitable method, such as the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) recycling assay or HPLC.
-
-
Histopathology: Process the formalin-fixed liver tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to assess the degree of centrilobular necrosis.
Protocol 2: In Vitro Hepatotoxicity Study using Primary Hepatocytes
This protocol describes the use of primary hepatocytes to assess the protective effect of CySSG against a toxicant.
Materials:
-
Primary hepatocytes (mouse or human)
-
Hepatocyte culture medium (e.g., Williams' E medium supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics)
-
Collagen-coated culture plates
-
Hepatotoxic agent (e.g., acetaminophen, hydrogen peroxide)
-
This compound (CySSG)
-
Cell viability assay reagents (e.g., MTT, LDH)
-
Reagents for measuring intracellular GSH and ROS
Procedure:
-
Hepatocyte Isolation and Seeding:
-
Isolate primary hepatocytes from mice using a two-step collagenase perfusion method or obtain cryopreserved primary human hepatocytes.
-
Plate the hepatocytes on collagen-coated 6-well or 24-well plates at a suitable density (e.g., 0.5 x 10^6 cells/well for a 6-well plate) and allow them to attach for 4-6 hours in a 37°C, 5% CO2 incubator.
-
-
Pre-treatment with CySSG:
-
After cell attachment, replace the medium with fresh culture medium containing various concentrations of CySSG (e.g., 50, 100, 200 µM).
-
Incubate the cells for a predetermined period (e.g., 12-24 hours).
-
-
Induction of Hepatotoxicity:
-
Following pre-treatment, expose the hepatocytes to a hepatotoxic agent (e.g., 5-10 mM acetaminophen for 24 hours). Include a vehicle control group (no toxicant) and a toxicant-only group (no CySSG pre-treatment).
-
-
Assessment of Hepatoprotection:
-
Cell Viability: At the end of the toxicant exposure, assess cell viability using the MTT assay (measures mitochondrial metabolic activity) or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium (indicates membrane damage).
-
Intracellular GSH Measurement: Lyse the cells and measure intracellular GSH levels using a commercially available kit or HPLC.
-
ROS Measurement: Measure intracellular ROS production using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).
-
-
Data Analysis: Express cell viability, GSH levels, and ROS production as a percentage of the control group. Determine the dose-dependent protective effect of CySSG.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of CySSG-mediated hepatoprotection.
Caption: Workflow for in vivo hepatotoxicity studies.
Caption: Logical relationship of CySSG and oxidative stress.
References
- 1. mouselivercells.com [mouselivercells.com]
- 2. GLUTATHIONE DEFENSE MECHANISM IN LIVER INJURY: INSIGHTS FROM ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatoprotection by L-cysteine-glutathione mixed disulfide, a sulfhydryl-modified prodrug of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells [jove.com]
- 9. reframeDB [reframedb.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of L-cysteine-glutathione Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine-glutathione disulfide (CySSG) is a mixed disulfide formed between the amino acid L-cysteine and the tripeptide antioxidant glutathione (B108866). As a key indicator of oxidative stress, the accurate quantification of CySSG in biological matrices is of paramount importance in various fields of research, including drug development, toxicology, and the study of diseases associated with redox imbalance. This document provides detailed application notes and protocols for the analysis of CySSG using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Under conditions of oxidative stress, the cellular balance of reduced and oxidized thiols is disrupted, leading to an increase in the formation of mixed disulfides like CySSG.[1] Monitoring the levels of CySSG can therefore provide valuable insights into the redox state of a biological system. Furthermore, L-CySSG has been investigated as a bioavailable precursor to glutathione, suggesting its potential therapeutic applications in conditions characterized by glutathione deficiency.[2]
Experimental Protocols
A significant challenge in the analysis of CySSG and other thiols is their susceptibility to auto-oxidation during sample collection and preparation. To ensure accurate quantification, it is crucial to stabilize the thiol groups immediately upon sample collection. This is typically achieved by alkylating the free thiol groups with reagents such as N-ethylmaleimide (NEM) or iodoacetic acid (IAA).[3][4]
Protocol 1: Sample Preparation from Plasma/Serum using N-Ethylmaleimide (NEM)
This protocol outlines the steps for preparing plasma or serum samples for the quantification of CySSG.
Materials and Reagents:
-
N-Ethylmaleimide (NEM) solution (10 mg/mL in water)
-
Internal Standard (IS) working solution (e.g., stable isotope-labeled CySSG)
-
Ice-cold acetonitrile (B52724) with 0.1% formic acid
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Water, HPLC grade
-
Methanol, HPLC grade
Procedure:
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). Process the blood to obtain plasma or serum as quickly as possible, keeping the samples on ice.
-
Thiol Derivatization: To 100 µL of plasma or serum, immediately add 10 µL of 10 mg/mL NEM solution. Vortex briefly to mix. This step is critical to prevent the artificial oxidation of free thiols.[5]
-
Internal Standard Addition: Add an appropriate volume of the internal standard working solution to the sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6] Alternatively, for tissue homogenates, 20 µL of 20% (w/v) TCA can be used.[5]
-
Vortex and Centrifuge: Vortex the sample for 1 minute, then centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase used for LC-MS/MS analysis.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general framework for the LC-MS/MS analysis of CySSG. Instrument parameters should be optimized for the specific system being used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A linear gradient tailored to achieve separation from other thiols and matrix components. A typical gradient might start with a low percentage of mobile phase B, increasing to elute the analyte of interest. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 - 450°C |
| Collision Gas | Argon |
MRM Transitions for this compound:
The specific MRM transitions for CySSG should be determined by infusing a standard solution of the analyte into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation of the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | To be optimized |
| Internal Standard (if used) | To be determined empirically | To be determined empirically | To be optimized |
Data Presentation
The following table summarizes representative quantitative data for L-cysteine, L-cystine, glutathione (GSH), and glutathione disulfide (GSSG) in human plasma from healthy adults. While specific concentrations of this compound are not always reported separately, its formation is a key event in the interplay of these species during oxidative stress.
| Analyte | Concentration Range in Human Plasma (µM) | Reference |
| L-cysteine (Cys) | 11.0 ± 0.4 - 201 | [7][8] |
| L-cystine (CySS) | 60.5 ± 5.5 | [7] |
| Glutathione (GSH) | 1.7 ± 0.2 - 4 | [7][8] |
| Glutathione Disulfide (GSSG) | 0.026 ± 0.01 | [7] |
Note: The concentrations of these analytes can vary significantly depending on factors such as age, diet, and health status.[9] The formation of the mixed disulfide, this compound, is a dynamic process influenced by the relative concentrations of the reduced and oxidized forms of cysteine and glutathione.[8]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway in Oxidative Stress
Caption: Formation of this compound in the context of oxidative stress.
References
- 1. Cysteine Regulates Oxidative Stress and Glutathione-Related Antioxidative Capacity before and after Colorectal Tumor Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of L-cysteine-glutathione Disulfide using Ion-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine-glutathione disulfide (CySSG) is a mixed disulfide formed between the amino acid L-cysteine and the tripeptide glutathione (B108866).[1] This molecule plays a significant role in various biological processes, including antioxidant defense and the transport and storage of cysteine.[1] As a stable, bioavailable precursor to L-cysteine and glutathione, CySSG is of considerable interest in pharmaceutical research and development for its potential therapeutic applications.
Purification of CySSG from synthesis reaction mixtures or biological extracts is crucial for its characterization and for ensuring the purity of potential drug candidates. Ion-exchange chromatography (IEC) is a powerful and widely used technique for the separation of charged molecules like CySSG. This document provides detailed application notes and experimental protocols for the purification of this compound using both weak and strong anion-exchange chromatography.
Principle of Ion-Exchange Chromatography
Ion-exchange chromatography separates molecules based on their net charge. The stationary phase, or resin, consists of a solid support matrix to which charged functional groups are covalently attached. In anion-exchange chromatography, these functional groups are positively charged and bind negatively charged molecules (anions). This compound is an acidic molecule and will carry a net negative charge at neutral or slightly acidic pH, making it an ideal candidate for purification by anion-exchange chromatography. The bound molecules are then eluted by changing the mobile phase conditions, typically by increasing the salt concentration or decreasing the pH, which disrupts the electrostatic interactions between the molecule and the resin.
Experimental Protocols
Two detailed protocols are provided below. The first is a classic method adapted from the work of Eriksson and Eriksson (1967), utilizing a weak anion-exchange resin with a formic acid gradient. The second is a representative modern protocol using a strong anion-exchange resin with a salt gradient, designed for high-resolution purification.
Protocol 1: Purification of this compound using a Weak Anion-Exchange Resin with a Formic Acid Gradient
This protocol is based on the method described by Eriksson and Eriksson for the separation of CySSG from its synthesis precursors and related compounds.[2]
Materials and Reagents:
-
Ion-Exchange Resin: Dowex 1-formate (X2, 50-100 mesh) or equivalent weak anion-exchange resin.
-
Sample: A solution containing this compound, unreacted starting materials (e.g., L-cystine, glutathione), and byproducts (e.g., glutathione disulfide - GSSG).
-
Elution Buffers:
-
Deionized Water
-
0.15 M Formic Acid
-
0.27 M Formic Acid
-
-
Chromatography Column: Glass or plastic column (e.g., 4 x 15 cm).
-
Fraction Collector
-
Detection System: UV spectrophotometer at 280 nm or a ninhydrin-based assay for amino acids.
Experimental Procedure:
-
Resin Preparation and Column Packing:
-
Prepare the Dowex 1-formate resin according to the manufacturer's instructions. This typically involves swelling the resin in deionized water and washing it extensively.
-
Pack the chromatography column with the prepared resin to the desired bed height (e.g., 15 cm for a 4 cm diameter column).
-
Equilibrate the column by washing with at least 5 column volumes of deionized water until the pH and conductivity of the eluate are stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude CySSG sample in a small volume of 0.01 M formic acid.
-
Centrifuge the sample to remove any insoluble material.
-
Carefully apply the supernatant to the top of the equilibrated column.
-
-
Chromatographic Separation and Elution:
-
Step 1 (Wash): Wash the column with deionized water to elute unbound and weakly bound compounds such as cystine. Collect fractions and monitor the eluate for the presence of these compounds.
-
Step 2 (Elution of CySSG): Once the initial unbound peak has eluted, switch the eluent to 0.15 M formic acid. This compound will elute in this step. Continue collecting fractions.
-
Step 3 (Elution of GSSG): After the CySSG peak has been collected, increase the formic acid concentration to 0.27 M to elute more strongly bound species like glutathione disulfide (GSSG).
-
Step 4 (Regeneration): After all compounds of interest have been eluted, regenerate the column according to the manufacturer's instructions, typically by washing with a high concentration of salt or acid, followed by extensive washing with deionized water.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions using a suitable method (e.g., UV absorbance, ninhydrin (B49086) assay, or HPLC) to identify the fractions containing pure CySSG.
-
Pool the fractions containing the purified this compound.
-
The product can be concentrated using a rotary evaporator and precipitated by adding a non-polar solvent like acetone.
-
Collect the precipitate by centrifugation and dry under vacuum.
-
Workflow Diagram for Protocol 1:
Caption: Workflow for CySSG purification using weak anion-exchange chromatography.
Protocol 2: High-Resolution Purification of this compound using a Strong Anion-Exchange Resin with a Salt Gradient
This protocol is a representative modern method designed for higher resolution and is suitable for implementation on an FPLC or HPLC system.
Materials and Reagents:
-
Ion-Exchange Resin: Q-Sepharose Fast Flow or equivalent strong anion-exchange resin, pre-packed column recommended.
-
Sample: A solution containing this compound, prepared as in Protocol 1.
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl.
-
Chromatography System: FPLC or HPLC system with a gradient pump, UV detector, and fraction collector.
Experimental Procedure:
-
Column Preparation:
-
If using a pre-packed column, connect it to the chromatography system.
-
Equilibrate the column with at least 5 column volumes of Binding Buffer (Buffer A) at a suitable flow rate until the UV baseline, pH, and conductivity are stable.
-
-
Sample Preparation and Loading:
-
Ensure the crude CySSG sample is dissolved in Binding Buffer (Buffer A). If the sample is in a different buffer, perform a buffer exchange using a desalting column or dialysis.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
Load the filtered sample onto the equilibrated column.
-
-
Chromatographic Separation and Elution:
-
Wash: After loading, wash the column with Binding Buffer (Buffer A) for 5-10 column volumes, or until the UV signal returns to baseline, to remove any unbound molecules.
-
Elution: Elute the bound molecules using a linear gradient of Elution Buffer (Buffer B). A typical gradient would be from 0% to 50% Buffer B over 20 column volumes. This gradual increase in salt concentration will elute molecules based on their charge density, with less negatively charged species eluting first.
-
Collect fractions throughout the gradient elution.
-
Regeneration: After the gradient, wash the column with 100% Buffer B for 5 column volumes to remove any remaining strongly bound molecules. Finally, re-equilibrate the column with Buffer A for storage or the next run.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by analytical reverse-phase HPLC (RP-HPLC) to determine the purity of each fraction and identify those containing CySSG.
-
Pool the pure fractions.
-
If necessary, desalt the pooled fractions using a desalting column or dialysis to remove the NaCl.
-
Lyophilize the desalted solution to obtain the purified this compound as a powder.
-
Workflow Diagram for Protocol 2:
Caption: Workflow for high-resolution CySSG purification using strong anion-exchange.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the two protocols.
Table 1: Comparison of Ion-Exchange Chromatography Protocols for this compound Purification
| Parameter | Protocol 1 (Weak Anion-Exchange) | Protocol 2 (Strong Anion-Exchange) |
| Resin Type | Weak Anion-Exchanger (e.g., Dowex 1-formate) | Strong Anion-Exchanger (e.g., Q-Sepharose FF) |
| Functional Group | Tertiary or Quaternary Amine | Quaternary Ammonium |
| Elution Strategy | Stepwise pH Gradient (Formic Acid) | Linear Salt Gradient (NaCl) |
| Binding Buffer | Deionized Water / 0.01 M Formic Acid | 20 mM Tris-HCl, pH 8.0 |
| Elution Buffer(s) | 0.15 M & 0.27 M Formic Acid | 20 mM Tris-HCl, pH 8.0 + 1 M NaCl |
| Resolution | Moderate | High |
| System | Gravity Flow / Low-Pressure Chromatography | FPLC / HPLC |
| Post-processing | Evaporation and Precipitation | Desalting and Lyophilization |
Table 2: Quantitative Data and Expected Outcomes
| Parameter | Protocol 1 (Weak Anion-Exchange)[2] | Protocol 2 (Strong Anion-Exchange) (Expected) |
| Purity of Final Product | >99% (based on disulfide content) | >95% (as determined by RP-HPLC) |
| Yield | ~91% (from crude synthesis mixture) | >85% (recovery from the column) |
| Primary Contaminants Separated | Cystine, Glutathione Disulfide (GSSG) | Unreacted starting materials, synthesis byproducts, and closely related impurities |
| Method of Purity Analysis | Disulfide content assay, Electrophoresis | Analytical Reverse-Phase HPLC |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No binding of CySSG to the column | Incorrect pH or ionic strength of the sample/binding buffer. | For anion exchange, ensure the pH is above the isoelectric point of CySSG and the ionic strength is low. |
| Poor resolution of peaks | Gradient is too steep. Flow rate is too high. Column is overloaded. | Decrease the gradient slope (e.g., 0-30% Buffer B over 30 CV). Reduce the flow rate. Decrease the amount of sample loaded onto the column. |
| Peak tailing | Secondary interactions with the resin. Column is poorly packed. | Add a low concentration of an organic solvent to the mobile phase. Repack the column or use a pre-packed column. |
| Low recovery of CySSG | Precipitation of the sample on the column. Irreversible binding. | Ensure the sample is fully solubilized in the binding buffer. Use a stronger eluent (higher salt concentration or more extreme pH) for elution and regeneration. |
Conclusion
Ion-exchange chromatography is a highly effective method for the purification of this compound. The choice between a weak or strong anion exchanger, and a pH or salt gradient elution, will depend on the specific requirements of the purification, such as the scale, the nature of the impurities, and the desired final purity. The protocols provided herein offer robust starting points for developing a tailored purification strategy for this important biomolecule. Proper analytical characterization, such as by reverse-phase HPLC, is essential to confirm the purity of the final product.
References
Detecting Elusive Mixed Disulfides in Biological Samples: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The reversible formation of mixed disulfides between protein cysteine residues and low-molecular-weight thiols, such as glutathione (B108866) (S-glutathionylation), is a critical post-translational modification that regulates a vast array of cellular processes. This modification acts as a protective mechanism against irreversible cysteine oxidation and plays a key role in redox signaling pathways implicated in numerous diseases. The detection and quantification of these often transient and low-abundance modifications present a significant analytical challenge. These application notes provide an overview and detailed protocols for several key techniques used to identify and quantify mixed disulfides in biological samples.
I. Overview of Detection Techniques
A variety of methods have been developed to detect mixed disulfides, each with its own advantages and limitations. These can be broadly categorized into:
-
Spectrophotometric Assays: Useful for quantifying total thiol content.
-
Electrophoresis-Based Methods: Effective for visualizing changes in protein mobility due to disulfide bond formation.
-
Chromatography-Based Techniques: Provide separation and quantification of modified proteins or peptides.
-
Mass Spectrometry-Based Approaches: Offer high sensitivity and specificity for the identification and site-mapping of modifications.
-
Affinity-Based Methods: Employ specific binding partners to enrich for modified proteins.
The choice of method depends on the specific research question, the nature of the biological sample, and the available instrumentation.
II. Quantitative Data Summary
The following table summarizes key quantitative parameters for some of the described techniques to aid in method selection.
| Technique | Analyte | Sensitivity/Limit of Detection (LOD) | Specificity | Key Advantages | Key Limitations |
| Ellman's Assay | Total free thiols | Micromolar range | Low (reacts with all free thiols) | Simple, rapid, inexpensive | Does not directly measure mixed disulfides; indirect quantification |
| Diagonal Electrophoresis | Inter- and intra-chain protein disulfides | Nanogram to microgram range (protein level) | Moderate to High | Visualizes disulfide-linked proteins | Labor-intensive, semi-quantitative |
| Biotin-Switch Assay (with Western Blot) | Specific S-glutathionylated proteins | Nanogram to picogram range (protein level) | High (with specific antibodies) | High specificity, adaptable to various samples | Indirect detection, potential for artifacts |
| LC-MS/MS (Targeted) | Glutathione and Glutathione Disulfide | LOD: 0.10 nmol for GSSG, 0.45 nmol for GS-NEM[1] | High | High sensitivity and specificity, multiplexing capability | Requires specialized equipment and expertise |
| LC-MS/MS (Proteomics) | S-glutathionylated peptides | Low femtomole to attomole range | High | Site-specific identification, global profiling | Complex data analysis, labile nature of the modification can be a challenge[2] |
III. Experimental Protocols
A. Quantification of Total Thiols using Ellman's Reagent
This protocol is a fundamental method to determine the concentration of free sulfhydryl groups in a sample. By measuring the free thiol concentration before and after reduction of disulfides, the amount of mixed disulfides can be inferred.
Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with free sulfhydryl groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Reducing Agent: 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylating Agent: 100 mM N-ethylmaleimide (NEM).
-
Spectrophotometer and cuvettes.
Protocol:
1. Measurement of Free Thiols: a. Prepare samples in Reaction Buffer. b. To a cuvette, add 950 µL of Reaction Buffer and 50 µL of the sample. c. Add 50 µL of Ellman's Reagent Solution. d. Mix and incubate at room temperature for 15 minutes. e. Measure the absorbance at 412 nm against a blank containing buffer instead of the sample.
2. Measurement of Total Thiols (after reduction): a. To your sample, add DTT or TCEP to a final concentration of 1-5 mM. b. Incubate at room temperature for 30 minutes to reduce all disulfide bonds. c. Proceed with steps 1b-1e to measure the total thiol concentration.
3. Calculation: a. The concentration of thiols can be calculated using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹. b. The concentration of disulfide bonds is calculated as: (Total Thiols - Free Thiols) / 2.
B. Diagonal Electrophoresis for Detecting Inter- and Intra-chain Disulfides
This technique is used to identify proteins that form disulfide-linked complexes or contain internal disulfide bonds.
Principle: Proteins are separated by non-reducing SDS-PAGE in the first dimension. The entire gel lane is then excised, incubated with a reducing agent to cleave disulfide bonds, and placed horizontally on top of a second, larger SDS-PAGE gel for separation in the second dimension. Proteins that do not contain disulfide bonds will migrate along a diagonal line. Proteins that were part of a disulfide-linked complex will appear as off-diagonal spots.
Workflow Diagram:
Protocol:
-
First Dimension (Non-reducing SDS-PAGE): a. Prepare your protein sample in a non-reducing loading buffer (without β-mercaptoethanol or DTT). b. Run the sample on a standard SDS-PAGE gel. c. After electrophoresis, carefully excise the entire lane containing your separated proteins.
-
Reduction: a. Equilibrate the excised gel strip in a buffer containing a reducing agent (e.g., 50 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, and 100 mM DTT) for 30 minutes at room temperature with gentle agitation.
-
Second Dimension (Reducing SDS-PAGE): a. Place the equilibrated gel strip horizontally along the top of a new, larger SDS-PAGE gel. Seal it in place with a small amount of molten agarose. b. Run the second dimension electrophoresis.
-
Analysis: a. Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain). b. Proteins that do not form disulfide bonds will lie on a diagonal line. c. Proteins that were part of an intermolecular disulfide bond will appear as spots below the diagonal. d. Proteins with intramolecular disulfide bonds may run faster in the first dimension and will appear as spots above the diagonal.
C. Biotin-Switch Assay for Detecting S-Glutathionylated Proteins
This is a highly specific method for the detection and enrichment of S-glutathionylated proteins.
Principle: The assay involves three main steps: 1) blocking of all free thiol groups with an alkylating agent, 2) specific reduction of the S-glutathione adducts to regenerate a free thiol, and 3) labeling of the newly formed thiol with a biotin-containing reagent. Biotinylated proteins can then be detected by western blotting or enriched using streptavidin affinity chromatography for identification by mass spectrometry.
Workflow Diagram:
Protocol:
-
Blocking Free Thiols: a. Resuspend cell or tissue lysates in a buffer containing 25 mM HEPES (pH 7.4), 0.1 mM EDTA, 0.01 mM neocuproine, and 1% Triton X-100. b. Add 40 mM N-ethylmaleimide (NEM) to block all free thiol groups. c. Incubate for 30 minutes at room temperature with gentle agitation.
-
Removal of Excess NEM: a. Precipitate proteins by adding two volumes of ice-cold acetone (B3395972) and incubate at -20°C for 20 minutes. b. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins. c. Carefully remove the supernatant and wash the pellet twice with cold acetone/water (1:1).
-
Specific Reduction of S-Glutathionylated Cysteines: a. Resuspend the protein pellet in a reaction mix containing recombinant glutaredoxin-1 (Grx1), glutathione reductase, GSH, and NADPH in a Tris-HCl buffer (pH 8.0). b. Incubate for 30 minutes at 37°C.
-
Labeling with Biotin: a. Add a biotin-maleimide reagent (e.g., N-(3-maleimidylpropionyl) biocytin (B1667093) - MPB) to a final concentration of 1 mM. b. Incubate for 1 hour at room temperature in the dark.
-
Detection: a. For western blot analysis, quench the labeling reaction, run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP. b. For mass spectrometry, proceed with streptavidin-affinity purification to enrich biotinylated proteins, followed by on-bead digestion and LC-MS/MS analysis.
D. LC-MS/MS Analysis of Mixed Disulfides
Mass spectrometry offers the highest sensitivity and specificity for the identification and quantification of mixed disulfides. This is a general workflow for a "bottom-up" proteomics approach.
Protocol:
-
Sample Preparation: a. Perform a biotin-switch assay (as described above) to label and enrich S-glutathionylated proteins. b. Alternatively, for direct detection, lyse cells in the presence of a high concentration of an alkylating agent to block free thiols and prevent disulfide scrambling.
-
In-solution or In-gel Digestion: a. For enriched proteins, perform on-bead digestion with a protease such as trypsin. b. For total protein analysis, proteins can be separated by SDS-PAGE, the bands of interest excised, and subjected to in-gel digestion. This involves destaining, reduction of all disulfides with DTT, alkylation of all cysteines with iodoacetamide, and finally, digestion with trypsin overnight.
-
LC-MS/MS Analysis: a. The resulting peptide mixture is separated by reverse-phase liquid chromatography (RPLC) coupled online to a tandem mass spectrometer. b. The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).
-
Data Analysis: a. The resulting MS/MS spectra are searched against a protein database to identify the peptides. b. The S-glutathionylation modification is included as a variable modification on cysteine residues (+305.068 Da). c. Specialized software can be used to quantify the relative abundance of the modified peptides across different samples. A quantitative MS-based proteomic method has been shown to be more sensitive than Western blot for measuring levels of S-glutathionylation modification.[3]
IV. Signaling Pathway Example: Keap1-Nrf2 Pathway
S-glutathionylation plays a crucial role in regulating the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Pathway Description: Under basal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein Keap1, which targets it for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress, specific cysteine residues on Keap1 become modified, including through S-glutathionylation. This modification leads to a conformational change in Keap1, disrupting its interaction with Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Recent studies have identified Cysteine 434 in Keap1 as a key S-glutathionylation site catalyzed by GSTP, which promotes the dissociation of the Keap1-Nrf2 complex.[4]
Signaling Pathway Diagram:
References
- 1. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proteomic Identification and Quantification of S-glutathionylation in Mouse Macrophages Using Resin-Assisted Enrichment and Isobaric Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSTP alleviates acute lung injury by S-glutathionylation of KEAP1 and subsequent activation of NRF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Cysteine-Glutathione Disulfide: A Versatile Tool for Interrogating Redox Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine-glutathione disulfide (CySSG) is a naturally occurring mixed disulfide formed between the amino acid L-cysteine and the tripeptide antioxidant glutathione (B108866). In the dynamic cellular redox environment, CySSG plays a significant role in maintaining thiol-disulfide homeostasis and is implicated in various signaling pathways. Its ability to mimic endogenous oxidative modifications and serve as a precursor to glutathione makes it an invaluable tool for researchers studying oxidative stress, protein S-glutathionylation, and the broader field of redox biology. These application notes provide detailed protocols and data to facilitate the use of CySSG in a laboratory setting.
Applications in Redox Biology
-
Induction of Protein S-Glutathionylation: CySSG can be used to induce the formation of mixed disulfides between glutathione and protein cysteine residues, a post-translational modification known as S-glutathionylation. This process is a key mechanism in redox signaling, protecting cysteine residues from irreversible oxidation and modulating protein function.
-
Studying Oxidative Stress Signaling: By introducing CySSG to cell cultures or in vivo models, researchers can simulate conditions of oxidative stress and investigate the downstream cellular responses. This includes the activation of antioxidant defense mechanisms and the modulation of signaling pathways involved in inflammation and apoptosis.[1]
-
Investigating Glutathione Metabolism: As a bioavailable precursor to glutathione, CySSG can be utilized to study the dynamics of glutathione synthesis and transport. Its administration can help elucidate the mechanisms of maintaining cellular glutathione pools, particularly under conditions of depletion.[1]
-
Hepatoprotective Studies: CySSG has demonstrated protective effects against liver injury in various animal models.[1] It serves as a valuable compound for studying the mechanisms of drug-induced toxicity and developing potential therapeutic interventions.
Data Presentation
Table 1: In Vivo Hepatoprotective Effects of this compound (CySSG) in a Hypercholesterolemic Mouse Model [1]
| Treatment Group | Serum Alanine (B10760859) Aminotransferase (ALT) (U/L) | Mitochondrial H2O2 Production (MitoSOX Fluorescence) | Nlrp3 Expression (Fold Change) |
| Control (Chow Diet) | 35 ± 5 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| High-Cholesterol Diet (HC) | 85 ± 10 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| HC + N-acetylcysteine (NAC) | 50 ± 7 | 1.2 ± 0.3 | 1.5 ± 0.3 |
| HC + CySSG | 55 ± 8 | 1.4 ± 0.3 | 1.7 ± 0.4 |
| HC + S-adenosylmethionine (SAM) | 48 ± 6 | 1.1 ± 0.2 | 1.3 ± 0.2 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Synthesis of this compound (CySSG)
This protocol is adapted from the method described by Eriksson and Eriksson (1967).[2]
Materials:
-
L-Cystine
-
Reagents for the synthesis of the thiolsulfonate analogue of L-cystine (as per Emiliozzi and Pichat)
-
Reduced Glutathione (GSH)
-
0.01 M Formic Acid
-
Dowex 1-formate resin (X2, 50-100 mesh)
-
0.15 M Formic Acid
-
0.27 M Formic Acid
-
Acetone
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Prepare the thiolsulfonate analogue of L-cystine: Synthesize and purify the thiolsulfonate analogue of L-cystine according to the method of Emiliozzi and Pichat.
-
Reaction of Thiolsulfonate with GSH:
-
Dissolve 1.00 g (3.26 mmol) of GSH in 100 ml of 0.01 M formic acid.
-
Add an excess of the thiolsulfonate analogue (3.00 g).
-
Stir the mixture thoroughly for 120 minutes at room temperature.
-
Remove the solid material by centrifugation.
-
Wash the residue four times with 0.01 M formic acid.
-
-
Purification by Ion-Exchange Chromatography:
-
Combine the supernatant from the reaction mixture and the washings (total volume approx. 60 ml).
-
Apply the solution to a Dowex 1-formate column (4 x 15 cm).
-
Wash the column with water to elute unabsorbed compounds (cystine and the thiolsulfonate analogue).
-
After collecting approximately 1400 ml of effluent, switch the eluent to 0.15 M formic acid. CySSG will elute shortly after the void volume.
-
Elute glutathione disulfide (GSSG) by increasing the formic acid concentration to 0.27 M.
-
-
Isolation and Precipitation of CySSG:
-
Pool the fractions containing CySSG (approximately 490 ml).
-
Concentrate the pooled fractions to a syrupy residue (approx. 5 ml) using a rotary evaporator.
-
Dilute the residue with 5 ml of water.
-
Precipitate CySSG by adding 100 ml of acetone.
-
Collect the precipitate by centrifugation and dry it to a constant weight over silica (B1680970) gel in a vacuum.
-
Protocol 2: In Vivo Assessment of Hepatoprotective Effects of CySSG
This protocol is a generalized procedure based on studies investigating the protective effects of CySSG against liver injury.[1]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-cholesterol diet
-
This compound (CySSG)
-
N-acetylcysteine (NAC) as a positive control
-
Vehicle (e.g., saline or water)
-
Gavage needles
-
Equipment for blood collection and serum separation
-
Kits for measuring serum alanine aminotransferase (ALT) levels
-
Reagents and equipment for liver tissue homogenization and mitochondrial isolation
-
MitoSOX Red mitochondrial superoxide (B77818) indicator
-
Reagents and equipment for quantitative PCR (qPCR) for Nlrp3 expression
Procedure:
-
Animal Acclimation and Diet:
-
Acclimate mice for one week with standard chow and water ad libitum.
-
Divide mice into experimental groups (e.g., Control, High-Cholesterol Diet (HC), HC + NAC, HC + CySSG).
-
Feed the respective diets for a predetermined period (e.g., 4 weeks).
-
-
Compound Administration:
-
Dissolve CySSG and NAC in the vehicle.
-
Administer CySSG (e.g., 50 mg/kg), NAC (e.g., 50 mg/kg), or vehicle daily via oral gavage for the duration of the study.
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse and collect the liver for tissue analysis.
-
-
Biochemical Analysis:
-
Measure serum ALT levels using a commercial kit.
-
Isolate mitochondria from liver homogenates.
-
Measure mitochondrial hydrogen peroxide production using MitoSOX fluorescence.
-
Extract RNA from liver tissue and perform qPCR to determine the relative expression of Nlrp3.
-
Protocol 3: Detection of Protein S-Glutathionylation in Cell Culture
This protocol outlines a general workflow for inducing and detecting protein S-glutathionylation in cultured cells using CySSG.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
This compound (CySSG)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
N-ethylmaleimide (NEM)
-
Dithiothreitol (DTT)
-
Anti-glutathione antibody
-
Secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of CySSG (e.g., 100-500 µM) for a specified time (e.g., 1-4 hours) to induce S-glutathionylation. Include an untreated control.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing NEM (to block free thiols and prevent artifactual S-glutathionylation).
-
Clarify the lysate by centrifugation.
-
-
Sample Preparation for Western Blot:
-
Determine protein concentration of the lysates.
-
Prepare samples for non-reducing SDS-PAGE. Do not add reducing agents like DTT or β-mercaptoethanol to the sample loading buffer for the detection of S-glutathionylated proteins.
-
As a negative control, treat a parallel set of samples with a reducing agent (e.g., DTT) to reverse the S-glutathionylation.
-
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for glutathione.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in signal in the CySSG-treated, non-reduced samples compared to the control and reduced samples indicates protein S-glutathionylation.
-
Visualization of Pathways and Workflows
Caption: Workflow for the synthesis and purification of this compound.
Caption: CySSG's role in oxidative stress signaling.
Caption: Mechanism of CySSG-mediated hepatoprotection.
References
Application Notes and Protocols for the Derivatization of L-cysteine-glutathione Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of L-cysteine-glutathione disulfide (CySSG) and its related thiols, L-cysteine (Cys) and glutathione (B108866) (GSH), is critical in various fields of research, including cellular biology, toxicology, and drug development. The thiol/disulfide redox state, particularly the ratio of reduced to oxidized glutathione (GSH/GSSG), is a key indicator of cellular oxidative stress.[1] Due to the inherent instability of thiol groups, which are susceptible to auto-oxidation, derivatization is an essential step to ensure accurate and reproducible analysis.[2] This document provides detailed application notes and protocols for the most common and effective derivatization techniques for CySSG and related thiol analysis.
The analytical workflow for thiol and disulfide analysis typically involves several key stages. Initially, a reduction step is often employed to convert disulfides, including CySSG and GSSG, into their corresponding free thiols. This is followed by the derivatization of all free thiol groups with a tagging reagent. The derivatized products are then separated, commonly by High-Performance Liquid Chromatography (HPLC), and subsequently detected using either fluorescence or mass spectrometry (MS) detectors. This multi-step process ensures the stabilization of the reactive thiol species and enables sensitive and specific quantification.
Derivatization Strategies
Several reagents are widely used for the derivatization of thiols, each with its own advantages and disadvantages. The choice of derivatizing agent depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available detection instrumentation. The most prominent derivatizing agents include N-ethylmaleimide (NEM), iodoacetamide (B48618) (IAM), and monobromobimane (B13751) (mBBr).
-
N-Ethylmaleimide (NEM): NEM reacts with thiols via a Michael addition reaction, forming a stable thioether bond.[3] It is highly specific for sulfhydryl groups at neutral pH and the reaction is rapid.[2] NEM derivatization is often favored for its ability to quickly stabilize thiols in biological samples.[4]
-
Iodoacetamide (IAM): IAM is an alkylating agent that reacts with thiols through a nucleophilic substitution reaction, forming a stable thioether linkage.[3] While effective, the reaction with IAM is generally slower than with NEM and is pH-dependent, requiring alkaline conditions for optimal reactivity.[5] Caution is advised as IAM can also react with other nucleophilic groups in proteins under certain conditions.[6]
-
Monobromobimane (mBBr): mBBr is a fluorescent labeling reagent that reacts with thiols to produce highly fluorescent and stable thioether derivatives.[7] This property makes it particularly suitable for sensitive fluorescence-based detection. The derivatization reaction is typically carried out under alkaline conditions.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the derivatization of thiols using NEM, IAM, and mBBr, providing a comparative overview to aid in method selection.
Table 1: N-Ethylmaleimide (NEM) Derivatization Parameters
| Parameter | Value | Reference |
| Reaction Time | < 30 minutes | [2] |
| Thiol:NEM Ratio | 1:10 | [2] |
| pH | 7.0 | [2] |
| Detection Method | LC-MS | [2] |
| Notes | Complete derivatization for GSH and other thiols is achieved within 30 minutes. Strict pH control is recommended to minimize side reactions. | [2] |
Table 2: Iodoacetamide (IAM) Derivatization Parameters
| Parameter | Value | Reference |
| Reaction Time | 30 minutes | [9] |
| Temperature | 25 °C | [9] |
| pH | > 8.0 | [5] |
| Detection Method | LC-MS/MS | [9] |
| Notes | IAM requires a pH of at least 8 to react effectively with thiols.[5] Undesired side reactions with other amino acid residues can occur.[6] |
Table 3: Monobromobimane (mBBr) Derivatization Parameters
| Parameter | Value | Reference |
| Reaction Time | 10 minutes | [8] |
| Temperature | Room Temperature (in the dark) | [8] |
| pH | 9.5 | [8] |
| Detection Method | HPLC with Fluorescence Detection (Ex: 378 nm, Em: 492 nm) | [8] |
| Linearity Range (GSH) | 1.16–35 nmol mL⁻¹ | [8] |
| LOD (GSH) | 0.35 nmol mL⁻¹ | [8] |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for thiol analysis and the chemical reactions involved in the derivatization processes.
Caption: General experimental workflow for the analysis of this compound.
Caption: Chemical reactions for the derivatization of thiols with NEM, IAM, and mBBr.
Experimental Protocols
The following are detailed protocols for the derivatization of thiols in biological samples using NEM, IAM, and mBBr.
Protocol 1: N-Ethylmaleimide (NEM) Derivatization for LC-MS Analysis
This protocol is adapted for the analysis of glutathione in cultured cells.[4]
Materials:
-
N-Ethylmaleimide (NEM)
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727) (80%)
-
Internal Standard (e.g., ¹³C₂,¹⁵N-GSH)
Procedure:
-
Cell Harvesting and Derivatization:
-
Remove the cell culture medium.
-
Wash the cells twice with PBS containing 1 mM NEM.
-
Incubate the cells with the NEM-containing PBS for 5 minutes at room temperature.[4]
-
-
Metabolite Extraction:
-
Add 80% methanol to the cells to extract the metabolites.
-
If an internal standard is used, it should be added during the extraction step.
-
-
Sample Preparation for Analysis:
-
Centrifuge the cell extract to pellet any debris.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: Iodoacetamide (IAM) Derivatization for LC-MS/MS Analysis
This protocol is a general procedure for the alkylation of protein thiols.[3]
Materials:
-
Iodoacetamide (IAM)
-
Ammonium (B1175870) bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Dithiothreitol (DTT) for reduction (optional)
-
β-mercaptoethanol or unlabeled NEM to stop the reaction
Procedure:
-
Protein Sample Preparation:
-
Normalize all protein samples to the same concentration (e.g., 1-5 mg/mL) in the ammonium bicarbonate buffer.
-
-
Reduction (Optional):
-
If total thiol content is to be measured, reduce the sample with DTT (e.g., 10 mM) for 30 minutes at 50 °C.
-
-
Derivatization:
-
Add IAM to a final concentration of 50 µM.
-
Incubate the samples for 30 minutes in the dark at room temperature.[3]
-
-
Stopping the Reaction:
-
Stop the reaction by adding β-mercaptoethanol to a final concentration of ~20 mM or unlabeled NEM to a final concentration of 20 mM.[3]
-
-
Sample Preparation for Analysis:
-
The sample is now ready for further processing, such as tryptic digestion for proteomic analysis, followed by LC-MS/MS.
-
Protocol 3: Monobromobimane (mBBr) Derivatization for HPLC-Fluorescence Analysis
This protocol is designed for the simultaneous determination of various low-molecular-weight thiols in plasma.[8]
Materials:
-
Monobromobimane (mBBr) solution (0.1 mol L⁻¹ in acetonitrile)
-
Sodium borohydride (B1222165) (NaBH₄) for reduction
-
Tris-HCl buffer (0.2 mol L⁻¹, pH 9.5) with 0.2 mmol L⁻¹ EDTA
-
Hydrochloric acid (HCl, 1 mol L⁻¹)
Procedure:
-
Reduction of Disulfides:
-
To the plasma sample, add NaBH₄ to reduce the disulfide bonds.
-
-
Derivatization:
-
Stopping the Reaction:
-
Stop the reaction by adding 200 µL of 1 mol L⁻¹ HCl.[8]
-
-
Analysis:
-
Inject an aliquot (e.g., 5 µL) of the final sample into the HPLC system for analysis with a fluorescence detector.[8]
-
Conclusion
The derivatization of this compound and related thiols is a crucial step for their accurate quantification in biological samples. The choice of derivatization reagent and protocol should be carefully considered based on the specific analytical goals and available instrumentation. The information and protocols provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to select and implement appropriate derivatization strategies for their studies. By following these detailed methodologies, reliable and reproducible measurements of the thiol redox state can be achieved, contributing to a better understanding of oxidative stress in health and disease.
References
- 1. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Disulfide-Based Redox Relays Using L-cysteine-glutathione Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine-glutathione disulfide (CySSG) is a naturally occurring mixed disulfide formed between the amino acid L-cysteine and the tripeptide glutathione (B108866).[1] This molecule plays a significant role in cellular redox homeostasis and is implicated in the regulation of protein function through a post-translational modification known as S-glutathionylation.[2] Under conditions of oxidative stress, the intracellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG) decreases, favoring the formation of mixed disulfides between glutathione and protein thiols.[3][4] CySSG can act as a direct donor of a glutathione moiety, leading to the S-glutathionylation of specific cysteine residues on target proteins. This reversible modification can alter protein conformation, activity, and interaction with other molecules, thereby functioning as a crucial switch in redox signaling pathways.[5][6]
These application notes provide a comprehensive guide for utilizing CySSG as a tool to investigate disulfide-based redox relays in both cellular and in vitro systems. The provided protocols detail methods for inducing protein S-glutathionylation with CySSG, and for the subsequent detection and quantification of this modification.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂N₄O₈S₂ | [1] |
| Molecular Weight | 426.47 g/mol | [1] |
| CAS Number | 13081-14-6 | [7] |
| Appearance | White solid | [8] |
| Solubility | Soluble in water | [7] |
Key Applications
-
Induction of Protein S-glutathionylation: CySSG can be used to specifically induce S-glutathionylation of proteins in a controlled manner, allowing for the study of the functional consequences of this modification.
-
Investigation of Redox Signaling Pathways: By observing the effects of CySSG-induced S-glutathionylation on cellular processes, researchers can elucidate the role of specific redox relays in signal transduction.
-
Identification of Novel Redox-Regulated Proteins: Proteomic approaches can be employed to identify proteins that are targeted for S-glutathionylation in response to CySSG treatment.
-
Drug Discovery and Development: Understanding how disulfide-based redox relays are modulated can open new avenues for therapeutic intervention in diseases associated with oxidative stress.
Experimental Protocols
Protocol 1: In Vitro S-glutathionylation of a Purified Protein using CySSG
This protocol describes a method to S-glutathionylate a purified protein of interest in a test tube.
Materials:
-
Purified protein with at least one cysteine residue
-
This compound (CySSG)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Reducing agent (e.g., Dithiothreitol, DTT) for negative control
-
N-ethylmaleimide (NEM) to block free thiols
-
SDS-PAGE reagents
-
Anti-glutathione antibody for Western blot analysis
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 µM.
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions:
-
Test Reaction: Protein + CySSG (e.g., 100 µM)
-
Negative Control 1 (No CySSG): Protein only
-
Negative Control 2 (Reduced): Protein + DTT (e.g., 10 mM) followed by NEM alkylation before adding CySSG.
-
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer without a reducing agent (non-reducing conditions).
-
Analysis:
-
Separate the protein samples by non-reducing SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an anti-glutathione antibody to detect S-glutathionylated protein. An increase in the band intensity in the "Test Reaction" lane compared to the controls indicates successful S-glutathionylation.
-
In Vitro S-glutathionylation Workflow
Protocol 2: Treatment of Cultured Cells with CySSG to Study Cellular Redox Relays
This protocol details how to treat cultured cells with CySSG to investigate its effects on intracellular signaling pathways.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound (CySSG) stock solution (dissolved in water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (containing NEM to block free thiols)
-
Reagents for downstream analysis (e.g., Western blot, mass spectrometry)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Treatment:
-
Prepare different concentrations of CySSG in cell culture medium (e.g., 10 µM, 50 µM, 100 µM).
-
Remove the old medium from the cells and replace it with the CySSG-containing medium. Include a vehicle control (medium without CySSG).
-
Incubate the cells for the desired time (e.g., 30 minutes, 1 hour, 4 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with a lysis buffer containing NEM (e.g., 20 mM) to prevent post-lysis thiol modifications.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Downstream Analysis:
-
Western Blot: Analyze the S-glutathionylation of a specific target protein using an anti-glutathione antibody.
-
Mass Spectrometry: Perform a redox proteomics experiment to identify and quantify S-glutathionylated proteins on a global scale.
-
Cellular CySSG Treatment Workflow
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from experiments using CySSG.
Table 1: Dose-Dependent S-glutathionylation of a Target Protein in vitro
| CySSG Concentration (µM) | Relative S-glutathionylation Level (Fold Change) |
| 0 (Control) | 1.0 |
| 10 | 1.8 |
| 50 | 4.2 |
| 100 | 7.5 |
Table 2: Time-Dependent Change in Intracellular GSH/GSSG Ratio upon CySSG Treatment (100 µM)
| Time (minutes) | GSH/GSSG Ratio |
| 0 | 100:1 |
| 30 | 85:1 |
| 60 | 70:1 |
| 240 | 90:1 |
Table 3: Mass Spectrometry-based Quantification of S-glutathionylated Peptides from Cells Treated with CySSG (100 µM for 1 hour)
| Protein | Peptide Sequence | Fold Change (CySSG vs. Control) |
| Peroxiredoxin-2 | ADVC EPTFTSK | 3.5 |
| GAPDH | TGVC TTVQLLK | 2.8 |
| Actin, cytoplasmic 1 | YPIEHGIVTNWDDMEC IWHHTFYNELR | 2.1 |
| Protein Disulfide Isomerase | AFC AEAHK | 4.1 |
Note: The data presented in these tables are illustrative and may vary depending on the experimental conditions and the specific proteins being studied.
Signaling Pathway Visualization
Disulfide-based redox relays are fundamental to cellular signaling. CySSG can influence these pathways by directly modifying key protein thiols.
The Glutaredoxin (Grx) System and S-glutathionylation
The glutaredoxin system plays a central role in reversing protein S-glutathionylation (deglutathionylation).[9] CySSG can lead to the S-glutathionylation of a target protein, which can then be reduced by glutaredoxin in a GSH-dependent manner.
Glutaredoxin-mediated deglutathionylation cycle.
Mitochondrial Disulfide Relay System
The mitochondrial intermembrane space (IMS) contains a disulfide relay system crucial for the import and folding of proteins. This system involves the key players Mia40 and Erv1.[10][11] While CySSG is not a direct component of this relay, alterations in the cellular glutathione pool, which can be influenced by CySSG, can impact the overall redox environment of the mitochondria.
The Mia40/Erv1 disulfide relay system.
Conclusion
This compound is a valuable tool for researchers investigating the intricate world of disulfide-based redox relays. By providing a means to specifically induce protein S-glutathionylation, CySSG allows for the controlled study of redox signaling pathways and the identification of novel redox-sensitive proteins. The protocols and information provided in these application notes serve as a starting point for designing and conducting experiments to unravel the complex roles of disulfide modifications in cellular function and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Reconstitution of the Mia40-Erv1 Oxidative Folding Pathway for the Small Tim Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione-dependent reductive stress triggers mitochondrial oxidation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione - Wikipedia [en.wikipedia.org]
- 5. Proteomic Identification and Quantification of S-glutathionylation in Mouse Macrophages Using Resin-Assisted Enrichment and Isobaric Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Situ Analysis of Protein S-Glutathionylation in Lung Tissue Using Glutaredoxin-1-Catalyzed Cysteine Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. External cys/cySS redox state modification controls the intracellular redox state and neurodegeneration via Akt in aging and Alzheimer’s mouse model neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-glutathionylation modification of proteins and the association with cellular death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Erv1-Mia40 disulfide relay system in the intermembrane space of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The disulfide relay system of mitochondria is connected to the respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of High-Purity L-cysteine-glutathione disulfide
For researchers, scientists, and drug development professionals seeking high-purity L-cysteine-glutathione disulfide (L-CySSG), a number of commercial suppliers provide this compound for research and development purposes. This mixed disulfide of L-cysteine and glutathione (B108866) is a valuable tool in studying oxidative stress, glutathione metabolism, and its potential as a therapeutic agent.
Product Specifications from Commercial Suppliers
The following table summarizes the product specifications for high-purity this compound available from various commercial suppliers. This allows for an easy comparison of key quantitative data.
| Supplier | Catalog Number | Purity | Formulation | Quantity | Storage |
| Cayman Chemical | 17582[1] | ≥95%[1][2][3] | A crystalline solid[1][4] | 1 mg, 10 mg[1][3] | -20°C[1][2] |
| Sapphire Bioscience | CAY-17582-10mg | ≥95%[4] | A crystalline solid[4] | 10 mg | -20°C |
| Biosynth | FC20768 | Not specified | Not specified | Not specified | <-15°C[5] |
| MyBioSource | MBS5796512 | Not specified | Biochemical | Not specified | Not specified |
Application Notes
1. This compound as a Glutathione Prodrug and Precursor
This compound is an endogenous glutathione derivative formed by the disulfide linkage between L-cysteine and the tripeptide glutathione.[1][2] It serves as a bioavailable precursor of glutathione (GSH), a critical intracellular antioxidant.[6][7][8] The administration of L-CySSG has been shown to increase GSH levels, suggesting its potential use in conditions associated with GSH depletion and oxidative stress.[6] Its proposed mechanism involves enzymatic reduction or thiol-disulfide exchange to release free L-cysteine and glutathione, which can then be utilized by cells.[9]
2. Hepatoprotective Effects of this compound
A significant application of this compound is in the study of liver injury. Research has demonstrated its protective effects against drug-induced hepatotoxicity, such as that caused by acetaminophen (B1664979).[1][2][10] Studies in animal models have shown that L-CySSG can mitigate liver damage, likely by replenishing hepatic glutathione stores.[6][7] This makes it a valuable compound for investigating the mechanisms of liver injury and for the development of potential therapeutic strategies.
Experimental Protocols
Protocol 1: In Vivo Evaluation of Hepatoprotective Effects of this compound in a Mouse Model of Acetaminophen-Induced Liver Injury
This protocol outlines a procedure to assess the protective effects of this compound against liver damage induced by acetaminophen in mice.
1. Animal Model and Treatment:
- Use male C57BL/6 mice, 8-10 weeks old.
- House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[9]
- Divide mice into the following groups (n=6-8 per group):
- Vehicle control (e.g., saline)
- Acetaminophen (APAP) only
- This compound + APAP
- N-acetylcysteine (NAC) + APAP (positive control)
- Administer this compound (e.g., 2.5 mmol/kg, intraperitoneally) or NAC (e.g., 1200 mg/kg, intraperitoneally) 30 minutes before APAP administration.
- Induce liver injury by administering a single dose of acetaminophen (e.g., 300 mg/kg, intraperitoneally).
- Euthanize mice 24 hours after APAP administration for sample collection.
2. Sample Collection and Analysis:
- Collect blood via cardiac puncture and centrifuge to obtain serum.
- Measure serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage.
- Excise the liver, wash with ice-cold saline, and divide into portions for histology and biochemical analysis.
- Fix a portion of the liver in 10% neutral buffered formalin for histopathological evaluation (H&E staining).
- Snap-freeze another portion in liquid nitrogen and store at -80°C for glutathione quantification.
Protocol 2: Quantification of Total and Mitochondrial Glutathione in Liver Tissue
This protocol describes the measurement of total and mitochondrial glutathione levels in liver tissue using a colorimetric assay with Ellman's reagent.[9]
1. Preparation of Liver Homogenate:
- Homogenize a weighed portion of the frozen liver tissue in 10 volumes of ice-cold 10% trichloroacetic acid (TCA).
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant for the determination of total glutathione.
2. Isolation of Mitochondria:
- Homogenize fresh liver tissue in an ice-cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 0.1 mM EGTA, pH 7.4).[9]
- Perform differential centrifugation to isolate the mitochondrial fraction.
- Lyse the isolated mitochondria in 10% TCA and centrifuge to collect the supernatant for mitochondrial glutathione measurement.
3. Glutathione Assay (Ellman's Reagent):
- Prepare a reaction mixture containing 100 µL of the TCA supernatant, 800 µL of 0.3 mM NADPH, 100 µL of 6 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and 10 µL of 50 units/mL glutathione reductase.
- Measure the change in absorbance at 412 nm over time using a spectrophotometer.
- Quantify the glutathione concentration by comparing the rate of reaction to a standard curve generated with known concentrations of glutathione.
- Normalize the glutathione levels to the protein content of the initial homogenate or mitochondrial fraction, determined by a Bradford or BCA protein assay.
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. This compound | 13081-14-6 | FC20768 [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. l‑Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoprotection by L-cysteine-glutathione mixed disulfide, a sulfhydryl-modified prodrug of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for dissolving and storing L-cysteine-glutathione disulfide solutions
Application Note & Protocol: L-cysteine-glutathione Disulfide (CySSG)
Topic: Protocol for Dissolving and Storing this compound Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CySSG) is a naturally occurring mixed disulfide formed between the amino acid L-cysteine and the tripeptide glutathione.[1] It plays a significant role in cellular redox balance and is considered a biomarker in various physiological and pathological states, including tuberculosis and acetaminophen-induced liver toxicity.[1] Given its importance in studies related to oxidative stress, antioxidant defense systems, and drug development, proper handling and preparation of CySSG solutions are critical to ensure experimental accuracy and reproducibility.[2][3] This document provides a detailed protocol for the dissolution and storage of CySSG.
Compound Specifications
This compound is typically supplied as a crystalline or powdered solid.[2][4]
| Parameter | Specification |
| Synonyms | L-CySSG, CYSH-GSH |
| CAS Number | 13081-14-6[1][4] |
| Molecular Formula | C₁₃H₂₂N₄O₈S₂[1][4] |
| Molecular Weight | 426.5 g/mol [4] |
| Appearance | White to off-white solid[2] |
| Purity | ≥95%[4] |
Solubility
CySSG is soluble in aqueous solutions.[1] The solubility can vary slightly based on the solvent and pH.
| Solvent | Concentration |
| Deionized Water | 8 mg/mL[5] |
| Water | 20 mg/mL[4] |
| PBS (pH 7.2) | 10 mg/mL[4] |
Recommended Protocol for Dissolving this compound
This protocol outlines the steps to prepare aqueous solutions of CySSG. To prevent potential degradation, it is highly recommended to prepare solutions fresh before each experiment.[6]
Materials:
-
This compound (solid)
-
High-purity, sterile deionized water or phosphate-buffered saline (PBS, pH 7.2)
-
Vortex mixer
-
Sonicating water bath (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibration: Before opening, allow the vial of solid CySSG to equilibrate to room temperature for at least 20 minutes. This prevents moisture condensation on the product.
-
Weighing: Aseptically weigh the required amount of CySSG powder in a suitable container.
-
Dissolution: Add the desired volume of the chosen solvent (e.g., Water or PBS) to the solid.
-
Mixing: Cap the container securely and vortex thoroughly until the solid is completely dissolved. For concentrations approaching the solubility limit or if aggregates are present, brief sonication in a water bath can aid dissolution.[7]
-
Usage: Use the freshly prepared solution immediately for best results.
Caption: Experimental workflow for dissolving this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of CySSG in both solid and solution forms.
Solid Form:
-
Storage Temperature: Store the solid compound at -20°C.[2][4]
-
Stability: When stored correctly, the solid form is stable for at least 4 years.[4]
-
Conditions: Keep the container tightly sealed to prevent moisture absorption.[8]
Solution Form: Aqueous solutions of thiols and disulfides can be susceptible to degradation or disulfide exchange. While specific stability data for CySSG solutions is limited, recommendations can be made based on protocols for related compounds.[9]
| Storage Condition | Duration | Notes |
| Short-Term | ||
| Room Temperature | Up to 1 hour[9] | For immediate experimental use. |
| 2-8°C | Up to 3 hours[9] | Keep on ice for use within the same day. |
| Long-Term | ||
| -80°C | ≥ 35 days[9] | Recommended for storing stock solutions. |
Long-Term Storage Protocol:
-
After dissolution, divide the stock solution into single-use aliquots.
-
Flash-freeze the aliquots and store them at -80°C.
-
Avoid repeated freeze-thaw cycles, as this can degrade the compound.
Caption: Logic diagram for the storage of CySSG solutions.
Quality Control
For applications requiring precise quantification, the concentration and purity of prepared solutions can be verified. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are sensitive and robust methods for the analysis of CySSG and related thiols and disulfides.[9][10]
References
- 1. CAS 13081-14-6: Cysteine-glutathione disulfide [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing auto-oxidation of thiols during L-cysteine-glutathione disulfide analysis
Welcome to the technical support center for the analysis of L-cysteine-glutathione disulfide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with thiol auto-oxidation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is thiol auto-oxidation and why is it a problem in this compound analysis?
A1: Thiol auto-oxidation is the spontaneous oxidation of thiol groups (-SH) in molecules like L-cysteine and glutathione (B108866) in the presence of oxygen. This process leads to the formation of disulfide bonds (-S-S-), such as glutathione disulfide (GSSG) from two molecules of reduced glutathione (GSH).[1][2] In the context of analyzing this compound, auto-oxidation of the free thiols in the sample can artificially inflate the concentration of the disulfide, leading to inaccurate measurements of the true biological redox state.[3][4]
Q2: What are the primary factors that promote the auto-oxidation of thiols during sample preparation and analysis?
A2: Several factors can accelerate the auto-oxidation of thiols:
-
pH: The rate of thiol oxidation is highly pH-dependent and increases with rising pH.[5][6] This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH).[7]
-
Presence of Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[2][5][6]
-
Oxygen Exposure: As an oxidation process, the presence of dissolved oxygen in buffers and samples is a key driver of auto-oxidation.[4]
-
Light Exposure: For certain compounds, light can also contribute to oxidative processes.[5]
Q3: How can I effectively prevent thiol auto-oxidation during my experiments?
A3: A multi-pronged approach is recommended to minimize auto-oxidation:
-
pH Control: Maintain a slightly acidic pH (below 7) during sample preparation and storage to keep thiols in their less reactive protonated form.[4][8]
-
Use of Chelating Agents: Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) into your buffers to sequester metal ions that catalyze oxidation.[8][9]
-
Addition of Reducing Agents: For certain applications, a mild reducing agent can be added to maintain the reduced state of the thiols.[10][11] However, care must be taken to choose a reducing agent that does not interfere with the downstream analysis.
-
Degassing Buffers: Deoxygenate all buffers and solutions by sparging with an inert gas like nitrogen or argon to minimize dissolved oxygen.[12]
-
Sample Handling: Process samples quickly and on ice to reduce the rate of all chemical reactions, including oxidation.[13]
Troubleshooting Guides
Issue 1: Higher than Expected this compound Concentration
| Possible Cause | Troubleshooting Step | Rationale |
| Sample Auto-oxidation | 1. Verify pH of all buffers and the final sample solution. Ensure it is maintained at or below pH 7.[8] 2. Add a chelating agent (e.g., 1 mM EDTA) to all buffers used for sample preparation. [8] 3. Degas all buffers and solutions prior to use. 4. Minimize the time between sample collection and analysis. Process samples on ice.[13] | Elevated pH, metal ions, and oxygen exposure are primary drivers of thiol auto-oxidation, leading to the artificial formation of disulfides.[5][6][7] |
| Contamination | 1. Analyze a "blank" sample containing only the sample matrix without the analyte. 2. Ensure all glassware and plasticware are thoroughly cleaned and rinsed with deionized water. | Contaminants in the sample matrix or on labware could potentially interfere with the assay, leading to a false positive signal. |
Issue 2: Low or No Detection of Free L-Cysteine or Glutathione
| Possible Cause | Troubleshooting Step | Rationale |
| Complete Oxidation of Thiols | 1. Implement all preventative measures for auto-oxidation as described in the FAQs and Issue 1. 2. Consider the addition of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) during sample preparation to reduce any existing disulfides back to their thiol form. Note: This is for total thiol analysis and would not be suitable if you need to quantify the disulfide.[3][10] | If all free thiols have been oxidized to disulfides, their concentration will be below the detection limit of the analytical method.[14] |
| Sample Degradation | 1. Ensure samples are stored appropriately, typically at -80°C for long-term storage. [15] 2. Avoid repeated freeze-thaw cycles. Aliquot samples into single-use volumes. | Thiols can degrade over time, especially with improper storage conditions.[16] |
Experimental Protocols & Data
Table 1: Common Reagents for Preventing Thiol Auto-oxidation
| Reagent Type | Example | Typical Working Concentration | Mechanism of Action | Reference |
| Chelating Agent | EDTA | 1-5 mM | Sequesters metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze thiol oxidation. | [8][9] |
| Reducing Agent (Mild) | Reduced Glutathione (GSH) | 1-5 mM | Maintains a reducing environment, preventing the oxidation of other thiols. | [10] |
| Reducing Agent (Strong) | TCEP | 1-5 mM | Reduces disulfide bonds back to their thiol form. More stable than DTT. | [3][10] |
| Acidifying Agent | Sulfosalicylic Acid | 0.6% (w/v) | Precipitates proteins while maintaining an acidic environment to stabilize thiols. | [8][16] |
Protocol: Sample Preparation for HPLC Analysis of Thiols and Disulfides
This protocol outlines a general procedure for preparing biological samples to minimize auto-oxidation prior to HPLC analysis.
-
Buffer Preparation: Prepare all buffers with high-purity water. Add a chelating agent such as EDTA to a final concentration of 1 mM. Degas the buffer by sparging with nitrogen or argon for at least 15 minutes.
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and immediately place them on ice.
-
Protein Precipitation and Thiol Stabilization: For samples containing protein, precipitate the proteins by adding an equal volume of ice-cold 10% (w/v) sulfosalicylic acid. This will also acidify the sample, which helps to preserve the thiols.[8][16]
-
Centrifugation: Vortex the sample and then centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[14]
-
Supernatant Collection: Carefully collect the supernatant, which contains the low molecular weight thiols and disulfides.
-
Analysis: Proceed immediately with HPLC analysis. If immediate analysis is not possible, store the supernatant at -80°C.[15]
Visualizations
Caption: Pathway of thiol auto-oxidation to disulfides.
References
- 1. google.com [google.com]
- 2. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanotempertech.com [nanotempertech.com]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
Improving stability of L-cysteine-glutathione disulfide in aqueous solutions
Welcome to the technical support center for L-cysteine-glutathione disulfide (CySSG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of CySSG in aqueous solutions and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CySSG) and why is its stability in aqueous solutions a concern?
This compound is a mixed disulfide formed between the amino acid L-cysteine and the tripeptide glutathione.[1] It is a naturally occurring molecule in mammalian cells and is investigated as a potential prodrug to deliver cysteine and glutathione.[2][3][4] The stability of the disulfide bond is crucial for its efficacy and shelf-life in aqueous formulations. Disulfide bonds can be unstable in the presence of reducing agents or under certain pH conditions, leading to degradation and loss of function.[5]
Q2: What are the primary factors that affect the stability of CySSG in aqueous solutions?
The stability of the disulfide bond in CySSG is primarily influenced by:
-
pH: The pH of the solution is a critical factor. The reactive species in disulfide exchange reactions is the thiolate anion (-S⁻). The pKa of the thiol group in cysteine is approximately 8.3-8.5.[6] Therefore, pH values around or above this pKa can increase the rate of disulfide bond reduction and exchange.[6] Conversely, acidic pH (around 3-4) can limit the formation of new disulfide bonds by keeping free thiols protonated.[7]
-
Presence of Reducing Agents: Reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and even free L-cysteine can readily reduce the disulfide bond of CySSG.[5][6]
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.[5][8] For long-term storage, freezing at -20°C or -80°C is recommended.[3][6][8]
-
Oxidation: L-cysteine itself can oxidize in the presence of air, especially at neutral or alkaline pH, forming the less soluble L-cystine.[6] This can indirectly affect the equilibrium and stability of CySSG solutions.
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of thiols, which can impact the stability of disulfide bonds.
Q3: How does pH impact the stability of CySSG solutions?
The pH of an aqueous solution has a significant impact on the stability of CySSG. At a physiological pH of 7.4, disulfide formation is possible.[9] However, the rate of disulfide bond cleavage and exchange reactions increases at pH values approaching or exceeding the pKa of the cysteine thiol group (~8.3-8.5), due to the increased concentration of the reactive thiolate anion.[6] For enhanced stability against disulfide scrambling, maintaining a lower pH (e.g., pH 3-4) is often recommended to keep free thiols in their protonated state.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in CySSG solution | Oxidation of free L-cysteine to the less soluble L-cystine. | Prepare fresh solutions before use. Use degassed water for solution preparation. Store stock solutions at a slightly acidic pH and at low temperatures.[6] |
| Loss of CySSG concentration over time | Degradation of the disulfide bond due to suboptimal pH or temperature. | Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) for storage. Store solutions at -20°C or -80°C for long-term stability.[3][6][8] |
| Inconsistent experimental results | Disulfide bond scrambling or exchange with other thiols in the medium. | Minimize the presence of free thiols in the solution. If unavoidable, maintain a low pH to reduce the reactivity of free thiols.[7] Consider using a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[10] |
| Interference in downstream assays | Presence of free thiols (cysteine or glutathione) from CySSG degradation. | For assays sensitive to free thiols, consider purifying the CySSG solution immediately before use. Alternatively, use analytical methods that can distinguish between the disulfide and its reduced components. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Aqueous CySSG Solution
Objective: To prepare an aqueous solution of this compound with enhanced stability for experimental use.
Materials:
-
This compound (solid)
-
High-purity, degassed water (e.g., by bubbling with nitrogen)
-
0.1 M Hydrochloric acid (HCl) or Formic acid
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter
-
Sterile, conical tubes
Procedure:
-
Solution Preparation:
-
Weigh the desired amount of solid this compound.
-
Dissolve the solid in a minimal amount of degassed water. The solubility in deionized water is approximately 0.8 g per 100 ml.[10]
-
-
pH Adjustment:
-
Measure the initial pH of the solution.
-
Adjust the pH to a slightly acidic range (e.g., pH 4-6) using 0.1 M HCl or formic acid.[7] Use 0.1 M NaOH for adjustments in the opposite direction if needed. Monitor the pH carefully.
-
-
Final Volume and Storage:
Protocol 2: Monitoring CySSG Stability by HPLC
Objective: To quantitatively assess the stability of this compound in an aqueous solution over time.
Materials:
-
CySSG solution prepared as in Protocol 1
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with a modifier like formic acid)
-
Standards of L-cysteine, glutathione, and this compound
Procedure:
-
Sample Preparation:
-
At specified time points (e.g., 0, 24, 48, 72 hours) and under different storage conditions (e.g., room temperature, 4°C, -20°C), take an aliquot of the CySSG solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample and standards into the HPLC system.
-
Run the appropriate gradient method to separate L-cysteine, glutathione, and CySSG.
-
Detect the compounds using a UV detector (e.g., at 210-220 nm) or a mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak areas for each compound.
-
Create a standard curve for each analyte to determine the concentration in the samples.
-
Plot the concentration of CySSG as a function of time for each storage condition to determine its degradation rate.
-
Data Presentation
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Initial Concentration (mM) | Concentration after 24h (mM) | Concentration after 48h (mM) | % Degradation after 48h |
| 4.0 | 1.0 | 0.98 | 0.96 | 4% |
| 7.4 | 1.0 | 0.85 | 0.72 | 28% |
| 8.5 | 1.0 | 0.65 | 0.45 | 55% |
| (Note: Data is illustrative and based on general principles of disulfide stability. Actual results may vary.) |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.4
| Temperature | Initial Concentration (mM) | Concentration after 24h (mM) | Concentration after 48h (mM) | % Degradation after 48h |
| 4°C | 1.0 | 0.95 | 0.91 | 9% |
| 25°C (Room Temp) | 1.0 | 0.85 | 0.72 | 28% |
| 37°C | 1.0 | 0.70 | 0.50 | 50% |
| (Note: Data is illustrative and based on general principles of disulfide stability. Actual results may vary.) |
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. Cysteine-glutathione disulfide | SIELC Technologies [sielc.com]
- 2. l‑Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | 13081-14-6 | FC20768 [biosynth.com]
- 5. Stabilizing Disulfide Bridges - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Technical Support Center: Accurate Glutathione Disulfide (GSSG) Measurement
This guide provides researchers, scientists, and drug development professionals with essential information to identify and prevent artifacts during the measurement of glutathione (B108866) disulfide (GSSG), ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the most common artifact in GSSG measurement?
The most significant and common artifact is the artificial oxidation of reduced glutathione (GSH) to GSSG during sample collection, processing, and storage. This leads to a factitiously high GSSG/GSH ratio, which can mask the true oxidative state of the biological system under investigation.
Q2: Why is immediate derivatization or quenching of free thiols necessary?
Free thiol groups, particularly in the highly abundant GSH, are prone to auto-oxidation, especially at neutral or alkaline pH and in the presence of metal ions. Immediate derivatization with an alkylating agent like N-ethylmaleimide (NEM) effectively blocks these thiol groups, preventing their oxidation and preserving the in vivo GSSG concentration.
Q3: Can I store my samples before measuring GSSG?
Storage is a critical step where artifacts can be introduced. For reliable results, samples should be processed immediately. If storage is unavoidable, it is crucial to first deproteinize the sample (e.g., with metaphosphoric acid or perchloric acid) and then store it at ultra-low temperatures (-80°C) to minimize degradation.
Q4: What is the purpose of adding an internal standard?
An internal standard, such as γ-glutamyl-glutamate, is added to the sample early in the preparation process to account for any loss of analyte during sample processing and analysis. This helps to improve the accuracy and precision of the quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High GSSG Levels in Control Samples | Artificial oxidation of GSH during sample handling. | Ensure immediate quenching of thiols with an alkylating agent like N-ethylmaleimide (NEM) upon sample collection. |
| Lysis buffer has a pH that promotes oxidation (≥7.0). | Use an acidic lysis buffer (e.g., containing perchloric acid or metaphosphoric acid) to inhibit auto-oxidation. | |
| Poor Reproducibility Between Replicates | Inconsistent timing in sample processing steps. | Standardize all incubation times and processing steps. Prepare samples one by one or in small batches to ensure uniformity. |
| Incomplete deproteinization leading to enzyme activity. | Ensure thorough mixing and sufficient incubation time with the deproteinizing agent. Centrifuge at a high speed to pellet all protein. | |
| Low Signal or No GSSG Detected | GSSG degradation during storage or processing. | Avoid prolonged storage. If necessary, store deproteinized samples at -80°C. Ensure all reagents are fresh and properly prepared. |
| Insufficient sample concentration. | Concentrate the sample if possible or use a more sensitive detection method. |
Experimental Protocols
Protocol 1: Sample Preparation for GSSG Measurement using Thiol-Scavenging
This protocol is designed to minimize the artificial formation of GSSG during sample preparation.
-
Sample Collection: Collect fresh tissue or cell samples.
-
Homogenization: Immediately homogenize the sample in a buffer containing a thiol-scavenging agent. A commonly used buffer is 100 mM potassium phosphate (B84403) with 5 mM EDTA (KPE) buffer, pH 7.5, containing 20 mM N-ethylmaleimide (NEM). The ratio of tissue weight to homogenization buffer volume should be approximately 1:10.
-
Deproteinization: Add an equal volume of 10% (w/v) metaphosphoric acid (MPA) or perchloric acid (PCA) to the homogenate. Vortex vigorously.
-
Centrifugation: Centrifuge at >10,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant, which now contains the GSSG, for analysis. The NEM in the initial buffer will have derivatized the GSH, preventing its oxidation.
Protocol 2: GSSG Measurement using the DTNB-Glutathione Reductase Recycling Assay
This is a common enzymatic assay for GSSG quantification.
-
Reagent Preparation: Prepare a reaction buffer containing 100 mM sodium phosphate, 1 mM EDTA, pH 7.5. Prepare solutions of 0.5 U/mL glutathione reductase, 0.5 mM NADPH, and 0.5 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Setup: In a 96-well plate, add your deproteinized sample supernatant.
-
Reaction Initiation: Add the glutathione reductase, NADPH, and DTNB solutions to the wells. The total reaction volume is typically 200 µL.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the rate of change in absorbance at 412 nm over several minutes. The rate of 2-nitro-5-thiobenzoic acid (TNB) formation, which is measured by the increase in absorbance, is proportional to the GSSG concentration.
-
Quantification: Calculate the GSSG concentration by comparing the rate of your samples to a standard curve generated with known concentrations of GSSG.
Visual Guides
Caption: Workflow for artifact-free GSSG measurement.
Technical Support Center: Optimizing HPLC Mobile Phase for L-cysteine-glutathione Disulfide Separation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) mobile phase for the separation of L-cysteine-glutathione disulfide and related thiols.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating this compound and related thiols by HPLC?
Separating this compound (CySSG), L-cysteine (Cys), and glutathione (B108866) (GSH) presents several challenges. These molecules are polar and structurally similar, which can lead to poor retention on traditional reversed-phase columns and co-elution. Additionally, the thiol groups are susceptible to oxidation during sample preparation and analysis, which can lead to an overestimation of the disulfide forms.[1] To overcome these challenges, careful optimization of the mobile phase, column chemistry, and sample handling is crucial. Derivatization of the thiol groups is often employed to improve detection and separation.[1][2][3][4][5]
Q2: What are common mobile phase compositions for separating these compounds?
Reversed-phase HPLC is a common technique for this separation. Typical mobile phases consist of an aqueous component with an organic modifier, often with additives to control pH and improve peak shape.
-
Aqueous Phase: Acidic buffers are frequently used to protonate the carboxylic acid groups on the analytes, increasing their retention on reversed-phase columns. Common choices include:
-
Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used to elute the analytes from the column.[1][2][8][9]
-
Gradient vs. Isocratic Elution: Both gradient and isocratic elution can be used. Gradient elution, where the concentration of the organic modifier is increased over time, is often necessary to separate a mixture of these compounds with varying polarities.[1][3] Isocratic elution, with a constant mobile phase composition, may be sufficient for simpler mixtures or for quantifying a single analyte.[9]
Q3: Why is derivatization often necessary for the analysis of these thiols?
Derivatization is a common strategy for several reasons:
-
Improved Detection: Native thiols have poor UV absorbance. Derivatization with a chromophore or fluorophore significantly enhances detection sensitivity.[1][2][3] Common derivatizing agents include 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), monobromobimane (B13751) (MBB), and dansyl chloride.[1][3][6][7]
-
Increased Stability: The thiol groups of cysteine and glutathione are prone to oxidation. Derivatization stabilizes these compounds by capping the reactive thiol group.[7]
-
Enhanced Separation: Derivatization alters the polarity of the analytes, which can improve their chromatographic separation.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Lower the mobile phase pH to 2-3 to protonate residual silanol groups on the silica-based column. Increase the buffer strength of the mobile phase (10-50 mM) to help mask silanol interactions.[10] |
| Column Overload | Dilute the sample and inject a smaller volume to see if the peak shape improves.[10] |
| Metal Chelation | Thiol groups can interact with metal ions in the HPLC system. Consider using a biocompatible HPLC system or adding a chelating agent like EDTA to the mobile phase.[10][11] |
| Inappropriate Injection Solvent | Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent is used, ensure it is weaker than the mobile phase to prevent peak distortion. |
Problem 2: Unstable Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using a gradient. A stable baseline indicates a well-equilibrated column.[10] |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Inconsistencies in pH or solvent ratios can lead to significant shifts in retention time.[10][12] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[10][13] |
| Pump Issues | Inconsistent flow from the pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and degassed.[14] |
Problem 3: Poor Resolution Between Peaks
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase Too Strong | Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation. |
| Inadequate pH | Adjust the pH of the mobile phase. The ionization state of the analytes can significantly impact their retention and selectivity. |
| Gradient Slope Too Steep | If using a gradient, decrease the slope to allow more time for the separation of closely eluting peaks. |
| Suboptimal Column Chemistry | Consider a different stationary phase. For these polar compounds, a column with a different chemistry, such as an embedded polar group or a HILIC column, may provide better selectivity.[15] |
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection after DTNB Derivatization
This method is suitable for the simultaneous determination of L-cysteine and reduced glutathione.[3]
-
Column: Teknokroma Tracer Excel 120 ODSA (C18), 5 µm, 15 cm x 0.46 cm.[3]
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 330 nm.[3]
-
Derivatization: Pre-column derivatization with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[3]
Method 2: Reversed-Phase HPLC with Fluorescence Detection after MBB Derivatization
This method is suitable for the determination of cysteine, γ-glutamylcysteine, and glutathione in their reduced and oxidized forms.[1]
-
Column: Beckman UltraSphere C-18 ODS, 5 µm.[1]
-
Mobile Phase:
-
Gradient: A slow gradient from 2 to 28 minutes is used to resolve the peaks, followed by a wash with 100% methanol.[1]
-
Detection: Fluorescence with excitation at 392 nm and emission at 480 nm.[1]
-
Derivatization: Automated pre-column derivatization with monobromobimane (MBB).[1]
Quantitative Data Summary
Table 1: Performance Characteristics of Different HPLC Methods
| Analyte | Method | Column | Limit of Quantification (LOQ) | Recovery | Reference |
| L-Cysteine | RP-HPLC-UV (DTNB) | C18 | 0.313 µM | >93% | [3] |
| Glutathione (GSH) | RP-HPLC-UV (DTNB) | C18 | 1.25 µM | >86% | [3] |
| L-Cysteine | RP-HPLC-FLD (MBB) | C18 | Not specified | 97.6 ± 1.2% | [1] |
| Glutathione (GSH) | RP-HPLC-FLD (MBB) | C18 | Not specified | 97.4 ± 1.4% | [1] |
| Glutathione (GSH) | RP-HPLC-UV | C18 | 69.24 µg/mL | Not specified | [11] |
| Glutathione Disulfide (GSSG) | RP-HPLC-UV | C18 | 57.42 µg/mL | Not specified | [11] |
Visualizations
Caption: General experimental workflow for the HPLC analysis of thiols.
Caption: Logical troubleshooting flow for HPLC separation optimization.
References
- 1. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 2. HPLC determination of glutathione and other thiols in human mononuclear blood cells. | Semantic Scholar [semanticscholar.org]
- 3. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of dansylated glutathione, glutathione disulfide, cysteine and cystine by narrow bore liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting low yield in L-cysteine-glutathione disulfide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in L-cysteine-glutathione disulfide (CySSG) synthesis.
Troubleshooting Guide
Low or No Product Formation
Question: My reaction has yielded very little or no this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product formation is a common issue that can stem from several factors throughout the experimental workflow. Here is a step-by-step guide to troubleshoot this problem:
-
Reactant Quality and Stoichiometry:
-
Purity of Reactants: Ensure the L-cysteine and glutathione (B108866) (GSH) used are of high purity. Impurities can interfere with the reaction. The purity of starting materials, such as the thiolsulfonate derivative of cystine, should also be verified. In one study, the purity of the synthesized thiolsulfonate was determined to be 78% before use.[1]
-
Reactant Integrity: L-cysteine and GSH are susceptible to air oxidation. Use fresh, properly stored reactants. Consider using the hydrochloride salt of L-cysteine, which is more stable.
-
Stoichiometry: An excess of one reactant is often used to drive the reaction to completion. For instance, in the thiolysis of a cystine thiolsulfonate derivative, an excess of the thiolsulfonate was used relative to glutathione.[1]
-
-
Reaction Conditions:
-
pH Control: The pH of the reaction mixture is critical. The thiol group of cysteine has a pKa of approximately 8.5.[2] The kinetics of disulfide bond formation are highly pH-dependent.[2] For air oxidation methods, a pH of around 8.5 is often optimal to facilitate the deprotonation of the thiol group, making it more reactive.[2] In contrast, a synthesis involving the thiolysis of a thiolsulfonate derivative was successfully carried out in a slightly acidic medium (0.01 M formic acid).[1] It is crucial to maintain the optimal pH for your specific reaction.
-
Temperature: While some reactions proceed at room temperature, others may require specific temperature control to enhance reaction rates or prevent side reactions. Some studies on glutathione production in yeast have shown that a temperature shift can enhance yield.[3]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. The reaction of glutathione with a cystine thiolsulfonate derivative was stirred for 120 minutes.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
Oxygen Availability (for air oxidation methods): If you are relying on air oxidation, ensure adequate exposure to air by vigorous stirring in an open atmosphere.[4]
-
-
Side Reactions:
-
Homodimer Formation: A significant side reaction is the formation of the homodimers cystine (CySSCy) and glutathione disulfide (GSSG). This can be minimized by controlling the stoichiometry and reaction conditions.
-
Over-oxidation: Cysteine can be further oxidized to sulfenic, sulfinic, and sulfonic acids.[5] This is more likely to occur under harsh oxidizing conditions.
-
Difficulties in Product Purification
Question: I am struggling to isolate pure this compound from my reaction mixture. What are the common purification challenges and solutions?
Answer: Purifying this compound can be challenging due to the presence of unreacted starting materials and side products with similar chemical properties.
-
Separation from Homodimers:
-
Ion-Exchange Chromatography: This is a highly effective method for separating CySSG from cystine and GSSG. A Dowex 1-formate column has been successfully used, eluting with a stepwise gradient of formic acid.[1] In this method, cystine and the unreacted cystine thiolsulfonate were not absorbed by the column, while CySSG and GSSG were eluted with increasing concentrations of formic acid.[1]
-
Preparative HPLC: Reverse-phase HPLC can also be employed for purification, offering high resolution.
-
-
Removal of Unreacted Starting Materials:
-
Product Precipitation and Drying:
-
Acetone (B3395972) Precipitation: The purified CySSG can be precipitated from a concentrated aqueous solution by the addition of acetone.[1]
-
Drying: The final product should be dried to a constant weight under vacuum over a desiccant like silica (B1680970) gel.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The optimal pH depends on the synthesis method. For air oxidation methods, a pH around 8.5 is often recommended to facilitate the deprotonation of the cysteine thiol group, making it more nucleophilic and reactive.[2] However, for syntheses involving the reaction of glutathione with a thiolsulfonate derivative of cystine, a slightly acidic environment (e.g., 0.01 M formic acid) has been shown to be effective and can help control side reactions.[1]
Q2: How can I minimize the formation of homodimers (cystine and glutathione disulfide)?
A2: The formation of homodimers is a common competing reaction. To minimize this:
-
Control Stoichiometry: Using a strategic excess of one of the reactants can favor the formation of the mixed disulfide.
-
Controlled Addition: Adding one reactant slowly to the other can sometimes help to control the relative concentrations and reduce self-reaction.
-
Optimize pH: The relative rates of the desired and undesired reactions can be pH-dependent. Fine-tuning the pH can help to favor the formation of the mixed disulfide.
Q3: My L-cysteine and glutathione solutions seem to be unstable. How can I prevent their degradation?
A3: Both L-cysteine and glutathione are prone to oxidation, especially in neutral to alkaline solutions exposed to air. To mitigate this:
-
Use Fresh Solutions: Prepare solutions of L-cysteine and glutathione immediately before use.
-
Degas Solvents: Use deoxygenated solvents by bubbling an inert gas like nitrogen or argon through them.
-
Work Under Inert Atmosphere: If possible, conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Use Stabilized Forms: Consider using L-cysteine hydrochloride, which is more resistant to oxidation.
Q4: What analytical techniques are suitable for monitoring the reaction progress and purity of the final product?
A4: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product. A common detection method is ninhydrin (B49086) spray.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is excellent for assessing the purity of the final product.
-
Paper Electrophoresis: Can be used to verify the identity of the separated products based on their charge at a specific pH.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product.[1]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield/Outcome | Reference |
| Synthesis Method | Thiolysis of Cystine Thiolsulfonate | Air Oxidation | Enzymatic | High Yield (91%) | [1] |
| pH | 0.01 M Formic Acid (acidic) | ~8.5 (alkaline) | Neutral | High yield in acidic conditions for thiolysis | [1][2] |
| Reactant Ratio | Excess Thiolsulfonate (3.00g) to GSH (1.00g) | Equimolar | Substrate-dependent | High yield with excess thiolsulfonate | [1] |
| Reaction Time | 120 minutes | Variable (hours) | Variable | Defined reaction time for high yield | [1] |
| Purification | Ion-Exchange Chromatography | Preparative HPLC | Affinity Chromatography | Effective separation of product from byproducts | [1] |
Detailed Experimental Protocol
Synthesis of this compound via Thiolysis of Cystine Thiolsulfonate
This protocol is adapted from the method described by Eriksson and Eriksson (1967), which reported a high yield of 91%.[1]
Materials:
-
L-Glutathione (GSH)
-
Thiolsulfonate analogue of L-cystine ("cystine disulfoxide")
-
Formic acid
-
Dowex 1-formate resin (X2, 50-100 mesh)
-
Acetone
-
Deionized water
Procedure:
-
Preparation of Reactants:
-
Prepare the thiolsulfonate analogue of L-cystine according to established methods. Determine its purity before use.[1]
-
Dissolve 1.00 g (3.26 mmol) of L-glutathione in 100 ml of 0.01 M formic acid.
-
-
Reaction:
-
To the glutathione solution, add an excess of the cystine thiolsulfonate (e.g., 3.00 g).
-
Stir the mixture vigorously at room temperature for 120 minutes.
-
-
Initial Purification:
-
Remove the solid, unreacted thiolsulfonate by centrifugation.
-
Wash the residue four times with 0.01 M formic acid, combining the supernatant and washings.
-
-
Ion-Exchange Chromatography:
-
Prepare a Dowex 1-formate column (e.g., 4 x 15 cm).
-
Apply the combined supernatant and washings (approximately 60 ml) to the column.
-
Wash the column with water to elute unabsorbed substances like cystine and the remaining thiolsulfonate.
-
After collecting a sufficient volume of effluent (e.g., ~1400 ml), change the eluent to 0.15 M formic acid. The this compound will elute shortly after the void volume.
-
To elute glutathione disulfide (GSSG), increase the formic acid concentration to 0.27 M.
-
Monitor the fractions for the presence of the desired product using a suitable analytical method (e.g., UV absorbance or ninhydrin test).
-
-
Product Isolation:
-
Pool the fractions containing the pure this compound.
-
Concentrate the pooled fractions using a rotary evaporator to a syrupy residue (e.g., ~5 ml).
-
Dilute the residue with an equal volume of water (e.g., 5 ml).
-
Precipitate the product by adding a large volume of acetone (e.g., 100 ml).
-
Collect the precipitate by centrifugation.
-
Dry the product to a constant weight under vacuum over silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in CySSG synthesis.
References
Sample handling precautions for accurate plasma thiol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results in plasma thiol analysis.
Frequently Asked questions (FAQs)
Q1: Why is sample handling so critical for accurate plasma thiol analysis?
A1: Thiols, characterized by their sulfhydryl (-SH) group, are highly reactive and susceptible to oxidation.[1][2] Improper sample handling can lead to the artificial oxidation of thiols to disulfides, resulting in an underestimation of reduced thiols and an overestimation of oxidized disulfides, which can compromise the accuracy of the results.[2][3] Protecting the sulfhydryl group from oxidation during sample collection, processing, and storage is paramount.[1]
Q2: What is the best anticoagulant to use for blood collection for plasma thiol analysis?
A2: The choice of anticoagulant can depend on the specific thiol being measured and the analytical method used. EDTA and heparin are commonly used anticoagulants.[4] It is crucial to follow the specific recommendations of the assay or analytical method you are using. For plasma preparation, immediate centrifugation after blood collection is recommended to separate the plasma from blood cells.[4]
Q3: How can I prevent the artificial oxidation of thiols during sample collection and processing?
A3: To prevent artificial oxidation, it is crucial to process samples immediately after collection.[5] One effective method is to add a stabilizing agent to the whole blood right after collection. For instance, N-ethylmaleimide (NEM) can be used to stabilize disulfides, while a citrate (B86180) buffer can help stabilize plasma thiols.[3] Another approach is to add a derivatizing reagent to the whole blood immediately after collection, before separating the plasma, to protect the reduced thiols from oxidation.[5]
Q4: What are the optimal storage conditions for plasma samples intended for thiol analysis?
A4: For long-term storage, plasma samples should be stored at -80°C.[4][6] Storage at -20°C is only suitable for short periods, as native and total thiol levels can decrease after three months at this temperature.[6] It is also critical to minimize freeze-thaw cycles, as these can lead to a decrease in native and total thiol levels and an increase in disulfide levels.[6] Aliquoting the plasma into smaller volumes before freezing is a good practice to avoid multiple freeze-thaw cycles.[4]
Q5: My plasma sample is colored/turbid. How can I correct for this interference?
A5: Colored compounds in the sample can interfere with colorimetric assays. To correct for this, you should prepare a sample blank containing your sample and the assay buffer but without the thiol detection reagent (e.g., DTNB). The absorbance of this blank can then be subtracted from the sample's absorbance.[7] For turbid samples with particulate matter, centrifugation can be used to pellet the interfering substances.[7]
Troubleshooting Guide
This guide addresses common issues encountered during plasma thiol analysis.
| Issue | Possible Cause | Solution |
| Lower than expected thiol concentration | Presence of thiol-reactive compounds (electrophiles) in the sample.[7] | Include a scavenging agent like DTT or TCEP in the assay buffer to neutralize electrophiles. Ensure the scavenger itself does not interfere with the assay by running a control.[7] |
| Incomplete reduction of disulfides. | Ensure your reducing agent (e.g., TCEP) is freshly prepared and that the incubation time is sufficient for complete reduction.[8] | |
| Degradation of thiol standards. | Prepare fresh thiol standard solutions and store them appropriately, typically at -20°C for stock solutions.[8] | |
| High background signal or false positives | Presence of colored or fluorescent compounds in the sample. | Prepare a sample blank without the detection reagent and subtract its absorbance/fluorescence from the sample reading.[7] |
| Redox-active species in the sample reacting with the assay probe. | Consider sample cleanup procedures like solid-phase extraction (SPE) using C18 cartridges or scavenger resins to remove interfering compounds.[7] | |
| Poor peak resolution in HPLC analysis | Inappropriate mobile phase composition or gradient. | Optimize the HPLC gradient and the pH of the mobile phase to improve separation.[8] |
| Column degradation. | Replace the HPLC column if performance has deteriorated.[8] | |
| Variability in results | Inconsistent sample handling and preparation. | Standardize all steps of your protocol, including blood collection, centrifugation, incubation times, and temperatures.[8][9] |
| Instability of derivatized samples. | Analyze derivatized samples as soon as possible. If immediate analysis is not possible, keep the samples cooled in the autosampler.[8] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
-
Blood Collection:
-
Plasma Separation:
-
Centrifuge the blood sample at 1,500-2,000 x g for 10 minutes at 4°C within 3 hours of collection.[4]
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Stabilization and Storage:
Protocol 2: Protein Precipitation
This protocol is essential for removing proteins that can interfere with many thiol assays.
-
Precipitation:
-
To 100 µL of plasma, add 100 µL of ice-cold 0.5 M perchloric acid.[8]
-
Alternatively, add four volumes of ice-cold acetone (B3395972) to your sample.[7]
-
-
Incubation:
-
Vortex the mixture for 30 seconds and incubate at -20°C for 60 minutes if using acetone.[7]
-
-
Centrifugation:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the low-molecular-weight thiols.
-
Visualizations
Caption: Recommended workflow for plasma sample handling for thiol analysis.
Caption: Troubleshooting logic for inaccurate plasma thiol measurements.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protavio.com [protavio.com]
- 5. Analysis of plasma thiols by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejmanager.com [ejmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medicine.uams.edu [medicine.uams.edu]
Technical Support Center: Analysis of Cysteine-Glutathione Disulfide (CySSG)
Welcome to the technical support center for the mass spectrometry analysis of Cysteine-Glutathione Disulfide (CySSG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of CySSG?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components within a biological sample apart from the analyte of interest, which in this case is CySSG.[1] These components can include salts, lipids, proteins, and other metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of CySSG in the mass spectrometer's ion source.[1] This interference can lead to either a suppression or, less commonly, an enhancement of the analyte's signal, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2]
Q2: What are the primary causes of ion suppression when analyzing CySSG?
A2: Ion suppression is a common manifestation of matrix effects and can arise from several mechanisms, particularly in electrospray ionization (ESI).[1][3] Co-eluting matrix components can compete with CySSG for the limited available charge in the ion source, thereby reducing its ionization efficiency.[1] Additionally, components in the matrix can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which affects the efficiency of solvent evaporation and the release of ions into the gas phase.[1][2] In some cases, basic compounds present in the matrix can neutralize the protonated CySSG ions, further reducing the signal.[1] Phospholipids are a major contributor to matrix-induced ionization suppression as they are a major component of cell membranes and often co-extract with the analytes of interest.
Q3: How can I determine if my CySSG analysis is affected by matrix effects?
A3: There are two primary methods to evaluate the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify the regions in the chromatogram where ion suppression or enhancement occurs.[1] A constant flow of a standard CySSG solution is infused into the LC eluent after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected.[1] Any dip or rise in the constant CySSG signal indicates the retention times at which matrix components are causing ion suppression or enhancement.[1]
-
Post-Extraction Spike Method: This is a quantitative method and is considered the "gold standard" for assessing matrix effects.[1] You prepare two sets of samples: one with a known concentration of CySSG in a neat (clean) solvent and another where a blank matrix is extracted first, and then spiked with the same concentration of CySSG post-extraction.[4] The peak areas of the analyte in both samples are then compared. A significant difference in the peak area indicates the presence of matrix effects.[4]
Q4: My CySSG signal is inconsistent and reproducibility is poor. Could this be due to matrix effects?
A4: Yes, poor reproducibility and inconsistent signal are classic symptoms of matrix effects. The composition of biological matrices can vary significantly from sample to sample, leading to variable degrees of ion suppression or enhancement.[5] This variability can result in a high relative standard deviation (RSD) for your quality control samples and compromise the reliability of your quantitative results. Phospholipids, in particular, can build up on the HPLC column and elute erratically, which reduces the reproducibility of the method.
Q5: What is the most effective strategy to mitigate matrix effects in CySSG analysis?
A5: A multi-pronged approach is often the most effective. This typically involves a combination of:
-
Robust Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering CySSG. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.[6] For CySSG, which is a polar molecule, specific SPE cartridges or a well-optimized LLE protocol can be particularly effective.
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve better separation between CySSG and co-eluting matrix components is crucial. Adjusting the mobile phase composition, gradient profile, and column chemistry can significantly reduce the impact of matrix effects.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly recommended strategy to compensate for matrix effects.[5] A SIL-IS for CySSG would be a molecule that is chemically identical to CySSG but contains heavy isotopes (e.g., ¹³C, ¹⁵N). It will co-elute with the analyte and experience similar ionization suppression or enhancement.[5] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Low CySSG Signal Intensity and Poor Sensitivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant Ion Suppression | 1. Perform a post-extraction spike experiment to quantify the matrix effect. 2. Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6] 3. Optimize chromatographic conditions to separate CySSG from the suppression zone. | Increased signal intensity and improved limit of detection (LOD) and limit of quantitation (LOQ). |
| Inefficient Extraction Recovery | 1. Evaluate the recovery of CySSG with your current sample preparation method. 2. Optimize the extraction solvent, pH, and procedure. 3. Consider a different extraction technique (e.g., switch from PPT to SPE). | Higher and more consistent recovery of CySSG across samples. |
| Suboptimal Ionization Parameters | 1. Infuse a pure CySSG standard and optimize MS parameters such as spray voltage, gas temperatures, and collision energy. | Maximized signal response for the CySSG precursor and product ions. |
Issue 2: Poor Reproducibility and High RSD (>15%) in QC Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for CySSG into your workflow.[5] This is the most effective way to correct for sample-to-sample variations in matrix effects.[5] 2. If a SIL-IS is not available, use matrix-matched calibrants. | RSD for QC samples should decrease significantly, ideally to below 15%. |
| Inconsistent Sample Preparation | 1. Ensure precise and consistent execution of all sample preparation steps. 2. Use automated liquid handlers for improved precision if available. | Reduced variability in analyte recovery and matrix composition. |
| Column Fouling | 1. Implement a robust column washing step after each injection. 2. If using plasma or serum, consider phospholipid removal plates or cartridges. 3. Periodically replace the guard column and analytical column. | Stable retention times and peak shapes, leading to improved reproducibility. |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively assess the degree of ion suppression or enhancement for CySSG in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, cell lysate)
-
CySSG reference standard
-
LC-MS grade solvents (e.g., water, acetonitrile (B52724), methanol (B129727), formic acid)
-
Equipment for your chosen sample preparation method (e.g., centrifuge, SPE manifold)
Procedure:
-
Prepare Sample Set A (Analyte in Neat Solution):
-
Prepare a solution of CySSG in the initial mobile phase composition at a known concentration (e.g., a mid-range concentration from your calibration curve).
-
-
Prepare Sample Set B (Post-Extraction Spike):
-
Process at least three replicates of the blank biological matrix using your established sample preparation method (e.g., protein precipitation, SPE).
-
After the final extraction step, spike the extracted matrix with the CySSG reference standard to achieve the same final concentration as in Set A.
-
-
LC-MS Analysis:
-
Analyze both sets of samples using your LC-MS method.
-
-
Data Analysis:
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
-
An ME value of 100% indicates no matrix effect. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.[1]
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for CySSG
Objective: To clean up a biological sample and reduce matrix interferences prior to LC-MS analysis of CySSG.
Materials:
-
Mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridges appropriate for polar analytes.
-
SPE manifold
-
LC-MS grade solvents for conditioning, washing, and elution.
-
Sample pre-treatment reagents (e.g., acid for protein precipitation and pH adjustment).
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample (e.g., plasma) on ice.
-
To 100 µL of sample, add 300 µL of acidified acetonitrile (e.g., with 1% formic acid) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences.
-
-
Elution:
-
Elute CySSG from the cartridge with 1 mL of an appropriate elution solvent (e.g., 5% ammonia (B1221849) in methanol).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
The sample is now ready for LC-MS analysis.
-
Visualizations
Caption: A workflow for troubleshooting low CySSG signal intensity.
Caption: Core strategies for mitigating matrix effects in CySSG analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. providiongroup.com [providiongroup.com]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
How to improve the recovery of L-cysteine-glutathione disulfide from tissue homogenates
Welcome to the technical support center for the analysis of L-cysteine-glutathione disulfide (CySSG). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the recovery and quantification of this important mixed disulfide from tissue homogenates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for CySSG analysis.
| Problem | Potential Cause | Suggested Solution |
| Low or no detection of CySSG | Artifactual oxidation of thiols during sample preparation: Free thiol groups are susceptible to oxidation, which can lead to the artificial formation of disulfides and loss of the target analyte.[1][2] | Immediately acidify the tissue homogenate to a pH below 7 to stabilize the thiol groups.[1] Work with samples on ice at all times.[3] |
| Incomplete reduction of disulfide bonds: For total thiol analysis, disulfide bonds must be fully reduced to their corresponding thiols prior to derivatization and detection.[4] | Ensure a sufficient molar excess of the reducing agent (e.g., DTT, TCEP) is used. A 10- to 100-fold molar excess over disulfide bonds is a common starting point.[5] Optimize incubation time and temperature for the reduction step. | |
| Inefficient derivatization: The derivatizing agent may not be reacting completely with the thiol groups, leading to a weak signal. | Optimize the pH of the derivatization reaction. For example, a pH of 9 is recommended for monobromobimane (B13751) (mBBr) derivatization.[1][6] Ensure the derivatizing agent is fresh and used at the optimal concentration. | |
| High variability between replicate samples | Inconsistent sample handling: Variations in the time between tissue homogenization and sample processing can lead to differential oxidation of thiols. | Standardize the entire sample preparation workflow, from tissue collection to extraction and analysis. Use of an alkylating agent like N-ethylmaleimide (NEM) immediately upon homogenization can prevent artificial oxidation and thiol-disulfide exchange.[3][7][8] |
| Precipitation of L-cysteine: L-cysteine can oxidize to the less soluble L-cystine and precipitate out of solution.[5] | Prepare fresh L-cysteine solutions before use and use degassed water. Storing stock solutions at a slightly acidic pH and low temperatures can also help.[5] | |
| Formation of mixed disulfides during sample preparation | Reaction of free thiols with protein disulfides: This can lead to the formation of non-native disulfides, altering the true concentration of CySSG.[5][9] | Block free thiols by adding an alkylating agent such as N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) to the homogenization buffer.[7][9] |
Frequently Asked Questions (FAQs)
Sample Preparation and Extraction
Q1: What is the best way to homogenize tissue samples to ensure the stability of this compound?
To maintain the integrity of CySSG, tissue homogenization should be performed rapidly in an ice-cold buffer.[10] The buffer should ideally contain a metal chelator like EDTA to inhibit metal-catalyzed oxidation and an alkylating agent such as N-ethylmaleimide (NEM) to block free thiols and prevent thiol-disulfide exchange reactions.[3][7] Acidification of the homogenate, for instance with trichloroacetic acid (TCA) or perchloric acid (PCA), is a crucial step to precipitate proteins and stabilize the thiols.[10][11]
Q2: How can I prevent the artificial oxidation of thiols during my extraction procedure?
Preventing artificial oxidation is critical for accurate measurement. Key strategies include:
-
Immediate processing: Process tissue samples immediately after collection. If storage is necessary, flash-freeze the tissue in liquid nitrogen and store at -80°C.[3]
-
Use of alkylating agents: Incorporate an alkylating agent like N-ethylmaleimide (NEM) into the homogenization buffer to block free sulfhydryl groups and prevent their oxidation and participation in exchange reactions.[3][8]
-
Acidification: Deproteinize and acidify the sample promptly after homogenization using acids like TCA or PCA. The low pH environment helps to preserve the reduced state of thiols.[1][11]
-
Low temperatures: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity and chemical reactions.[10]
Reduction and Derivatization
Q3: Which reducing agent is most effective for the analysis of total CySSG?
Both dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used for the reduction of disulfide bonds.[4][11] TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range.[11] It is crucial to use a sufficient excess of the reducing agent to ensure complete and rapid reduction.[4][5]
Q4: What are the recommended derivatizing agents for HPLC analysis of thiols?
Several derivatizing agents are available for the fluorescent or UV detection of thiols. Common choices include:
-
Monobromobimane (mBBr): Reacts with thiols to form highly fluorescent derivatives.[6][7]
-
o-Phthalaldehyde (OPA): A rapid derivatizing agent that forms fluorescent derivatives with primary amines in the presence of a thiol.[12]
-
Ethacrynic acid: Can be used for pre-chromatographic derivatization for UV detection.[13] The choice of derivatizing agent will depend on the specific HPLC system and detector availability.
Quantification and Data Interpretation
Q5: How can I quantify the concentration of this compound?
Quantification is typically achieved using high-performance liquid chromatography (HPLC) with either fluorescence or UV detection, following reduction and derivatization.[6][12][13] A standard curve should be generated using known concentrations of a CySSG standard that has been subjected to the same reduction and derivatization procedure as the samples.
Q6: What are typical recovery rates for thiols from tissue homogenates?
Recovery rates can vary depending on the tissue type, the specific protocol used, and the analyte being measured. However, with optimized protocols, high recovery rates are achievable. For example, one study reported recoveries of 97.4% for GSH, 96.7% for γ-GC, and 97.6% for cysteine from plant tissues using an optimized HPLC method with monobromobimane derivatization.[6] While specific data for CySSG is less commonly reported, these values for related thiols provide a benchmark for a well-optimized protocol.
Experimental Protocols
Protocol 1: Extraction of Thiols from Tissue Homogenates
-
Weigh the frozen tissue sample and record the weight.
-
In a pre-chilled glass homogenizer, add the tissue and 9 volumes of ice-cold homogenization buffer (e.g., 100 mM sodium phosphate, 5 mM EDTA, pH 7.4).[3] To prevent auto-oxidation, 10 mM N-ethylmaleimide (NEM) can be added to the buffer.[3]
-
Homogenize the tissue on ice using a drill-driven Teflon Dounce homogenizer until a uniform consistency is achieved.[10]
-
To precipitate proteins, add an equal volume of ice-cold 10% trichloroacetic acid (TCA) to the homogenate.[10]
-
Vortex the mixture and incubate on ice for 15 minutes.
-
Centrifuge the sample at 12,000 rpm for 20 minutes at 4°C.[3]
-
Carefully collect the supernatant, which contains the acid-soluble thiols, and proceed to the reduction and derivatization steps.
Protocol 2: Reduction and Derivatization for HPLC Analysis
This protocol is a general guideline and should be optimized for the specific derivatizing agent and HPLC system being used.
-
Reduction:
-
To a known volume of the acid-soluble supernatant, add a reducing agent such as TCEP to a final concentration of 1 mM.
-
Adjust the pH to ~8.0-8.5 to facilitate the reduction.
-
Incubate at room temperature for 30 minutes.
-
-
Derivatization (using monobromobimane as an example):
-
Add a 5-fold molar excess of monobromobimane (mBBr) to the reduced sample.
-
Incubate in the dark at room temperature for 15 minutes.[7]
-
Stop the reaction by adding an acid (e.g., methanesulfonic acid).
-
-
Analysis:
-
The derivatized sample is now ready for injection into the HPLC system for separation and quantification.
-
Data Presentation
Table 1: Comparison of Thiol Recovery Rates with an Optimized HPLC Method
| Thiol | Recovery Rate (%) |
| Glutathione (B108866) (GSH) | 97.4 ± 1.4 |
| γ-glutamylcysteine (γ-GC) | 96.7 ± 1.6 |
| Cysteine (Cys) | 97.6 ± 1.2 |
Data adapted from a study on Brassica rapa L. tissues using an optimized automated HPLC method with monobromobimane derivatization.[6]
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples : An elephant in the room [air.unimi.it]
- 3. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. l‑Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Cellular GSH/GSSG Ratios
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring cellular GSH/GSSG ratios.
Frequently Asked Questions (FAQs)
Q1: Why is the GSH/GSSG ratio a critical indicator of cellular health?
The ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG) is a primary indicator of the cellular redox state and is considered a powerful index of oxidative stress.[1] Healthy cells maintain a high GSH/GSSG ratio, typically exceeding 100:1.[2] Under conditions of oxidative stress, GSH is consumed to neutralize reactive oxygen species (ROS), leading to an accumulation of GSSG and a decrease in the GSH/GSSG ratio.[1][3] This shift can impact cellular signaling, protein function, and can ultimately lead to apoptosis or cell death.
Q2: What are the most common methods for measuring GSH and GSSG?
Several methods are available, each with its own advantages and disadvantages:
-
Enzymatic (Spectrophotometric) Assays: These are widely used and are often based on the glutathione reductase (GR) recycling assay.[4][5] In this method, GR reduces GSSG to GSH, and the total GSH is then quantified by its reaction with a chromogen like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product measured at 412 nm.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods offer good sensitivity and the ability to separate and quantify GSH and GSSG simultaneously.[7][8][9] These methods often involve pre-column derivatization to enhance detection.[7][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the absolute quantification of GSH and GSSG.[11][12][13] It is often considered the gold standard due to its accuracy.
-
Luminescence-Based Assays: Commercial kits are available that utilize a luminescent signal proportional to the amount of GSH present.[14][15][16] These assays are often performed directly in cell culture plates, minimizing sample handling.[14][16]
Q3: What is the most significant challenge in accurately measuring the GSH/GSSG ratio?
The most critical challenge is the artifactual oxidation of GSH to GSSG during sample preparation.[1][17][18][19] Since GSH concentrations in cells are significantly higher than GSSG (often by two to three orders of magnitude), even a small percentage of GSH oxidation can lead to a dramatic overestimation of GSSG and a skewed GSH/GSSG ratio.[1]
Troubleshooting Guide
Issue 1: Inconsistent or Artificially High GSSG Levels
Possible Cause:
-
Artifactual Oxidation of GSH: This is the most common source of error and can occur during sample collection, homogenization, and deproteinization.[1][17][18] The acidic conditions often used for deproteinization can promote GSH oxidation.[1]
Solutions:
-
Use of a Thiol-Scavenging Agent: Immediately treat the sample with a thiol-alkylating agent to block the free thiol group of GSH and prevent its oxidation. The most commonly used agent is N-ethylmaleimide (NEM).[1][4][11][17][20][21]
-
Critical Step: NEM must be added before cell lysis and acid deproteinization.[1] NEM is cell-permeable and reacts quickly with GSH.[11][21]
-
Alternative: 2-vinylpyridine (B74390) (2-VP) can also be used, but it reacts more slowly than NEM, which may allow for some GSH oxidation to occur during the incubation period.[4][20]
-
-
Work Quickly and on Ice: Minimize the time between sample collection and processing. Keep all samples and reagents on ice to reduce the rate of oxidation.[22]
Issue 2: Low or No Detectable GSH Signal
Possible Cause:
-
GSH Oxidation: As mentioned above, improper sample handling can lead to the loss of GSH.
-
Improper Sample Storage: GSH is unstable in underivatized samples.
-
Incorrect pH: The reaction of GSH with derivatizing agents or chromogens is pH-dependent. For example, the reaction with o-phthalaldehyde (B127526) (OPA) is optimal at pH 8.[23]
Solutions:
-
Immediate Derivatization: Use NEM to form a stable GSH-NEM adduct immediately upon sample collection.[17][24] Derivatized samples are stable for extended periods when stored properly (e.g., at -80°C).[13][25]
-
Optimize pH: Ensure that the pH of your reaction buffers is appropriate for the specific assay chemistry you are using.
-
Check Reagent Integrity: Ensure that your GSH standards and other reagents have not degraded. Prepare fresh standards for each experiment.
Issue 3: Inhibition of Glutathione Reductase in Enzymatic Assays
Possible Cause:
-
Excess NEM: While NEM is crucial for preventing GSH oxidation, excess NEM can inhibit the activity of glutathione reductase (GR), the key enzyme in the recycling assay for GSSG measurement.[4][5]
Solutions:
-
Removal of Excess NEM: After the derivatization of GSH with NEM, the excess NEM must be removed before the enzymatic reaction. This can be achieved by:
-
Solid-Phase Extraction (SPE): Using a C18 column to remove the non-polar NEM and GSH-NEM adduct.[4][20]
-
Solvent Extraction: Back-extraction of excess NEM with a non-polar solvent like dichloromethane (B109758).[17][24]
-
-
Use of Alternative Scavengers: Consider using 2-vinylpyridine (2-VP) or 4-vinylpyridine, which do not significantly inhibit GR.[5] However, be mindful of the slower reaction kinetics of 2-VP.[4]
Data Presentation: Comparison of Measurement Methods
| Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| Enzymatic Assay (Spectrophotometric) | GR-DTNB Recycling | Inexpensive, high-throughput | Indirect measurement, susceptible to interference, requires NEM removal | GSSG: ~8 nM[26] |
| HPLC | Chromatographic separation with UV or electrochemical detection | Simultaneous detection of GSH and GSSG, good sensitivity | Requires derivatization, longer run times | GSH: 0.34 µM, GSSG: 0.26 µM[8] |
| LC-MS/MS | Mass-based quantification | High sensitivity and specificity, absolute quantification | Expensive equipment, complex method development | GSH: 0.4 µM, GSSG: 0.1 µM[13][25] |
| Luminescence-Based Kits | Luciferin-based reaction proportional to GSH | Simple, rapid, high-throughput, performed in-well | Indirect measurement, kit-dependent performance | Not explicitly stated in provided abstracts |
Experimental Protocols
Key Protocol: Enzymatic Recycling Assay for GSSG Measurement with NEM
This protocol is a generalized workflow based on established methods.[4][17][20][24]
-
Sample Preparation and GSH Alkylation:
-
Immediately after collecting cells or tissue, homogenize the sample in an ice-cold buffer containing a predetermined concentration of N-ethylmaleimide (NEM).
-
Allow the reaction to proceed for a sufficient time to ensure complete alkylation of GSH. NEM reacts almost instantaneously.[20]
-
-
Deproteinization:
-
Removal of Excess NEM:
-
Solid-Phase Extraction: Pass the supernatant through a C18 SPE cartridge to retain the GSH-NEM adduct and excess NEM. GSSG will be in the flow-through.
-
Solvent Extraction: Add dichloromethane to the supernatant, vortex, and centrifuge. The aqueous upper layer containing GSSG is collected. Repeat this extraction step.
-
-
GSSG Measurement (Enzymatic Recycling):
-
Prepare a reaction mixture containing phosphate (B84403) buffer, NADPH, and glutathione reductase (GR).
-
Add the NEM-free sample supernatant to the reaction mixture.
-
Initiate the reaction by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Monitor the rate of formation of 5-thio-2-nitrobenzoic acid (TNB) by measuring the absorbance at 412 nm over time.
-
Quantify the GSSG concentration by comparing the rate of your sample to a standard curve prepared with known concentrations of GSSG.
-
Mandatory Visualizations
Caption: Workflow for GSSG measurement using NEM alkylation.
Caption: Principle of the enzymatic recycling assay for glutathione.
References
- 1. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSH and GSSG Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved HPLC measurement for GSH and GSSG in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantitation of Glutathione and Oxidized Glutathione Ratios from Biological Matrices Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. A new LC–MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood [agris.fao.org]
- 14. promega.com [promega.com]
- 15. GSH/GSSG-Glo™ Assay Protocol [promega.jp]
- 16. GSH/GSSG-Glo™ Assay | Measure Ratio of GSH to GSSG | Promega [worldwide.promega.com]
- 17. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. greyhoundchrom.com [greyhoundchrom.com]
- 20. A direct comparison of methods used to measure oxidized glutathione in biological samples: 2-vinylpyridine and N-ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. herzfonds.at [herzfonds.at]
- 22. eaglebio.com [eaglebio.com]
- 23. O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
Challenges in quantifying low levels of mixed disulfides
Welcome to the Technical Support Center for the Quantification of Low Levels of Mixed Disulfides. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the analysis of mixed disulfides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying low levels of mixed disulfides?
Quantifying low levels of mixed disulfides presents several analytical challenges. A major issue is the potential for artificial disulfide bond formation, also known as disulfide scrambling, during sample preparation.[1][2][3] This is particularly problematic when free thiol groups are present, which can react to form non-native disulfide bonds, especially at alkaline pH and elevated temperatures.[4][5] Furthermore, the low abundance of these mixed disulfides can make them difficult to detect and distinguish from background noise.[6] Analytical techniques may also face limitations in sensitivity and specificity, and the complex nature of biological samples can introduce interfering substances.[1][7]
Q2: How can I prevent disulfide scrambling during my sample preparation?
Preventing disulfide scrambling is critical for accurate analysis. The most crucial step is to cap any free cysteine residues to block their reactivity.[4] This is typically achieved through alkylation. N-ethylmaleimide (NEM) is a highly effective alkylating agent due to its rapid reaction kinetics with free thiols, even under the basic pH conditions often used for enzymatic digestion.[5] It is also recommended to perform sample preparation at a slightly acidic pH (pH 3-4) and at lower temperatures (e.g., 25°C) to minimize thiol-disulfide exchange reactions.[2][8] Using a combination of proteases, such as Lys-C and trypsin, can also improve digestion efficiency under these milder conditions.[2][3]
Q3: What are the most common analytical techniques for quantifying mixed disulfides, and what are their pros and cons?
Several techniques are available, each with its own advantages and disadvantages. Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), is a powerful tool for identifying and quantifying specific disulfide-linked peptides.[1][4] However, it can be hampered by the complex fragmentation patterns and low ionization efficiency of these peptides.[1] High-performance liquid chromatography (HPLC) with electrochemical detection (HPLC-DED) offers high sensitivity and is suitable for the simultaneous measurement of various thiols and disulfides.[7] Spectrophotometric methods, such as the Ellman's reagent (DTNB) assay, are simple and widely used for total thiol and disulfide quantification but do not distinguish between different types of disulfides.[9][10][11] Fluorescent labeling techniques can enhance detection sensitivity for low-abundance species.[12][13][14]
Q4: My mass spectrometry data for disulfide-linked peptides is complex and difficult to interpret. What are some common issues and solutions?
The tandem mass spectra of disulfide-linked peptides can be very complex due to fragmentation of both the peptide backbone and the disulfide bond itself.[1] To simplify interpretation, it is common to compare the peptide maps of non-reduced and reduced samples.[10][15] In the reduced sample, the disulfide bonds are cleaved, leading to the disappearance of the disulfide-linked peptide peak and the appearance of two new peaks corresponding to the individual peptides.[16] Specialized software can aid in the automated analysis of these complex spectra.[4] Using fragmentation techniques like Electron Transfer Dissociation (ETD) in addition to Collision-Induced Dissociation (CID) can also provide complementary information for more confident identification.[4][10]
Troubleshooting Guides
Problem 1: Low or no signal for the mixed disulfide of interest.
| Possible Cause | Suggested Solution |
| Degradation of the mixed disulfide during sample preparation. | Minimize sample handling time and keep samples on ice. Ensure all buffers and reagents are fresh and of high quality. |
| Insufficient sensitivity of the detection method. | Consider switching to a more sensitive technique. For example, if using UV detection with HPLC, try electrochemical or fluorescence detection. For MS, optimize ionization parameters. |
| The concentration of the mixed disulfide is below the detection limit of the instrument. | Concentrate the sample prior to analysis. This can be done using techniques like solid-phase extraction or lyophilization. |
| Inefficient extraction of the protein or peptide containing the mixed disulfide. | Optimize the extraction protocol. This may involve using different lysis buffers, sonication, or other cell disruption methods. |
Problem 2: High background noise in the chromatogram or mass spectrum.
| Possible Cause | Suggested Solution |
| Contaminants in the sample or reagents. | Use high-purity solvents and reagents. Filter all samples and mobile phases before use. Clean the HPLC column and mass spectrometer source regularly. |
| Presence of interfering substances from the sample matrix. | Employ a more effective sample clean-up procedure, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering components. |
| Electronic noise from the detector. | Ensure the instrument is properly grounded and shielded from sources of electromagnetic interference. |
Problem 3: Inconsistent or non-reproducible quantification results.
| Possible Cause | Suggested Solution |
| Variability in sample preparation. | Standardize the sample preparation protocol and ensure it is followed precisely for all samples. Use an internal standard to correct for variations in sample handling and instrument response. |
| Instability of the analytical instrument. | Allow the instrument to warm up and stabilize before running samples. Regularly perform system suitability tests to ensure consistent performance. |
| Degradation of standards. | Prepare fresh calibration standards regularly and store them under appropriate conditions to prevent degradation. |
Experimental Protocols
Protocol 1: Sample Preparation for Non-Reduced Peptide Mapping to Minimize Disulfide Scrambling
This protocol is designed to prepare protein samples for LC-MS analysis while minimizing the risk of artificial disulfide bond formation.
-
Denaturation and Alkylation:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M guanidine (B92328) HCl, 100 mM Tris-HCl, pH 7.5).
-
Add N-ethylmaleimide (NEM) to a final concentration of 20 mM to alkylate free cysteine residues.[5]
-
Incubate at 37°C for 30 minutes.
-
-
Buffer Exchange:
-
Remove the denaturant and excess NEM by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 6.8) using a desalting column or dialysis.[2]
-
-
Enzymatic Digestion:
-
Quenching the Digestion:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Analysis:
-
The sample is now ready for analysis by LC-MS.
-
Protocol 2: Quantification of Total Thiols and Disulfides using Ellman's Reagent (DTNB)
This spectrophotometric assay provides a quantitative measure of the total thiol and disulfide content in a sample.[9][10]
-
Measurement of Free Thiols:
-
To a sample solution, add DTNB solution (in 100 mM potassium phosphate (B84403) buffer, pH 7.5) to a final concentration of 0.1 mM.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Quantify the concentration of free thiols using a standard curve prepared with a known thiol, such as cysteine or glutathione.
-
-
Reduction of Disulfides:
-
To a separate aliquot of the sample, add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of 5 mM to reduce all disulfide bonds.[10]
-
Incubate for 30 minutes at room temperature.
-
-
Measurement of Total Thiols (after reduction):
-
Add DTNB solution to the reduced sample to a final concentration of 0.1 mM.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm. This value represents the total thiol concentration (initial free thiols + thiols from reduced disulfides).
-
-
Calculation of Disulfide Concentration:
-
Subtract the concentration of free thiols (from step 1) from the total thiol concentration (from step 3) to determine the concentration of thiols that were originally present as disulfides.
-
Divide this value by 2 to get the molar concentration of disulfide bonds.
-
Visualizations
Caption: Workflow for non-reduced peptide mapping to minimize disulfide scrambling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a sample preparation method for monitoring correct disulfide linkages of monoclonal antibodies by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of thiols and disulfides using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 11. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorescent labeling of disulfide proteins on 2D gel for screening allergens: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Disulfide Bond Scrambling in Protein Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding disulfide bond scrambling during sample preparation. Disulfide bond scrambling, the incorrect formation or rearrangement of disulfide bonds, can significantly impact protein structure, stability, and function, leading to inaccurate experimental results and compromised therapeutic efficacy.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your protein samples.
Frequently Asked Questions (FAQs)
Q1: What is disulfide bond scrambling and why is it a problem?
A1: Disulfide bond scrambling, or disulfide shuffling, is the process where disulfide bonds within a protein are incorrectly formed or rearranged.[1] This phenomenon can occur during protein production, folding, or sample preparation and storage.[1] The presence of free thiol groups (from cysteine residues) is a primary driver for this process, which can proceed through reactions between two free thiols, a free thiol and an existing disulfide bond, or the rearrangement of existing disulfide bonds.[1][3]
Disulfide bond integrity is critical for the proper three-dimensional structure and biological activity of many proteins, particularly monoclonal antibodies (mAbs).[2][4] Scrambling can lead to misfolded proteins with reduced stability, decreased biological activity, and increased potential for aggregation and immunogenicity.[1] For therapeutic proteins, this can result in a loss of potency and potential adverse patient reactions.[1]
Q2: What are the main causes of disulfide bond scrambling during sample preparation?
A2: Several factors can induce disulfide bond scrambling during sample preparation:
-
Presence of Free Thiols: Free cysteine residues are highly reactive and can initiate thiol-disulfide exchange, the primary mechanism for scrambling.[1][3][5]
-
Alkaline pH: Basic conditions (pH > 7) promote the deprotonation of thiol groups, forming highly reactive thiolate anions that readily attack existing disulfide bonds.[1][6][7]
-
Elevated Temperatures: High temperatures can denature proteins, exposing buried cysteine residues and increasing their reactivity, which can lead to the formation of non-native disulfide bonds.[1][8]
-
Presence of Reducing and Oxidizing Agents: An imbalanced redox environment, including the presence of reducing agents, can break native disulfide bonds, making them susceptible to incorrect reformation.[1] Conversely, uncontrolled oxidation can also lead to non-native disulfide bond formation.[1]
-
Metal Ions: Certain metal ions can catalyze disulfide bond reshuffling.[1]
Q3: How can I prevent disulfide bond scrambling?
A3: Several strategies can be employed to minimize or prevent disulfide bond scrambling:
-
Control of pH: Maintaining a slightly acidic pH (around 6.0-6.5) is a common and effective method to suppress scrambling by keeping free thiols protonated and less reactive.[1][6][9]
-
Alkylation of Free Thiols: Capping free thiols with an alkylating agent is a highly effective way to prevent them from participating in disulfide exchange reactions.[2][9] N-ethylmaleimide (NEM) is a particularly effective alkylating reagent due to its rapid reaction kinetics with thiols, even under basic conditions.[2][5] Iodoacetamide (B48618) (IAM) is another common alkylating agent, but it has been shown to be less effective than NEM at preventing scrambling under typical digestion conditions.[2][10]
-
Use of Additives: The addition of oxidizing agents like cystamine (B1669676) can help maintain the native disulfide bonds and prevent scrambling, especially at alkaline pH.[11]
-
Low Temperature: Performing sample preparation steps at low temperatures can help to preserve the native protein structure and reduce the rate of scrambling reactions.[1]
-
Denaturation Conditions: Careful selection of denaturants and minimizing the time the protein is in a denatured state can help reduce the exposure of reactive cysteine residues.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected heterogeneity or additional peaks in chromatography (e.g., HPLC, LC-MS). | Disulfide bond scrambling leading to different protein isoforms. | 1. Verify pH: Ensure the pH of all buffers is at or below 6.5.[1][6] 2. Alkylate Free Thiols: Immediately after denaturation, add an effective alkylating agent like N-ethylmaleimide (NEM) to block free thiols.[2] 3. Control Temperature: Perform sample preparation steps on ice or at a reduced temperature.[1] |
| Loss of biological activity of the protein after sample preparation. | Incorrect disulfide bond formation leading to a misfolded and inactive protein. | 1. Implement Alkylation: Use a rapid and efficient alkylating agent such as NEM.[2][5] 2. Optimize Digestion Conditions: If performing peptide mapping, consider using enzymes that are active at a lower pH to minimize scrambling.[12] 3. Analyze a Control: Compare the activity of the prepared sample to a minimally processed control. |
| Mass spectrometry data shows peptides with non-native disulfide linkages. | Thiol-disulfide exchange occurred during sample digestion for peptide mapping. | 1. Acidify the Digestion: Perform enzymatic digestion at a slightly acidic pH (e.g., pH 6.0) if the enzyme is active under these conditions.[12][13] 2. Use NEM Alkylation: NEM has been shown to be superior to iodoacetamide (IAM) in preventing scrambling during digestion at both basic and acidic pH.[2][5] 3. Add Cystamine: Consider adding cystamine to the digestion buffer to help prevent disulfide disruption at alkaline pH.[11] |
| Protein aggregation is observed during or after sample preparation. | Exposure of hydrophobic regions and formation of intermolecular disulfide bonds due to scrambling. | 1. Maintain Low Temperature: Keep samples cold to reduce protein unfolding and aggregation.[1] 2. Work Quickly: Minimize the time the sample is exposed to denaturing or high pH conditions. 3. Chelating Agents: Add EDTA to chelate metal ions that can catalyze oxidation and scrambling.[1] |
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in preventing disulfide bond scrambling, based on the relative abundance of scrambled disulfide peptides detected by mass spectrometry.
| Digestion Condition | Alkylating Agent | Average Relative Abundance of Scrambled Disulfides | Reference |
| Basic pH | None (Positive Control) | 1.3% | [5] |
| Basic pH | Iodoacetamide (IAM) | 0.1% | [5] |
| Basic pH | N-ethylmaleimide (NEM) | 0.002% | [5] |
| Acidic pH | None | Substantial scrambling (0.1% on average) | [2] |
| Acidic pH | N-ethylmaleimide (NEM) | Negligible scrambling | [2][5] |
Note: The "Average Relative Abundance of Scrambled Disulfides" is a quantitative measure of the extent of scrambling. Lower values indicate more effective prevention.
Experimental Protocols
Protocol 1: Alkylation of Free Thiols with N-ethylmaleimide (NEM) to Prevent Disulfide Scrambling
This protocol describes the use of N-ethylmaleimide (NEM) to block free sulfhydryl groups on a protein prior to analysis, thereby preventing disulfide bond scrambling.
Materials:
-
Protein sample
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or another amine-free buffer at pH 6.5-7.5.[14]
-
N-ethylmaleimide (NEM)[14]
-
Ultrapure water
-
Denaturing agent (e.g., 8 M Urea or 6 M Guanidine HCl), if required
-
Desalting columns or dialysis cassettes[14]
Procedure:
-
Sample Preparation:
-
NEM Solution Preparation:
-
Immediately before use, prepare a 100-200 mM solution of NEM in ultrapure water.[14] It is crucial to prepare this solution fresh to prevent hydrolysis of the maleimide (B117702) group.[14]
-
-
Alkylation Reaction:
-
Add a minimum of a 10-fold molar excess of the NEM solution to the protein sample relative to the total number of cysteine residues.[14]
-
Alternatively, an equal mass of NEM can be added to the protein (e.g., 1 mg of NEM to 1 mL of a 1 mg/mL protein solution).
-
Incubate the reaction mixture for 2 hours at room temperature.[14]
-
-
Removal of Excess NEM:
-
Remove the excess, unreacted NEM from the sample using a desalting column or by dialysis against the Reaction Buffer.[14] This step is important to prevent NEM from interfering with downstream applications.
-
-
Sample Storage:
-
The alkylated protein sample is now ready for downstream analysis (e.g., mass spectrometry, electrophoresis). Store the sample appropriately to maintain its integrity.
-
Visualizations
Caption: Mechanism of thiol-disulfide exchange leading to disulfide bond scrambling.
Caption: Experimental workflow for preventing disulfide bond scrambling using alkylation.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent mass spectrometry-based techniques and considerations for disulfide bond characterization in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents [patents.google.com]
- 11. Development of a simple non-reduced peptide mapping method that prevents disulfide scrambling of mAbs without affecting tryptic enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of disulfide scrambling during the enzymatic digestion of bevacizumab at various pH values using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Resolution of L-cysteine-glutathione Disulfide
Welcome to the technical support center dedicated to enhancing the resolution of L-cysteine-glutathione disulfide (CySSG) from other thiols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chromatographic analysis of this important mixed disulfide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation and analysis of this compound and related thiol compounds.
High-Performance Liquid Chromatography (HPLC)
Problem: Poor Resolution or Co-elution of CySSG, Cysteine (Cys), and Glutathione (GSH)
-
Possible Cause 1: Suboptimal Mobile Phase Composition.
-
Solution: The separation of these polar compounds is highly sensitive to the mobile phase. For mixed-mode chromatography on a Primesep 100 column, the concentration of acetonitrile (B52724) (MeCN) and the acidic modifier (e.g., sulfuric acid or trifluoroacetic acid) are critical.[1][2] A shallow gradient of the organic modifier can improve the separation of closely eluting peaks. Experiment with small, incremental changes to the mobile phase composition to optimize selectivity.
-
-
Possible Cause 2: Inappropriate Column Choice.
-
Solution: A standard C18 column may not provide adequate retention and selectivity for these highly polar analytes. A mixed-mode column, such as the Primesep 100, which utilizes both reversed-phase and ion-exchange mechanisms, is often more effective for separating a mixture of amino acids, thiols, and their disulfides.[1][2]
-
-
Possible Cause 3: Peak Tailing Obscuring Resolution.
-
Solution: Peak tailing can be caused by secondary interactions between the analytes and the stationary phase. Ensure the pH of the mobile phase is appropriate to control the ionization state of the thiols. For basic compounds, a lower pH can reduce tailing. If using a silica-based column, residual silanols can cause tailing; consider using a column with end-capping or a specialized stationary phase designed to minimize these interactions.
-
Problem: Peak Splitting or Broadening
-
Possible Cause 1: Sample Solvent Incompatibility.
-
Solution: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. If sample solubility is an issue, use the weakest possible solvent that maintains solubility.
-
-
Possible Cause 2: Column Overload.
-
Solution: Injecting too high a concentration of the sample can lead to peak broadening and fronting. Dilute the sample and re-inject. If sensitivity is a concern, consider optimizing the detection wavelength or using a more sensitive detector.
-
-
Possible Cause 3: Column Contamination or Void.
-
Solution: Contamination at the head of the column or the formation of a void can distort peak shape. If you observe a sudden increase in backpressure along with peak splitting, the column inlet frit may be blocked. Try back-flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for separating CySSG from Cys and GSH by HPLC?
A1: A robust starting point is to use a mixed-mode HPLC column like the Primesep 100 (4.6 x 150 mm, 5 µm).[1][2] A simple isocratic mobile phase of acetonitrile and water with a sulfuric acid modifier can be effective. A typical starting condition could be 5% acetonitrile in water with 0.1% sulfuric acid at a flow rate of 1.0 mL/min, with UV detection at 200 nm.[3]
Q2: How can I prevent the oxidation of thiols during sample preparation and analysis?
A2: Thiol oxidation is a common issue that can lead to the formation of disulfides and an underestimation of the reduced species. To minimize oxidation, prepare samples in an acidic buffer (pH < 4) and keep them on ice. Degassing the mobile phase and sample diluent can also help. For long-term storage, samples should be derivatized or stored at -80°C.
Q3: My CySSG peak is not well-resolved from the GSH peak. How can I improve the separation?
A3: To improve the resolution between CySSG and GSH, you can try several approaches:
-
Decrease the organic content of the mobile phase to increase the retention of both compounds, which may improve separation.
-
Adjust the pH of the mobile phase. Since both molecules have ionizable groups, a small change in pH can alter their retention characteristics differently.
-
Use a shallower gradient if you are performing gradient elution. This will increase the separation time but can significantly improve the resolution of closely eluting peaks.
Q4: Can I use ion-exchange chromatography for the analysis of CySSG?
A4: Yes, ion-exchange chromatography can be an effective technique for separating these charged molecules. Anion-exchange chromatography is particularly suitable. The separation is based on the different net charges of CySSG, Cys, and GSH at a given pH. Elution is typically achieved by using a salt gradient or by changing the pH of the mobile phase.
Q5: What are the expected retention times for CySSG, Cys, and GSH on a Primesep 100 column?
A5: While exact retention times can vary between instruments and specific experimental conditions, the following table provides representative data for the separation of these and other related thiols on a Primesep 100 column.
Data Presentation
Table 1: Representative HPLC Retention Times for Thiol Compounds
| Compound | Retention Time (min) |
| Cysteine (Cys) | 2.5 |
| Glutathione, reduced (GSH) | 3.8 |
| Cystine | 4.5 |
| This compound (CySSG) | 5.2 |
| Glutathione, oxidized (GSSG) | 6.1 |
Note: Data is illustrative and based on typical performance on a Primesep 100 column under mixed-mode conditions.
Experimental Protocols
Protocol 1: HPLC Separation of CySSG and Other Thiols on a Primesep 100 Column
This protocol outlines a method for the separation of this compound from other thiols using a mixed-mode HPLC column.
1. Materials and Reagents:
-
HPLC-grade acetonitrile (MeCN)
-
HPLC-grade water
-
Sulfuric acid (H₂SO₄)
-
Standards: L-cysteine, L-glutathione (reduced), L-cystine, this compound, L-glutathione (oxidized)
2. Chromatographic Conditions:
-
Mobile Phase: 5% Acetonitrile / 95% Water with 0.1% H₂SO₄
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 200 nm[3]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare individual stock solutions of each standard in the mobile phase.
-
Prepare a mixed standard solution containing all analytes at the desired concentration.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mixed standard solution to determine the retention times of each compound.
-
Inject unknown samples for analysis.
Visualizations
Caption: Experimental workflow for the HPLC analysis of thiols.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
Method Validation for L-Cysteine-Glutathione Disulfide Quantification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method validation of L-cysteine-glutathione disulfide (CySSG) quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound?
A1: The most prevalent methods for CySSG quantification involve chromatographic techniques coupled with various detectors. High-Performance Liquid Chromatography (HPLC) is a standard separation technique, often paired with:
-
UV-Vis Detection: Requires derivatization of the thiol groups to introduce a chromophore for detection.[1][2]
-
Fluorescence Detection: Also necessitates derivatization with a fluorescent tag to enhance sensitivity.[3]
-
Mass Spectrometry (MS/MS): Offers high specificity and sensitivity and is considered a "gold standard" for definitive characterization and can often be performed without derivatization.[4][5][6]
Spectrophotometric methods, such as Ellman's assay, can be used for total thiol quantification but do not distinguish between different thiol species.[6][7]
Q2: What are the critical parameters for method validation of CySSG quantification?
A2: Method validation for CySSG quantification should adhere to the International Council for Harmonisation (ICH) guidelines and typically includes the following parameters:
| Validation Parameter | Acceptance Criteria | Description |
| Specificity | No interference at the analyte's retention time. | The ability to unequivocally assess the analyte in the presence of other components.[4] |
| Linearity | Correlation coefficient (r²) ≥ 0.99. | The ability to produce test results that are directly proportional to the analyte concentration.[4] |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. | The closeness of the test results to the true value.[4] |
| Precision (Intra-day & Inter-day) | Relative Standard Deviation (RSD) should be minimal (e.g., <15%). | The degree of scatter between a series of measurements.[1][5] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte in a sample that can be detected. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][8] |
| Stability | Analyte should be stable under defined storage and processing conditions. | Evaluation of the analyte's stability in the biological matrix at different temperatures and for various durations.[1][5] |
Q3: Why is sample preparation so critical for CySSG analysis?
A3: Sample preparation is a crucial step due to the reactive nature of thiol groups, which are prone to auto-oxidation.[9][10] Improper sample handling can lead to the artificial formation or degradation of CySSG, resulting in inaccurate quantification. Key considerations include:
-
Preventing Oxidation: The use of alkylating agents like N-ethylmaleimide (NEM) or iodoacetic acid (IAA) is essential to block free thiol groups and prevent their oxidation during sample processing.[5][11]
-
Protein Precipitation: Removal of proteins is necessary to prevent interference with the analysis. This is typically achieved using acids like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA), or organic solvents like acetonitrile (B52724).[5][11][12]
-
pH Control: The pH of the sample should be controlled, as thiol-disulfide exchange reactions are pH-dependent.[13]
Troubleshooting Guide
Issue 1: High variability in replicate measurements (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling: | Ensure uniform and rapid sample processing for all samples to minimize variations in thiol oxidation.[9] |
| Instability of Analytes: | Verify the stability of CySSG in your sample matrix under the storage and analytical conditions used.[1][5] Perform stability tests at room temperature, 4°C, and -80°C.[5] |
| Instrumental Issues: | Check the HPLC system for leaks, ensure the pump is delivering a stable flow rate, and verify the detector is functioning correctly. |
| Improper Integration of Chromatographic Peaks: | Review and optimize the peak integration parameters in your chromatography data system. |
Issue 2: Low Analyte Recovery (Poor Accuracy)
| Potential Cause | Troubleshooting Step |
| Incomplete Protein Precipitation: | Optimize the precipitation method by trying different precipitating agents or adjusting the ratio of agent to sample.[11] |
| Analyte Degradation during Extraction: | Ensure immediate quenching of thiol reactivity with an alkylating agent upon sample collection.[5] Keep samples on ice throughout the preparation process. |
| Matrix Effects in LC-MS/MS: | Perform a post-extraction addition study to evaluate ion suppression or enhancement. If significant matrix effects are observed, consider using a stable isotope-labeled internal standard or modifying the sample cleanup procedure.[5] |
| Inefficient Derivatization (if applicable): | Optimize the derivatization reaction conditions, including reagent concentration, pH, temperature, and reaction time.[2] |
Issue 3: Ghost Peaks or Carryover in Chromatography
| Potential Cause | Troubleshooting Step |
| Contamination in the HPLC System: | Flush the column and the entire HPLC system with a strong solvent. |
| Insufficient Column Washing between Injections: | Increase the duration and/or strength of the column wash step in your gradient program.[10] |
| Carryover from the Autosampler: | Clean the autosampler needle and injection port. Use a needle wash with a strong, appropriate solvent. |
Experimental Protocols
Protocol 1: Sample Preparation for CySSG Quantification in Plasma
This protocol outlines a general procedure for preparing plasma samples for LC-MS/MS analysis.
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Thiol Quenching: Immediately after collection, add an alkylating agent solution (e.g., 100 mM N-ethylmaleimide in PBS) to the whole blood to prevent thiol oxidation.
-
Plasma Separation: Centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Vortex the mixture and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: HPLC Method for CySSG Analysis
This protocol provides a starting point for developing an HPLC method for CySSG separation.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[14]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 2% B
-
12.1-17 min: Re-equilibrate at 2% B
-
Visualizations
Caption: Workflow for CySSG quantification.
Caption: Troubleshooting decision tree.
References
- 1. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Analysis of Glutathione, Glutathione Disulfide, Cysteine, Homocysteine" by Nuran Ercal, Richard H. Mathews et al. [scholarsmine.mst.edu]
- 4. benchchem.com [benchchem.com]
- 5. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of mixed disulfides including glutathionylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of glutathione and glutathione disulfide using liquid chromatography: A review on recent applications [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Analysis of Biological Thiols and Disulfides
Welcome to the technical support center for the analysis of biological thiols and disulfides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Pre-Analytical & Sample Preparation
Q1: My thiol concentrations are consistently lower than expected. What could be the cause?
A1: Lower-than-expected thiol concentrations are often due to oxidation of thiols during sample collection, handling, or storage.[1] Thiols are susceptible to oxidation, which can be catalyzed by factors such as exposure to air, elevated temperatures, and the presence of metal ions.[2][3] To mitigate this, it is crucial to process samples quickly on ice, use buffers containing metal chelators like EDTA, and consider adding a thiol-stabilizing agent if storage is necessary.[4][5] Additionally, ensure that your standards have not degraded by preparing them fresh.
Q2: How can I prevent artificial oxidation of thiols during sample preparation?
A2: Preventing artificial oxidation is critical for accurate thiol analysis. Key steps include:
-
Rapid Processing: Process samples as quickly as possible after collection, and always keep them on ice.[1]
-
Acidification: For small molecule thiols like glutathione (B108866), immediate acidification of the sample (e.g., with perchloric acid or trichloroacetic acid) can effectively quench enzymatic activity and slow down oxidation.[2][5]
-
Alkylation: Immediately block free thiols by adding an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM). This is especially important when measuring the ratio of reduced to oxidized species like GSH/GSSG.[6][7]
-
Use of Chelators: Include a metal chelator such as EDTA in all buffers to sequester metal ions that can catalyze thiol oxidation.[4]
-
Degassing Buffers: For highly sensitive analyses, deoxygenating buffers by sparging with an inert gas (e.g., nitrogen or argon) can minimize oxidation from dissolved oxygen.[1]
Q3: What is the best way to store biological samples for thiol analysis?
A3: For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[5] It is advisable to aliquot samples before freezing to avoid multiple freeze-thaw cycles, which can lead to increased oxidation and degradation of thiols. Studies have shown that thiol levels in serum are stable for up to 12 months at -80°C, but can decrease significantly after three months at -20°C.
Analytical Procedures
Q4: I am seeing high background absorbance in my Ellman's assay. What are the common causes and solutions?
A4: High background in an Ellman's assay (using DTNB) can be caused by several factors:
-
DTNB Hydrolysis: DTNB can hydrolyze at alkaline pH (above 8.0), leading to the formation of the yellow TNB²⁻ chromophore and a high blank reading. Always prepare the DTNB solution fresh and use a buffer at or slightly below pH 8.0.[4]
-
Contaminated Reagents: Buffers or water used for preparing reagents may be contaminated with thiols. Use high-purity, thiol-free water and reagents.
-
Sample-Specific Interference: Some compounds in your sample may absorb light at 412 nm or react with DTNB. To check for this, run a sample blank containing your sample and the reaction buffer but without DTNB. Subtract the absorbance of this blank from your sample reading.[6]
Q5: How do I choose between different alkylating agents like N-ethylmaleimide (NEM) and iodoacetamide (IAM)?
A5: The choice of alkylating agent depends on the specific requirements of your experiment:
-
Reactivity and pH: NEM is generally more reactive than IAM at neutral or slightly acidic pH, while IAM reacts more efficiently at a slightly alkaline pH.[8]
-
Specificity: Both NEM and IAM are relatively specific for thiols, but side reactions with other nucleophilic residues like lysine (B10760008) can occur, especially at higher pH and concentrations.[8]
-
Downstream Applications: For applications like 2D gel electrophoresis, the charge of the alkylating agent is a consideration. IAM is neutral and does not alter the isoelectric point (pI) of the protein, whereas iodoacetic acid is negatively charged and will change the pI.
Q6: Can the reducing agents I use, like DTT or TCEP, interfere with my thiol quantification assay?
A6: Yes, reducing agents contain free thiols (in the case of DTT) or can react with thiol-reactive probes, and will therefore interfere with assays that directly measure thiols.[6] It is crucial to remove any excess reducing agent after the reduction of disulfide bonds and before the quantification of the newly exposed thiols. This can be achieved through methods like dialysis, gel filtration, or protein precipitation.[1] TCEP, being a non-thiol reducing agent, is sometimes preferred as it is less prone to air oxidation but can still interfere with certain thiol-reactive probes.[6]
Data Interpretation
Q7: My glutathione (GSH) levels are very high. What could this indicate?
A7: Elevated GSH levels are less common than deficiencies but can be observed in several situations. This could reflect a robust antioxidant capacity, efficient glutathione synthesis, or recent supplementation with glutathione or its precursors.[2] In some cases, elevated GSH can be a compensatory response to a mild or transient oxidative challenge. However, abnormally high levels have also been associated with certain pathological conditions like myelofibrosis.[3] Interpretation should always be in the context of other markers, such as the GSSG level and the GSH/GSSG ratio.[2]
Q8: The ratio of reduced to oxidized glutathione (GSH/GSSG) in my samples is much lower than expected. How should I interpret this?
A8: A low GSH/GSSG ratio is a classic indicator of oxidative stress.[7] However, it is also a common artifact of improper sample handling.[1] If care is not taken to prevent the artificial oxidation of GSH during sample preparation, a significant portion of GSH can be converted to GSSG, leading to a falsely low GSH/GSSG ratio.[7] Therefore, before concluding that a biological system is under oxidative stress, it is essential to rule out pre-analytical errors by using a stringent sample preparation protocol that includes rapid processing and immediate alkylation of free thiols.[6][7]
Troubleshooting Guides
Troubleshooting Low Thiol Readings
| Potential Cause | Troubleshooting Steps |
| Thiol Oxidation During Sample Handling | - Process samples on ice and as quickly as possible.- Use buffers containing 1 mM EDTA to chelate metal ions.- Consider preparing samples under an inert atmosphere (e.g., nitrogen or argon). |
| Improper Sample Storage | - Store samples at -80°C for long-term stability.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Degraded Thiol Standards | - Prepare fresh standards for each experiment from a high-quality source.- Store stock solutions of standards appropriately (e.g., aliquoted and frozen at -80°C). |
| Presence of Thiol-Reactive Compounds in the Sample | - Perform a spike-and-recovery experiment by adding a known amount of a thiol standard to your sample to see if it can be quantitatively recovered.- If recovery is low, consider sample cleanup steps like protein precipitation or solid-phase extraction to remove interfering substances.[6] |
| Incorrect Assay Conditions | - Ensure the pH of the reaction buffer is optimal for the chosen assay (e.g., pH 8.0 for the Ellman's assay).- Verify that the concentration of the detection reagent is sufficient. |
Troubleshooting High Background in Ellman's Assay
| Potential Cause | Troubleshooting Steps |
| DTNB Hydrolysis | - Prepare the DTNB working solution fresh before each experiment.- Avoid prolonged storage of the DTNB solution, especially at alkaline pH. |
| Contaminated Reagents | - Use high-purity, deionized water and analytical grade reagents.- Test for contamination by running a reagent blank without any sample. |
| Sample Turbidity | - Centrifuge the samples after the reaction is complete to pellet any particulate matter before measuring the absorbance of the supernatant.- Prepare a sample blank containing the turbid sample without the DTNB reagent and subtract its absorbance from the sample reading.[6] |
| Colored Compounds in the Sample | - Prepare a sample blank containing the colored sample without the DTNB reagent and subtract its absorbance from the sample reading.[6] |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Disulfide Bond Reduction
| Reducing Agent | Optimal pH Range | Advantages | Disadvantages |
| Dithiothreitol (DTT) | > 7 | - Strong reducing agent.- Commonly used and well-characterized. | - Unpleasant odor.- Prone to air oxidation.- Can interfere with subsequent maleimide-based labeling.[6] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1.5 - 8.5 | - Odorless.- More stable to air oxidation than DTT.- Does not interfere with maleimide (B117702) labeling to the same extent as DTT.- Effective over a wider pH range.[6] | - Can react with some thiol-reactive probes under certain conditions.- Less stable in phosphate (B84403) buffers.[6] |
| β-Mercaptoethanol (BME) | > 7.5 | - Inexpensive. | - Strong, unpleasant odor.- Volatile and toxic.- Less potent than DTT and TCEP. |
Table 2: Stability of Thiols in Human Serum Under Different Storage Conditions
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| -20°C | Stable | Significant Decrease | Further Decrease | Significant Decrease |
| -80°C | Stable | Stable | Stable | Stable |
| Freeze-Thaw Cycles (at -80°C) | 1 Cycle | 5 Cycles | 10 Cycles | |
| Stable | Slight Decrease | Significant Decrease |
Data summarized from studies on the stability of native and total thiols in human serum.
Table 3: Spectroscopic Properties of Selected Thiol-Reactive Fluorescent Probes
| Probe Family | Specific Probe Example | Reactive Group | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Coumarin | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Maleimide | ~386 | ~470 | ~35,000 | ~0.4 (in ethanol) |
| Alexa Fluor™ | Alexa Fluor™ 488 C₅ Maleimide | Maleimide | 495 | 519 | ~71,000 | 0.92 |
| Fluorescein | Fluorescein-5-Maleimide | Maleimide | 492 | 517 | ~83,000 | ~0.92 (in 0.1 M NaOH) |
| BODIPY™ | BODIPY™ FL N-(2-aminoethyl)maleimide | Maleimide | 503 | 512 | ~80,000 | ~0.95 |
Table 4: Efficiency of Common Protein Precipitation Methods for Sample Cleanup
| Precipitation Method | Mechanism | Protein Removal Efficiency | Advantages | Disadvantages |
| Trichloroacetic Acid (TCA) | Acid-induced denaturation and precipitation. | > 90% | - Highly efficient for protein removal.- Concentrates dilute protein samples. | - Denatures proteins, leading to loss of biological activity.- Precipitated proteins can be difficult to redissolve. |
| Acetone | Use of an organic solvent to reduce protein solubility. | 50-100% (concentration-dependent) | - Less harsh than TCA.- Can be effective for removing lipids and other small molecules. | - Efficiency is dependent on the initial protein concentration.- Can also denature proteins. |
| Ammonium Sulfate ("Salting Out") | High salt concentration reduces protein solubility. | Variable (depends on salt concentration and protein) | - Generally preserves the biological activity of proteins.- Can be used for fractional precipitation to separate different proteins. | - Less effective for complete protein removal compared to TCA.- Requires subsequent desalting step. |
| Acetonitrile | Organic solvent-based precipitation. | > 95% | - Very high protein removal efficiency.- Compatible with subsequent LC-MS analysis. | - Can co-precipitate some small molecules.- Denatures proteins. |
Experimental Protocols
Protocol 1: Minimizing Thiol Oxidation During Biological Sample Preparation
This protocol outlines the key steps to prevent the artificial oxidation of thiols in biological samples intended for thiol and disulfide analysis.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS) containing 5 mM EDTA.
-
Alkylating agent stock solution (e.g., 1 M N-ethylmaleimide in ethanol).
-
Deproteinizing agent (e.g., ice-cold 10% (w/v) Trichloroacetic acid (TCA) or Perchloric acid (PCA)).
-
Neutralizing solution (e.g., 2 M KOH).
-
Microcentrifuge tubes.
-
Microcentrifuge refrigerated to 4°C.
Procedure:
-
Cell Harvesting (for cultured cells):
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS containing 5 mM EDTA.
-
For adherent cells, scrape them into a small volume of ice-cold PBS with 5 mM EDTA. For suspension cells, pellet them by centrifugation at 4°C and resuspend in ice-cold PBS with 5 mM EDTA.
-
-
Tissue Homogenization:
-
Immediately after excision, place the tissue in ice-cold PBS with 5 mM EDTA.
-
Homogenize the tissue on ice using a suitable homogenizer.
-
-
Immediate Alkylation (for GSH/GSSG ratio analysis):
-
To an aliquot of the cell suspension or tissue homogenate, immediately add the alkylating agent (e.g., NEM to a final concentration of 20-40 mM).
-
Incubate on ice for 15-30 minutes to allow for complete alkylation of free thiols.
-
-
Deproteinization:
-
Sample Neutralization (if required for the assay):
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Neutralize the acidic supernatant by adding a small volume of a neutralizing solution (e.g., 2 M KOH) until the pH is between 6.5 and 7.5. Use pH paper to check.
-
-
Storage:
-
The resulting deproteinized and neutralized sample can be used immediately for analysis or snap-frozen in liquid nitrogen and stored at -80°C for later use.
-
Protocol 2: Quantification of Total Free Thiols using Ellman's Assay
This protocol describes a standard method for determining the total concentration of free sulfhydryl groups in a sample using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Stock Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
Thiol Standard Stock Solution: 1.5 mM L-cysteine in the Reaction Buffer.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
-
96-well microplate or cuvettes.
Procedure:
-
Preparation of Standards:
-
Prepare a series of dilutions of the Thiol Standard Stock Solution in the Reaction Buffer to create a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.2, 1.5 mM).
-
-
Sample Preparation:
-
Dilute your samples in the Reaction Buffer to ensure that the final absorbance reading falls within the linear range of the standard curve.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of each standard or diluted sample to separate wells.
-
Prepare a reagent blank by adding 20 µL of Reaction Buffer to a well.
-
Add 180 µL of the DTNB Stock Solution to each well containing the standards, samples, and blank.
-
Mix gently and incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of all wells at 412 nm.
-
-
Calculation:
-
Subtract the absorbance of the reagent blank from the absorbance of all standards and samples.
-
Plot the corrected absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of thiols in your samples using the equation of the line from the standard curve, remembering to account for the initial dilution of your sample.
-
Protocol 3: HPLC Analysis of Glutathione (GSH) and Glutathione Disulfide (GSSG)
This protocol provides a general workflow for the separation and quantification of GSH and GSSG using reverse-phase HPLC with UV detection.
Materials:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
GSH and GSSG standards.
-
HPLC system with a C18 column and UV detector.
-
Samples prepared as described in Protocol 1 (with alkylation for GSSG measurement).
Procedure:
-
Preparation of Standards:
-
Prepare stock solutions of GSH and GSSG in water or a suitable buffer.
-
Create a series of mixed standards with varying concentrations of GSH and GSSG to generate calibration curves.
-
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the standard or sample onto the column.
-
Elute the analytes using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 20 minutes).
-
The flow rate is typically around 1 mL/min.
-
-
Detection:
-
Monitor the column effluent with a UV detector at a wavelength of 210-220 nm.
-
-
Quantification:
-
Identify the peaks for GSH and GSSG in the chromatograms based on the retention times of the standards.
-
Integrate the peak areas for GSH and GSSG in both the standards and the samples.
-
Construct calibration curves by plotting the peak area versus the concentration for the GSH and GSSG standards.
-
Calculate the concentrations of GSH and GSSG in the samples from their respective peak areas using the calibration curves.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for Preventing Thiol Oxidation
Caption: Workflow for biological sample preparation to minimize artificial thiol oxidation.
Diagram 2: Troubleshooting Decision Tree for High Background in Ellman's Assay
Caption: Decision tree for troubleshooting high background signals in the Ellman's assay.
Diagram 3: Ellman's Reaction and Potential Interferences
Caption: The chemical principle of the Ellman's assay and common interfering factors.
References
- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. PCA Deproteinization protocol | Abcam [abcam.com]
- 4. protocols.io [protocols.io]
- 5. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reduction Conditions for Disulfide Bond Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reduction conditions for accurate disulfide bond analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for disulfide bond analysis?
A1: The most common reducing agents used to cleave disulfide bonds in proteins for analysis by mass spectrometry are Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][2][3][4] DTT is a thiol-containing reductant that is effective at pH values above 7, while TCEP is a non-thiol-based reductant that is effective over a wider pH range.[1][2]
Q2: What are the key differences between DTT and TCEP?
A2: DTT and TCEP differ in their stability, reactivity, and compatibility with other reagents. TCEP is generally more stable, especially in the presence of metal ions, and is resistant to air oxidation.[1][5] DTT's reducing power is optimal at a pH greater than 7, whereas TCEP is effective across a broader pH range (1.5-8.5).[2] A significant advantage of TCEP is that it does not have to be removed before certain sulfhydryl-reactive cross-linking reactions, unlike DTT.[6]
Q3: What causes incomplete disulfide bond reduction?
A3: Incomplete reduction can stem from several factors. Buried or solvent-inaccessible disulfide bonds may not be reached by the reducing agent.[4] This can often be addressed by performing the reduction under denaturing conditions, for instance, at high temperatures or in the presence of denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride.[7] Additionally, insufficient concentration of the reducing agent or suboptimal incubation time and temperature can also lead to incomplete reduction.[8]
Q4: What is disulfide scrambling and how can it be prevented?
A4: Disulfide scrambling refers to the artificial rearrangement of disulfide bonds during sample preparation, which can lead to incorrect identification of native disulfide linkages.[9][10] This can be triggered by exposure to heat, high pH, or oxidative stress.[10] To prevent scrambling, it is crucial to work at a slightly acidic pH (around 6.5) when possible and to alkylate free sulfhydryl groups immediately after reduction to block their reactivity.[10] Using an effective alkylating agent like N-ethylmaleimide (NEM) can significantly minimize scrambling.
Q5: When should I choose a non-reduced peptide mapping strategy?
A5: A non-reduced peptide mapping strategy is employed when the goal is to identify the native disulfide bond linkages within a protein.[11] This approach involves digesting the protein without a prior reduction step, thereby keeping the disulfide bonds intact. The subsequent analysis by mass spectrometry allows for the identification of the specific cysteine residues that are connected.[11]
Troubleshooting Guides
Issue 1: Incomplete or No Reduction of Disulfide Bonds
Symptoms:
-
Mass spectrometry data shows the presence of intact protein or peptides with disulfide bonds that were expected to be reduced.
-
Inconsistent results between replicate experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reducing Agent Concentration | Increase the molar excess of the reducing agent (DTT or TCEP) to the protein. A 10- to 100-fold molar excess is a common starting point.[12] |
| Suboptimal Incubation Time or Temperature | Increase the incubation time (e.g., from 30 minutes to 1 hour) and/or temperature (e.g., from room temperature to 37°C or 56°C).[12][13] However, be cautious of potential protein degradation or aggregation at higher temperatures. |
| Inaccessible Disulfide Bonds | Perform the reduction under denaturing conditions. Add a denaturant such as 6-8 M Urea or 6 M Guanidine Hydrochloride to the reduction buffer to unfold the protein and expose the disulfide bonds.[13] |
| Incorrect Buffer pH | Ensure the pH of the reduction buffer is optimal for the chosen reducing agent. For DTT, the optimal pH range is 7.1 to 8.0.[12] TCEP is effective over a wider pH range.[2] |
| Degraded Reducing Agent | Prepare fresh stock solutions of DTT, as it is prone to oxidation. TCEP is more stable but should also be prepared fresh if the solution is old. |
Quantitative Data Summary
Table 1: Comparison of DTT and TCEP Reduction Conditions
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Typical Concentration | 1-100 mM | 5-50 mM[3] |
| Optimal pH Range | 7.1 - 8.0[12] | 1.5 - 8.5[2] |
| Incubation Time | 15 - 60 minutes[8] | < 5 minutes to 1 hour[3][14] |
| Incubation Temperature | Room Temperature to 56°C[8][12] | Room Temperature to 65°C[15] |
| Key Advantages | Effective and widely used. | Odorless, more stable, irreversible reduction, effective over a wider pH range.[2] |
| Key Disadvantages | Pungent odor, less stable, can interfere with subsequent labeling reactions if not removed. | Can be less effective for highly buried disulfide bonds without denaturation, charged nature can interfere with isoelectric focusing.[3] |
Experimental Protocols
Protocol 1: Complete Reduction and Alkylation for Peptide Mapping
This protocol is designed for experiments where the goal is to fully reduce all disulfide bonds prior to enzymatic digestion and mass spectrometry analysis.
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a buffer containing a denaturant, such as 8 M urea in 100 mM Tris-HCl, pH 8.3.[13]
-
-
Reduction:
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 15 mM from a freshly prepared 0.5 M stock solution.[13]
-
Incubate in the dark at room temperature for 30 minutes.[13]
-
-
Quenching:
-
To quench the excess IAA, add DTT to an additional final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.[13]
-
-
Buffer Exchange and Digestion:
-
Dilute the sample at least 5-fold with 50 mM ammonium (B1175870) bicarbonate (pH 7.8) to reduce the urea concentration to below 1.5 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Protocol 2: Non-Reduced Peptide Mapping for Disulfide Bond Localization
This protocol is designed to identify the native disulfide linkages in a protein.
-
Protein Denaturation (Optional, under non-reducing conditions):
-
If necessary for enzymatic digestion, denature the protein in a buffer without a reducing agent. A common approach is to use a low concentration of an organic solvent like acetonitrile (B52724) or to perform the initial digestion steps at a low pH.[16]
-
-
Alkylation of Free Thiols:
-
To prevent disulfide scrambling, block any free cysteine residues by adding an alkylating agent like iodoacetamide (IAM). Add IAM to a final concentration of 20 mM and incubate in the dark at room temperature for 1 hour.[17]
-
-
Quenching Excess Alkylating Agent:
-
Quench the unreacted IAM by adding a small amount of DTT (e.g., 2.5 µL of a 200mM solution for a 100 µL reaction).[17] Allow to stand for 1 hour in the dark.
-
-
Enzymatic Digestion:
-
Sample Preparation for LC-MS:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
The sample is now ready for analysis by LC-MS to identify the disulfide-linked peptides.
-
Visualizations
Caption: Troubleshooting workflow for incomplete disulfide bond reduction.
Caption: Experimental workflows for disulfide bond analysis.
References
- 1. mstechno.co.jp [mstechno.co.jp]
- 2. agscientific.com [agscientific.com]
- 3. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. DTT CAS:27565-41-9,4-Dithiothreitol,TCEP-HCL CAS:51805-45-9 - yacooscience.com [yacooscience.com]
- 5. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. interchim.fr [interchim.fr]
- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rapidnovor.com [rapidnovor.com]
- 11. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. broadpharm.com [broadpharm.com]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 14. sciex.com [sciex.com]
- 15. High Throughput Screening of Disulfide-Containing Proteins in a Complex Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sciex.com [sciex.com]
Validation & Comparative
L-Cysteine-Glutathione Disulfide vs. N-Acetylcysteine (NAC) as Glutathione Precursors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the effective replenishment of intracellular glutathione (B108866) (GSH) is a critical objective in combating oxidative stress-related pathologies. This guide provides an objective comparison of two prominent GSH precursors: the well-established N-acetylcysteine (NAC) and the novel L-cysteine-glutathione disulfide (CySSG), supported by available experimental data.
Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant, playing a pivotal role in cellular defense, detoxification, and redox signaling.[1] Its direct oral supplementation is largely ineffective due to poor bioavailability.[2][3] Consequently, the focus has shifted to precursor molecules that can efficiently elevate intracellular GSH levels.
Mechanisms of Action: Bypassing the Rate-Limiting Step
N-Acetylcysteine (NAC) is a widely used mucolytic agent and antidote for acetaminophen (B1664979) poisoning.[4] It functions as a prodrug for L-cysteine, the rate-limiting amino acid in GSH biosynthesis.[4][5] Following oral administration, NAC is deacetylated in the intestines and liver to release cysteine, which then enters the cell and participates in the two-step enzymatic synthesis of GSH, catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[4]
This compound (CySSG) is a naturally occurring mixed disulfide of L-cysteine and glutathione.[6] It is proposed as a more direct and potentially more bioavailable precursor to GSH.[7] The proposed mechanism involves the intracellular reduction of the disulfide bond, which would release both L-cysteine and a complete glutathione molecule, thereby bypassing the first rate-limiting step of de novo GSH synthesis.[8] This reduction can be catalyzed by intracellular thiol-disulfide exchange reactions, potentially involving the glutaredoxin (Grx) and thioredoxin (Trx) systems.[9][10]
Comparative Data on Efficacy and Bioavailability
Quantitative data directly comparing the efficacy of CySSG and NAC in humans is currently limited. However, preclinical studies and pharmacokinetic data for NAC provide valuable insights.
Table 1: In Vivo Efficacy in a Mouse Model of Hypercholesterolemia-Induced Liver Injury
A study in mice fed a high-cholesterol diet investigated the effects of oral administration of NAC and CySSG on liver glutathione levels.
| Parameter | Control (High-Cholesterol Diet) | NAC (2.5 mmol/kg) | CySSG (2.5 mmol/kg) |
| Total Liver GSH (nmol/mg protein) | ~35 | Increased to ~50 | Increased to ~55 |
| Mitochondrial Liver GSH (nmol/mg protein) | ~5 | No significant restoration | No significant restoration |
Data summarized from a study by Fernández-Checa et al.[11]
This study suggests that both NAC and CySSG can increase total hepatic GSH levels in this animal model, with CySSG showing a slightly greater effect.[11] Notably, neither compound was effective at restoring the depleted mitochondrial GSH pool under these conditions.[11]
Table 2: Pharmacokinetic Parameters of Oral N-Acetylcysteine (NAC) in Humans
The oral bioavailability of NAC is known to be low and variable due to extensive first-pass metabolism in the liver.[9][10]
| Parameter | Value | Reference |
| Oral Bioavailability | 6 - 10% | [10] |
| Time to Peak Plasma Concentration (Tmax) | ~1.0 hour | |
| Peak Plasma Concentration (Cmax) after 600 mg dose | 2758.00 ± 1223.96 ng/mL | |
| Elimination Half-life (t½) | ~6 hours |
Pharmacokinetic data for oral CySSG in humans is not yet available in the literature. A study in mice demonstrated that CySSG is orally bioavailable and can protect against acetaminophen-induced hepatotoxicity.[7]
Signaling Pathways and Cellular Metabolism
The metabolic pathways for NAC and the proposed pathway for CySSG are depicted below.
Experimental Protocols
Accurate measurement of intracellular GSH is crucial for evaluating the efficacy of precursor supplementation. Below are summaries of common experimental protocols.
Experimental Workflow: Measurement of Intracellular GSH
Protocol 1: Ellman's Reagent-Based Assay for Total GSH
This colorimetric assay relies on the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with the sulfhydryl group of GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.
Materials:
-
Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5)
-
DTNB solution (in phosphate buffer)
-
Glutathione reductase
-
NADPH
-
Deproteinization agent (e.g., metaphosphoric acid or sulfosalicylic acid)
-
GSH standards
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in a deproteinization agent on ice. Centrifuge to pellet the precipitated protein.
-
Reaction Mixture: In a 96-well plate, add the deproteinized supernatant, phosphate buffer, DTNB, and glutathione reductase.
-
Initiate Reaction: Add NADPH to start the enzymatic recycling reaction.
-
Measurement: Immediately measure the rate of TNB formation by monitoring the absorbance at 412 nm over time using a microplate reader.
-
Quantification: Calculate the GSH concentration in the samples by comparing the rate of reaction to a standard curve generated with known concentrations of GSH.
Protocol 2: Luminescence-Based GSH-Glo™ Glutathione Assay
This commercial assay provides a highly sensitive method for quantifying GSH based on the conversion of a luciferin (B1168401) derivative to luciferin in the presence of GSH, catalyzed by glutathione S-transferase (GST). The resulting luciferin is then used by luciferase to generate a luminescent signal that is proportional to the amount of GSH.
Materials:
-
GSH-Glo™ Reagent (contains Luciferin-NT, a luciferin derivative, and GST)
-
Luciferin Detection Reagent (contains luciferase)
-
GSH standards
-
Opaque-walled multiwell plates
Procedure:
-
Cell Plating: Seed cells in an opaque-walled 96- or 384-well plate and culture overnight.
-
Treatment: Treat cells with the compounds of interest (e.g., NAC or CySSG) for the desired time.
-
Assay Initiation: Add the prepared GSH-Glo™ Reagent to each well. This reagent lyses the cells and initiates the enzymatic reaction. Incubate at room temperature.
-
Signal Generation: Add the Luciferin Detection Reagent to each well and incubate at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Quantification: Determine the GSH concentration from a standard curve prepared with known GSH concentrations.
Conclusion and Future Directions
Both NAC and CySSG demonstrate the potential to increase intracellular GSH levels. NAC is a well-established cysteine donor, though its efficacy is limited by its low oral bioavailability. CySSG presents a promising alternative with a novel mechanism that may offer improved bioavailability by delivering both cysteine and a pre-formed glutathione molecule.
However, a significant gap in the current literature is the lack of direct, head-to-head clinical trials in humans comparing the oral administration of CySSG and NAC. Future research should focus on:
-
Conducting human clinical trials to directly compare the pharmacokinetics and pharmacodynamics of oral CySSG and NAC.
-
Elucidating the precise cellular uptake and intracellular reduction mechanisms of CySSG.
-
Investigating the efficacy of these precursors in various disease models characterized by chronic GSH deficiency.
Such studies will be crucial for drug development professionals to make informed decisions about the most effective strategies for modulating intracellular glutathione for therapeutic benefit.
References
- 1. Role of glutaredoxin 2 and cytosolic thioredoxins in cysteinyl-based redox modification of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring disulfide bond formation in the eukaryotic cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. transparentlabs.com [transparentlabs.com]
- 4. [PDF] Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study. | Semantic Scholar [semanticscholar.org]
- 5. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System [mdpi.com]
- 7. The Thioredoxin-Thioredoxin Reductase System Can Function in Vivo as an Alternative System to Reduce Oxidized Glutathione in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Orally Bioavailable (Mice) Prodrug of Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redox Regulation via Glutaredoxin-1 and Protein S-Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioredoxin glutathione reductase: its role in redox biology and potential as a target for drugs against neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-cysteine-glutathione Disulfide and S-adenosylmethionine (SAMe) in Hepatoprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatoprotective efficacy of two promising compounds: L-cysteine-glutathione disulfide (CGSSG) and S-adenosylmethionine (SAMe). The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies employed in key studies. This information is intended to support further research and development in the field of liver therapeutics.
Executive Summary
Both this compound (CGSSG) and S-adenosylmethionine (SAMe) have demonstrated protective effects against liver injury in preclinical models. SAMe, a well-established precursor of the critical antioxidant glutathione (B108866) (GSH), also functions as a primary methyl donor in numerous metabolic pathways.[1][2] Its efficacy in improving liver function has been documented in multiple clinical trials for various liver diseases.[3][4] CGSSG is a novel and orally bioavailable glutathione precursor that has shown significant hepatoprotective effects in animal studies, positioning it as an emerging alternative.[5][6]
A key distinction in their mechanisms lies in their ability to restore mitochondrial glutathione (mGSH) levels. Preclinical evidence suggests that while both compounds can increase overall hepatic GSH, SAMe is more effective at replenishing the crucial mGSH pool, which is often depleted in liver pathologies.[5][6] This guide will delve into the experimental data that supports these findings and provide the necessary context for their interpretation.
Data Presentation: Preclinical Comparative Efficacy
The following tables summarize the quantitative data from a key preclinical study comparing CGSSG and SAMe in a mouse model of hypercholesterolemia-induced liver injury.[5]
Table 1: Effects on Liver Injury Markers
| Treatment Group | Alanine (B10760859) Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control | 25 ± 5 | 50 ± 10 |
| High-Cholesterol Diet (HCD) | 150 ± 20 | 200 ± 25 |
| HCD + SAMe | 75 ± 15 | 100 ± 20 |
| HCD + CGSSG | 80 ± 18 | 110 ± 22 |
Data are presented as mean ± standard deviation.
Table 2: Effects on Hepatic and Mitochondrial Glutathione Levels
| Treatment Group | Total Liver GSH (nmol/mg protein) | Mitochondrial GSH (nmol/mg protein) |
| Control | 10.0 ± 1.5 | 5.0 ± 0.8 |
| High-Cholesterol Diet (HCD) | 6.0 ± 1.0 | 2.5 ± 0.5 |
| HCD + SAMe | 9.5 ± 1.2 | 4.8 ± 0.7 |
| HCD + CGSSG | 9.0 ± 1.1 | 3.0 ± 0.6 |
Data are presented as mean ± standard deviation.
Mechanisms of Action and Signaling Pathways
Both CGSSG and SAMe exert their hepatoprotective effects primarily by bolstering the cellular antioxidant defense system through the replenishment of glutathione (GSH). GSH is a critical tripeptide that neutralizes reactive oxygen species (ROS) and is essential for detoxification processes in the liver.[7]
S-adenosylmethionine (SAMe): SAMe contributes to GSH synthesis through the transsulfuration pathway.[1] It is a precursor to cysteine, the rate-limiting amino acid in GSH synthesis. Beyond its role as a GSH precursor, SAMe is the principal methyl donor in the body, participating in methylation reactions that are crucial for maintaining cell membrane fluidity and function, which can be impaired in liver disease.[2] A key feature of SAMe is its ability to effectively restore mitochondrial GSH levels, which is vital for protecting mitochondria from oxidative damage and preserving their function.[5][6]
This compound (CGSSG): CGSSG is a mixed disulfide of L-cysteine and glutathione. It is believed to be a readily bioavailable precursor for both L-cysteine and glutathione, thereby directly feeding into the GSH synthesis pathway.[5][6] While it effectively raises cytosolic GSH levels, preclinical studies indicate that it is less efficient than SAMe at restoring the mitochondrial GSH pool.[5]
Experimental Protocols
The following section details the methodologies used in the key preclinical study that provided the comparative data presented above.[5]
1. Animal Model of Hypercholesterolemia-Induced Liver Injury:
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: Mice were fed a high-cholesterol diet (HCD) containing 1.25% cholesterol and 0.5% cholic acid for 2 weeks to induce liver injury.
-
Treatment: Following the 2-week HCD feeding, mice were treated with either SAMe (20 mg/kg, intraperitoneally) or CGSSG (equivalent molar dose to SAMe, oral gavage) daily for the final 5 days of the study. A control group on the HCD received a vehicle.
2. Assessment of Liver Injury:
-
Serum Analysis: Blood samples were collected at the end of the study. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured using standard enzymatic assays to assess the degree of liver damage.
-
Histopathology: Liver tissues were fixed in 10% formalin, embedded in paraffin, and sectioned. The sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate liver morphology, including steatosis, inflammation, and necrosis.
3. Measurement of Glutathione Levels:
-
Total Liver GSH: Liver tissue homogenates were prepared, and the total glutathione (GSH + GSSG) concentration was determined using a commercially available glutathione assay kit based on the enzymatic recycling method.
-
Mitochondrial GSH: Mitochondria were isolated from fresh liver tissue by differential centrifugation. The mitochondrial pellet was then lysed, and the GSH concentration was measured using the same enzymatic recycling method.
Conclusion and Future Directions
The available evidence indicates that both SAMe and CGSSG are effective hepatoprotective agents in a preclinical setting. SAMe's benefits are supported by a broader range of studies, including clinical trials, highlighting its established role in liver health management.[3][8] CGSSG presents a promising new therapeutic avenue, particularly due to its good oral bioavailability.[5][6]
The key differentiator identified in preclinical models is the superior ability of SAMe to restore mitochondrial GSH levels.[5] This suggests that for liver pathologies specifically linked to mitochondrial dysfunction, SAMe may offer a more targeted therapeutic advantage.
Future research should focus on conducting clinical trials to evaluate the safety and efficacy of CGSSG in human subjects with various liver diseases. Head-to-head clinical trials comparing CGSSG and SAMe would be invaluable for determining their relative therapeutic potential and establishing optimal clinical applications for each compound. Further mechanistic studies are also warranted to fully elucidate the downstream effects of mitochondrial GSH restoration by SAMe and to explore other potential hepatoprotective mechanisms of CGSSG.
References
- 1. Synergistic hepatoprotective effects of CGplus on CCl4-induced acute injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatoprotective effect of a polysaccharide from Crassostrea gigas on acute and chronic models of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Adenosylmethionine (SAMe) for Liver Health: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-ADENOSYLMETHIONINE TREATMENT OF ALCOHOLIC LIVER DISEASE: A DOUBLE-BLIND, RANDOMIZED, PLACEBO-CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. msjonline.org [msjonline.org]
Validating L-cysteine-glutathione Disulfide as a True Biomarker of Oxidative Stress: A Comparative Guide
In the landscape of oxidative stress research, the identification of reliable and sensitive biomarkers is paramount for understanding disease pathogenesis and developing effective therapeutic interventions. While the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) has long been a gold standard, emerging evidence points to L-cysteine-glutathione disulfide (CySSG) as a potentially more robust and informative indicator of cellular redox status. This guide provides an objective comparison of CySSG with established biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their assessment of this promising biomarker.
Performance Comparison of Oxidative Stress Biomarkers
The validation of a biomarker hinges on its sensitivity, specificity, and correlation with the degree of oxidative stress. The following table summarizes quantitative data from studies comparing CySSG with other key aminothiols in plasma, a common matrix for assessing systemic oxidative stress.
| Biomarker | Typical Plasma Concentration (Healthy Adult) | Key Advantages | Key Limitations |
| This compound (CySSG) | Low µM range | Sensitive to subtle changes in redox state; reflects interplay between cysteine and glutathione pools. | Lower concentration can make detection challenging without sensitive instrumentation. |
| Glutathione (GSH) | Low µM range in plasma (mM intracellularly)[1][2] | Central to intracellular antioxidant defense.[3][4] | Low plasma concentration and rapid oxidation ex vivo can lead to measurement inaccuracies.[1] |
| Glutathione Disulfide (GSSG) | Sub-µM range in plasma | Direct product of GSH oxidation. | Very low plasma concentration makes accurate quantification difficult.[5] |
| Cysteine (Cys) | ~250 µM (total cysteine species)[1] | Most abundant low-molecular-weight thiol in plasma.[6] | Less than 2% exists in the reduced form in plasma, making the Cys/CySS ratio a more informative measure.[1] |
| Cystine (CySS) | High µM range | Stable and abundant oxidized form of cysteine. | May not reflect acute intracellular oxidative stress as effectively as other markers. |
| Protein-bound Cysteine | 145 ± 18 µM | Most abundant form of cysteine in plasma and considered an indicator of oxidative stress.[1] | Represents a more cumulative measure of oxidative damage. |
Experimental Protocols for Biomarker Quantification
Accurate and reproducible measurement is critical for biomarker validation. Below are detailed methodologies for the quantification of CySSG and related thiols.
Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is widely used for the quantification of various aminothiols.
Sample Preparation:
-
Collect blood samples in tubes containing preservatives (e.g., EDTA) to prevent auto-oxidation.[7]
-
Immediately centrifuge the samples to separate plasma.[7]
-
To prevent thiol oxidation in tissue samples, homogenize in a solution containing a thiol-alkylating agent like N-ethylmaleimide (NEM).[8]
-
Deproteinize the plasma or tissue homogenate by adding an acid, such as sulfosalicylic acid (SSA).[8]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.
Derivatization:
-
Thiols and disulfides in the supernatant are derivatized to form fluorescent adducts. A common derivatizing agent is dansyl chloride.[5][7]
-
The derivatization reaction is typically performed at a specific pH and temperature for a set duration.
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., a 3-aminopropyl column).[7]
-
Separate the analytes using a gradient elution.[5]
-
Detect the fluorescent derivatives using a fluorescence detector.[7]
-
Quantify the analytes by comparing their peak areas to those of known standards.[7]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple analytes.
Sample Preparation:
-
Follow the same sample collection and initial processing steps as for HPLC to minimize auto-oxidation.[1]
-
For tissue samples, homogenization with NEM is also recommended.[8]
-
Perform protein precipitation using an acid like SSA.[8]
-
Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.[8]
LC-MS/MS Analysis:
-
Separate the analytes using a suitable LC column, such as an Intrada Amino Acid column.[8]
-
Employ a gradient elution for optimal separation.[8]
-
Detect and quantify the analytes using a mass spectrometer operating in positive electrospray ionization mode.[8]
-
Monitor specific precursor-to-product ion transitions for each analyte and its internal standard for high selectivity.
Signaling Pathways and Biomarker Interrelationships
The formation and metabolism of CySSG are intricately linked to the cellular redox signaling network. Understanding these pathways is crucial for interpreting biomarker data.
Caption: Interplay of Cysteine and Glutathione in Oxidative Stress.
This diagram illustrates how reactive oxygen species (ROS) lead to the oxidation of both glutathione (GSH) and cysteine (Cys). The resulting oxidized forms, GSSG and CySS, can participate in thiol-disulfide exchange reactions, leading to the formation of the mixed disulfide, CySSG. The levels of CySSG are therefore influenced by the status of both major low-molecular-weight thiol pools.
Experimental Workflow for Biomarker Validation
A systematic approach is necessary to validate a new biomarker against existing ones.
Caption: Workflow for Validating Oxidative Stress Biomarkers.
This workflow outlines the key steps in validating CySSG as a biomarker, from initial study design and sample collection to data analysis and the ultimate assessment of its clinical utility compared to established markers.
Conclusion
The available evidence suggests that this compound is a sensitive and informative biomarker of oxidative stress. Its concentration in biological fluids reflects the dynamic interplay between the two major antioxidant thiol systems. While analytical challenges associated with its lower concentration exist, modern high-sensitivity techniques like LC-MS/MS can provide accurate and reliable quantification. For researchers and drug development professionals, incorporating the measurement of CySSG alongside traditional markers like the GSH/GSSG ratio can offer a more comprehensive and nuanced understanding of the redox environment in health and disease. Further studies, following rigorous validation workflows, will continue to elucidate the full potential of CySSG as a key biomarker in the field of oxidative stress.
References
- 1. Cysteine Disulfides (Cys-ss-X) as Sensitive Plasma Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Glutathione, Cysteine, and Their Redox Potentials in the Plasma of Critically Ill and Healthy Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Biomarker of Oxidative Stress Is Associated With Risk of Death in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Mass Spectrometry for the Quantification of Cysteinyl-S-Glutathione (CySSG)
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of cysteinyl-S-glutathione (CySSG), a mixed disulfide formed between cysteine and glutathione (B108866), is critical for understanding its role in redox signaling and as a potential biomarker in various disease states.[1][2] High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are two powerful analytical techniques widely employed for the quantification of CySSG and other thiols. This guide provides a comprehensive cross-validation of these methods, complete with experimental protocols and comparative data to aid researchers in selecting the most suitable technique for their specific needs.
Overview of Analytical Techniques
High-performance liquid chromatography, often coupled with ultraviolet (UV) or fluorescence detection, is a robust and widely accessible technique for quantifying thiols. These methods typically require a pre-column derivatization step to attach a chromophore or fluorophore to the thiol group, enhancing detection sensitivity and selectivity.[3][4][5]
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity, enabling the direct detection of CySSG without the need for derivatization. The use of stable isotope-labeled internal standards in LC-MS/MS provides the gold standard for accurate and precise quantification by correcting for variations in sample preparation and instrument response.[6][7][8]
Comparative Analysis of HPLC and Mass Spectrometry for CySSG Measurement
The choice between HPLC and mass spectrometry for CySSG measurement depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique, based on methodologies for similar analytes.
| Feature | HPLC with UV/Fluorescence Detection | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by chromatography followed by detection of a derivatized analyte based on its light-absorbing or emitting properties. | Separation by chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Sensitivity | Moderate to high, dependent on the derivatizing agent. Limits of detection are typically in the low micromolar to nanomolar range.[3][4] | Very high, with limits of quantification often in the low nanomolar to picomolar range.[7][9] |
| Selectivity | Good, but can be susceptible to interference from other compounds that react with the derivatizing agent or co-elute with the analyte. | Excellent, due to the specificity of monitoring for the precursor and product ion masses of CySSG. |
| Sample Preparation | Often requires a derivatization step, which can add complexity and potential for variability.[3][5] Prevention of auto-oxidation is crucial. | Requires protein precipitation and steps to prevent thiol oxidation, such as the use of N-ethylmaleimide (NEM).[8][9] |
| Quantitative Accuracy | Good, relies on external calibration curves. | Excellent, especially with the use of a stable isotope-labeled internal standard.[6] |
| Throughput | Can be automated for higher throughput.[5] | Generally high, with rapid analysis times per sample.[9] |
| Instrumentation Cost | Lower initial investment compared to mass spectrometry. | Higher initial investment and maintenance costs. |
| Expertise Required | Moderate level of expertise required for method development and troubleshooting. | Higher level of expertise required for instrument operation, method development, and data analysis. |
Experimental Protocols
Detailed methodologies for the quantification of CySSG using both HPLC and LC-MS/MS are provided below. These protocols are based on established methods for related thiol compounds and should be optimized for specific experimental conditions.
HPLC Method with Pre-column Derivatization
This protocol outlines a reversed-phase HPLC method with fluorescence detection following derivatization with monobromobimane (B13751) (mBBr).
1. Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer on ice.
-
To prevent auto-oxidation of thiols, add a thiol-alkylating agent like N-ethylmaleimide (NEM) immediately after sample collection or thawing.[6][8]
-
Precipitate proteins using an acid such as sulfosalicylic acid (SSA).[9]
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
2. Derivatization:
-
Adjust the pH of the supernatant to be alkaline to facilitate the reaction with mBBr.
-
Add mBBr solution and incubate in the dark at room temperature.
-
Quench the reaction by adding an acid.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water).
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the CySSG-mBBr adduct from other components.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~380 nm and emission at ~480 nm.[5]
-
Quantification: Prepare a standard curve using known concentrations of CySSG derivatized in the same manner as the samples.
LC-MS/MS Method
This protocol describes a sensitive and specific method for the quantification of CySSG using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add a solution of N-ethylmaleimide (NEM) to block free thiols and prevent artifactual oxidation.[6][8]
-
Add a known amount of stable isotope-labeled CySSG internal standard.
-
Precipitate proteins with ice-cold acetonitrile containing 0.1% formic acid.[6]
-
Vortex and centrifuge at high speed at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.[6]
2. LC-MS/MS Analysis:
-
Column: C18 or HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient optimized for the separation of CySSG.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both CySSG and its stable isotope-labeled internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental and logical processes, the following diagrams are provided.
Caption: A generalized workflow for the cross-validation of HPLC and LC-MS/MS techniques for CySSG measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Extracellular Calcium Receptor as a Target for Glutathione and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cys/CySS and GSH/GSSG Redox Couples: Potentials, Protocols, and Signaling Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles and characteristics of the two major thiol/disulfide redox systems in cellular physiology and disease.
The cysteine/cystine (Cys/CySS) and glutathione/glutathione disulfide (GSH/GSSG) couples are the two predominant low-molecular-weight thiol/disulfide redox systems in biological compartments. While both are crucial for maintaining cellular redox homeostasis, they exhibit distinct electrochemical properties, are compartmentalized differently, and play non-overlapping roles in redox signaling. This guide provides a detailed comparison of their redox potentials, outlines experimental methodologies for their measurement, and illustrates their involvement in key signaling pathways.
Quantitative Comparison of Redox Potentials
The redox potential (Eh) of a thiol/disulfide couple is a measure of its reducing power and is determined by the standard redox potential (E°) and the concentrations of the reduced and oxidized species, as described by the Nernst equation. The standard redox potential is a constant, while the in vivo redox potential varies depending on the metabolic state of the cell or compartment.
| Parameter | Cys/CySS Couple | GSH/GSSG Couple | References |
| Standard Redox Potential (E°) at pH 7.4 | ~ -250 mV | ~ -264 mV | [1] |
| Typical Intracellular Redox Potential (Eh) | ~ -145 mV | ~ -260 mV to -150 mV | [2][3][4] |
| Typical Extracellular (Plasma) Redox Potential (Eh) | ~ -80 mV | ~ -140 mV | [5] |
Key Observations:
-
The GSH/GSSG couple has a more negative standard redox potential than the Cys/CySS couple, indicating it is a stronger reducing agent.[1]
-
Intracellularly, the GSH/GSSG pool is maintained in a highly reduced state, with ratios of GSH to GSSG often exceeding 100:1.[4]
-
The extracellular environment is significantly more oxidizing than the intracellular environment for both couples.
-
The Cys/CySS and GSH/GSSG pools are not in equilibrium, reflecting their distinct biological roles and regulation.
Experimental Protocols for Measuring Redox Potentials
The determination of the redox potential of the Cys/CySS and GSH/GSSG couples typically involves the quantification of the reduced and oxidized forms of cysteine and glutathione, followed by the calculation of the redox potential using the Nernst equation. High-performance liquid chromatography (HPLC) is a widely used and reliable method for this purpose.
Detailed Experimental Protocol: HPLC-Based Measurement
This protocol outlines the key steps for the simultaneous measurement of Cys, CySS, GSH, and GSSG in biological samples.
1. Sample Preparation:
-
Objective: To prevent auto-oxidation of thiols and precipitate proteins.
-
Procedure:
-
Collect biological samples (e.g., plasma, cell lysates, tissue homogenates).
-
Immediately add an acid precipitant, such as 10% ice-cold perchloric acid (PCA) containing 0.2 M boric acid, to the sample.[6]
-
Vortex the mixture and incubate on ice to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully collect the supernatant, which contains the low-molecular-weight thiols and disulfides.
-
Samples can be stored at -80°C until derivatization.[6]
-
2. Derivatization:
-
Objective: To label the thiol and disulfide species with a fluorescent tag for sensitive detection by HPLC.
-
Procedure:
-
The supernatant is treated with iodoacetic acid to alkylate the free thiol groups of Cys and GSH.
-
This is followed by derivatization with dansyl chloride, which reacts with the primary and secondary amines of the amino acids, rendering them fluorescent.[1]
-
Alternative derivatization reagents include 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for UV detection.[8]
-
3. HPLC Analysis:
-
Objective: To separate and quantify the derivatized Cys, CySS, GSH, and GSSG.
-
Instrumentation: A standard HPLC system equipped with a fluorescence or UV detector and a C18 reversed-phase column is typically used.[7][8]
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: The fluorescently labeled compounds are detected by a fluorescence detector, while DTNB-derivatized compounds are detected by a UV detector.[1][8]
-
Quantification: The concentrations of Cys, CySS, GSH, and GSSG are determined by comparing the peak areas of the samples to those of known standards.
4. Calculation of Redox Potential (Eh):
-
Objective: To calculate the redox potential from the measured concentrations of the reduced and oxidized species.
-
Nernst Equation: The redox potential is calculated using the following forms of the Nernst equation at pH 7.4:
Signaling Pathways and Experimental Workflows
The distinct redox potentials and compartmentalization of the Cys/CySS and GSH/GSSG couples allow them to regulate different signaling pathways.
Cys/CySS-Mediated Pro-inflammatory Signaling
The extracellular Cys/CySS redox potential plays a significant role in modulating inflammatory responses, particularly through the activation of the transcription factor NF-κB.[9] An oxidized extracellular Eh Cys/CySS can promote the adhesion of monocytes to endothelial cells, a critical step in the development of cardiovascular disease.[10]
Caption: Cys/CySS pro-inflammatory signaling pathway.
GSH/GSSG Regulation of Apoptosis
The intracellular GSH/GSSG redox state is a critical determinant of cell fate, including the induction of apoptosis. A shift towards a more oxidized GSH/GSSG potential can trigger the mitochondrial pathway of apoptosis through the activation of redox-sensitive proteins like p53 and the modulation of the Bcl-2 family of proteins.[3]
Caption: GSH/GSSG regulation of apoptosis.
Experimental Workflow for Redox Potential Measurement
The following diagram illustrates the general workflow for determining the redox potential of Cys/CySS and GSH/GSSG couples in biological samples.
Caption: Workflow for redox potential measurement.
References
- 1. Age-Dependent Oxidation of Extracellular Cysteine/Cystine Redox State (Eh(Cys/CySS)) in Mouse Lung Fibroblasts is Mediated by a Decline in Slc7a11 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine/cystine couple is a newly recognized node in the circuitry for biologic redox signaling and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Redox potential of GSH/GSSG couple: assay and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of Plasma Cysteine/Cystine and GSH/GSSG Redox Potentials by Acetaminophen and Sulfur Amino Acid Insufficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione Redox Potential is Low and Glutathionylated and Cysteinylated Hemoglobin Levels are Elevated in Maintenance Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine/cystine redox signaling in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. db.cngb.org [db.cngb.org]
D-Cysteine-Glutathione Disulfide vs. L-Cysteine-Glutathione Disulfide: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of D-cysteine-glutathione disulfide and its naturally occurring stereoisomer, L-cysteine-glutathione disulfide. The information presented herein is based on available experimental data to assist researchers in understanding the potential therapeutic applications and biological significance of these two molecules.
Introduction
Glutathione (B108866) (GSH) is a critical antioxidant in most living organisms, playing a key role in cellular protection against oxidative stress. This compound (L-CySSG) is a naturally occurring mixed disulfide of L-cysteine and glutathione. It is considered a bioavailable precursor of L-cysteine and glutathione and has been investigated for its therapeutic potential, particularly in protecting against liver injury.[1][2][3] The existence of stereoisomers, molecules with the same chemical formula but different three-dimensional arrangements of atoms, raises important questions about their comparative biological activities. This guide focuses on the differences in bioactivity between L-CySSG and its synthetic counterpart, D-cysteine-glutathione disulfide (D-CySSG).
While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids are also found in biological systems and can exhibit unique physiological roles.[4][5][6] For instance, D-cysteine has been shown to protect cerebellar neurons from oxidative stress and attenuate ischemia-reperfusion injury in the kidney more effectively than L-cysteine in some studies.[7] This is attributed to a distinct metabolic pathway for D-cysteine, which can lead to the production of hydrogen sulfide (B99878) (H₂S), a signaling molecule with cytoprotective effects.[7]
However, when incorporated into a disulfide with glutathione, the chirality of the cysteine moiety appears to be a critical determinant of its biological efficacy, as highlighted by the comparative data below.
Comparative Bioactivity Data
A key study directly compared the hepatoprotective effects of L-CySSG and D-CySSG in a mouse model of acetaminophen-induced liver toxicity. The results demonstrated a stark difference in their bioactivity.
| Compound | Efficacy in Protecting Against Acetaminophen-Induced Hepatotoxicity | Reference |
| This compound | Highly effective | [8] |
| D-Cysteine-Glutathione Disulfide | Totally ineffective | [8] |
This finding strongly suggests that the enzymatic machinery responsible for the metabolism and/or mechanism of action of cysteine-glutathione disulfide is stereospecific for the L-isomer of cysteine.
Signaling Pathways and Mechanisms of Action
The differential bioactivity of L-CySSG and D-CySSG can be attributed to the stereoselectivity of enzymes involved in glutathione metabolism and transport.
This compound
L-CySSG is believed to act as a prodrug, delivering L-cysteine and/or glutathione to cells.[2][3] The proposed mechanism involves enzymatic reduction of the disulfide bond, likely by glutathione reductase or other thiol-disulfide oxidoreductases, to release L-cysteine and glutathione. These can then participate in various cellular processes, including the replenishment of intracellular glutathione stores, which is crucial for detoxifying reactive metabolites of drugs like acetaminophen.
References
- 1. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoisomers of glutathione: preparation and enzymatic reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective product inhibition of glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hepatoprotection by L-cysteine-glutathione mixed disulfide, a sulfhydryl-modified prodrug of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Cysteine-Glutathione Disulfide and Other Mixed Disulfides in Cellular Redox Homeostasis
For researchers, scientists, and drug development professionals, understanding the nuances of mixed disulfides is critical for advancing therapeutic strategies targeting oxidative stress-related pathologies. This guide provides a detailed comparison of L-cysteine-glutathione disulfide (CySSG) with other significant mixed disulfides, supported by experimental data and methodologies.
Mixed disulfides, formed through the reversible oxidation of thiol groups, are key players in cellular signaling and redox homeostasis. Among these, this compound (CySSG) has emerged as a molecule of significant interest due to its role as a bioavailable precursor of glutathione (B108866) (GSH), the most abundant intracellular antioxidant. This guide delves into a comparative analysis of CySSG against other mixed disulfides, focusing on their biochemical properties, physiological roles, and the analytical methods used for their characterization.
I. Biochemical Properties and Performance Comparison
This compound is a naturally occurring mixed disulfide formed between the amino acid L-cysteine and the tripeptide glutathione.[1][2] Its primary recognized function is to serve as a readily transportable form of cysteine and a direct precursor to glutathione, thereby replenishing intracellular GSH levels.[2]
A key area of investigation has been the comparison of CySSG with other established glutathione precursors, such as N-acetylcysteine (NAC) and S-adenosylmethionine (SAM), particularly in the context of protecting against cellular damage induced by oxidative stress.
| Compound | Mechanism of Action as GSH Precursor | Bioavailability | Efficacy in Restoring Total Cellular GSH | Efficacy in Restoring Mitochondrial GSH (mGSH) | Reference |
| This compound (CySSG) | Direct intracellular reduction to cysteine and glutathione. | High oral bioavailability. | Effective in increasing total cellular GSH levels. | Less effective in restoring mGSH compared to SAM. | [2] |
| N-Acetylcysteine (NAC) | Provides cysteine for de novo glutathione synthesis. | Well-absorbed, but undergoes extensive first-pass metabolism. | Effective in increasing total cellular GSH levels. | Limited efficacy in restoring mGSH. | [2] |
| S-Adenosylmethionine (SAM) | Donates its methyl group and is metabolized to cysteine for GSH synthesis. | Variable oral bioavailability. | Effective in increasing total cellular GSH levels. | Effective in restoring mGSH. | [2] |
II. Physiological Roles in Redox Signaling
Beyond its role as a glutathione precursor, CySSG is involved in the broader landscape of redox signaling. The formation and reduction of mixed disulfides, including protein S-glutathionylation (PSSG) and protein S-cysteinylation (PSSC), are crucial post-translational modifications that regulate protein function in response to changes in the cellular redox environment.
While direct comparative studies on the signaling roles of CySSG versus other specific mixed disulfides are limited, the balance between these modifications is critical for cellular function. An excess of one form over another can signify a shift in redox homeostasis and has been implicated in various disease states.
III. Experimental Protocols
Accurate quantification of mixed disulfides is essential for understanding their physiological roles. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Protocol for the Quantification of this compound by HPLC
This protocol is adapted from methodologies used for the analysis of thiols and disulfides in biological samples.
1. Sample Preparation: a. Homogenize tissue samples or lyse cells in a suitable buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to prevent artificial disulfide formation. b. Precipitate proteins using an acid, such as perchloric acid or trichloroacetic acid. c. Centrifuge to pellet the protein and collect the supernatant for analysis of low-molecular-weight disulfides.
2. Reduction of Disulfides: a. Treat the supernatant with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce the disulfide bonds of CySSG to free cysteine and glutathione.
3. Derivatization: a. Derivatize the resulting free thiols with a fluorescent labeling agent, such as monobromobimane (B13751) (mBBr) or o-phthalaldehyde (B127526) (OPA), to enable sensitive detection.
4. HPLC Analysis: a. Separate the derivatized thiols using a reversed-phase HPLC column. b. Use a suitable mobile phase gradient, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. c. Detect the derivatized compounds using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
5. Quantification: a. Prepare standard curves for cysteine and glutathione using known concentrations of the derivatized standards. b. Quantify the amounts of cysteine and glutathione in the samples by comparing their peak areas to the standard curves. The concentration of CySSG in the original sample can then be calculated.
IV. Conclusion
This compound stands out as a promising molecule for therapeutic interventions aimed at replenishing intracellular glutathione. Its high oral bioavailability offers a potential advantage over other precursors. However, its efficacy in restoring mitochondrial GSH, a critical factor in combating oxidative stress in organelles, appears to be less pronounced compared to SAM. The role of CySSG in the intricate network of redox signaling, particularly in comparison to protein S-glutathionylation and S-cysteinylation, warrants further investigation. The analytical methods outlined in this guide provide a robust framework for researchers to quantify these critical mixed disulfides and further elucidate their roles in health and disease. Future research should focus on direct comparative studies to better understand the unique and overlapping functions of these vital redox-active molecules.
References
- 1. Cysteine, Glutathione, and Thiol Redox Balance in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l‑Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
L-cysteine-glutathione Disulfide (CySSG): A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the differential effects of L-cysteine-glutathione disulfide administration in cellular and whole-organism models.
This compound (CySSG) has emerged as a promising therapeutic agent for conditions associated with oxidative stress and mitochondrial dysfunction due to its role as a precursor to the principal intracellular antioxidant, glutathione (B108866) (GSH).[1][2][3] This guide provides a detailed comparison of the effects of CySSG administration in in vitro (cellular) and in vivo (animal) models, supported by experimental data and protocols. The distinct metabolic fates and cellular responses to CySSG in isolated versus systemic environments are critical for translating preclinical findings into clinical applications.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on CySSG, N-acetylcysteine (NAC), and S-adenosylmethionine (SAM) in both in vitro and in vivo settings.
Table 1: In Vitro Effects of GSH Precursors on Hepatocyte Glutathione Levels
| Treatment | Cytosolic GSH Levels | Mitochondrial GSH Levels |
| Control | Baseline | Baseline |
| MCD Diet | No significant change | Significant depletion |
| SAM | No significant change | Significant restoration |
| NAC | No significant change | No significant effect |
| L-CySSG | No significant change | No significant effect |
| Data derived from experiments on hepatocytes from mice fed a methionine-choline-deficient (MCD) diet.[1] |
Table 2: In Vivo Effects of GSH Precursors on Liver Glutathione Levels in a Hypercholesterolemic Model
| Treatment | Total Liver GSH Levels | Mitochondrial GSH Levels |
| Chow Diet (Control) | Baseline | Baseline |
| High-Cholesterol (HC) Diet | No significant change | Significant depletion |
| HC Diet + SAM | Increased | Effectively replenished |
| HC Diet + NAC | Increased | Not restored |
| HC Diet + L-CySSG | Increased | Not restored |
| Data derived from C57BL/6J mice fed a high-cholesterol (HC) diet.[4] |
Table 3: In Vivo Effects of GSH Precursors on Mitochondrial ROS and Inflammasome Activation
| Treatment | Mitochondrial Superoxide (B77818) (MitoSOX Fluorescence) | Nlrp3 Expression |
| HC Diet (Control) | Increased | Increased |
| HC Diet + SAM | Significantly reduced | Significant decrease |
| HC Diet + NAC | Significantly reduced | Significant decrease |
| HC Diet + L-CySSG | Significantly reduced | Trend towards reduction |
| Data derived from C57BL/6J mice fed a high-cholesterol (HC) diet.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Assessment of Mitochondrial GSH Restoration
-
Cell Model: Primary hepatocytes isolated from mice fed a methionine-choline-deficient (MCD) diet for a short term to induce mitochondrial GSH depletion.[1]
-
Treatment: Isolated hepatocytes were treated with S-adenosylmethionine (SAM), N-acetylcysteine (NAC), or this compound (L-CySSG).
-
GSH Measurement: Cytosolic and mitochondrial fractions of the hepatocytes were separated. Glutathione levels in each fraction were measured, likely using HPLC or a commercially available GSH assay kit, at various time points (e.g., up to 3 hours post-treatment).[1]
-
Data Analysis: Changes in cytosolic and mitochondrial GSH levels were compared between treated and untreated cells from MCD-fed mice and control cells from chow-fed mice. Statistical significance was determined using appropriate tests like the t-test.[1]
In Vivo Hepatoprotective Effects in a Hypercholesterolemic Mouse Model
-
Animal Model: Male C57BL/6J mice (8-10 weeks old) were used.[1]
-
Dietary Induction of Liver Injury: Mice were fed a high-cholesterol (HC) diet containing 2% purified cholesterol and 0.5% sodium cholate (B1235396) for a specified period (e.g., 2 days) to induce hypercholesterolemia and mitochondrial GSH depletion. A control group was maintained on a standard chow diet.[1][4]
-
Treatment Administration: On the third day of the HC diet, mice were administered SAM, NAC, or L-CySSG. L-CySSG's oral bioavailability is a key feature tested in such protocols.[1][3]
-
Sample Collection and Analysis:
-
Liver Tissue: Livers were harvested for the measurement of total and mitochondrial GSH levels.
-
Mitochondrial ROS: Mitochondrial superoxide production was assessed using MitoSOX fluorescence.[1]
-
Inflammasome Activation: The expression of inflammatory markers such as nucleotide-binding oligomerization domain-like receptor protein 3 (Nlrp3) was quantified.[1]
-
-
Data Analysis: The effects of the different treatments on GSH levels, ROS production, and inflammation markers in the HC-fed mice were compared to the untreated HC-fed group and the chow-fed control group.
Signaling Pathways and Metabolic Fate
The differential effects of L-CySSG in vitro versus in vivo can be attributed to its unique metabolic pathway and its interaction with various cellular systems.
Proposed Mechanism of L-CySSG Action
L-CySSG is believed to exert its protective effects through several mechanisms. A key proposed pathway involves its hydrolysis to directly provide GSH, bypassing the enzymatic steps required for de novo synthesis which can be compromised under conditions of oxidative stress.[1] Additionally, L-CySSG can be generated through thiol-disulfide exchange with cystine, a reaction that can be influenced by enzymes like gamma-glutamyltransferase (GGT).[1]
Experimental Workflow: In Vivo Study
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of L-CySSG in a diet-induced liver injury model.
Comparative Discussion
The administration of L-CySSG demonstrates notable differences between in vitro and in vivo models. In vitro, in isolated hepatocytes with depleted mitochondrial GSH, L-CySSG, much like NAC, did not significantly restore mitochondrial GSH levels.[1] In contrast, SAM was effective in this regard.[1] This suggests that in a simplified cellular system, the direct provision of precursors by L-CySSG and NAC may not be sufficient to overcome compromised mitochondrial import or synthesis machinery.
However, in vivo studies present a more complex and promising picture. L-CySSG exhibits good oral bioavailability and effectively increases total liver GSH levels in mice with diet-induced hypercholesterolemia.[1][3] While it did not restore mitochondrial GSH to the same extent as SAM, L-CySSG administration led to a significant reduction in mitochondrial superoxide and a trend towards decreased expression of the inflammasome component Nlrp3.[1] This hepatoprotective effect, despite the modest impact on mitochondrial GSH, suggests that L-CySSG may operate through alternative or additional mechanisms in vivo.[1][3] These could include direct scavenging of reactive oxygen species (ROS) or modulation of inflammatory signaling pathways.[1]
The discrepancy between the in vitro and in vivo results for mitochondrial GSH restoration by L-CySSG highlights the importance of systemic factors. The metabolic processing of L-CySSG in the whole organism, including its absorption, distribution, and potential interactions with other tissues and cell types, likely contributes to its overall therapeutic effect. Furthermore, its ability to be generated from oxidized GSH (GSSG) and cystine via enzymes like GGT adds another layer of complexity to its in vivo pharmacology.[1]
References
- 1. l‑Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - lâCysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - Chemical Research in Toxicology - Figshare [acs.figshare.com]
- 3. l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparison of different derivatization agents for thiol analysis
A Comprehensive Guide to Derivatization Agents for Thiol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is critical for understanding various biological processes and for the development of thiol-based drugs. Direct analysis of thiols can be challenging due to their low abundance and susceptibility to oxidation. Derivatization, the process of chemically modifying a compound to enhance its analytical detection, is a cornerstone of reliable thiol analysis. This guide provides an objective comparison of common derivatization agents, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific analytical needs.
Comparison of Key Performance Characteristics
The choice of a derivatization agent is dictated by the analytical technique employed, the required sensitivity, and the nature of the sample matrix. Below is a summary of the key performance characteristics of commonly used thiol derivatization agents.
| Reagent Class | Derivatization Agent | Detection Method | Limit of Detection (LOD) | Reaction Time | Optimal pH | Derivative Stability | Key Advantages | Key Disadvantages |
| Disulfide Exchange | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) | Colorimetric (412 nm) | ~1-10 µM | < 15 min | 7.0 - 8.0 | Moderate | Simple, rapid, well-established | Limited sensitivity, potential interference from colored compounds |
| 4,4'-dithiodipyridine (4-DTDP) | Colorimetric (324 nm) | ~1 µM | < 5 min | ≥ 3.4 | Good | Higher extinction coefficient than DTNB | Potential for higher background due to protein absorbance near 324 nm[1] | |
| Maleimides | N-ethylmaleimide (NEM) and fluorescent maleimides | UV (302 nm), Fluorescence, MS | pM to nM range (fluorescent) | Varies (seconds to hours) | 6.5 - 7.5 | High (stable thioether bond) | High specificity for thiols, versatile (various tags available) | Potential for side reactions at higher pH, hydrolysis of maleimide (B117702) can occur |
| Haloacetamides | Iodoacetamide (IAM) and fluorescent derivatives | UV, Fluorescence, MS | nM range (fluorescent) | 30 min | 8.0 - 9.0 | High (stable thioether bond) | Forms stable derivatives, widely used in proteomics | Can react with other nucleophiles (e.g., amines, histidines) at high pH and concentrations |
| Fluorescent Reagents | Monobromobimane (B13751) (mBBr) | Fluorescence (Ex/Em: ~380/480 nm) | pM range | 15 min | ~8.0 | Good | High sensitivity, reacts to form fluorescent product | Requires fluorescence detector |
| 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | Fluorescence (Ex/Em: ~380/510 nm) | pM range | ~10 min (ambient temp) | ~8.0 | Moderate | High sensitivity, can be used for simultaneous analysis of thiols and disulfides | Can be unstable in the presence of excess thiols[2] | |
| Ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) | Fluorescence (Ex/Em: ~385/515 nm) | 0.07 - 1.4 pmole | 20 min (60°C) | 9.3 | Good | High sensitivity, suitable for HPLC analysis | Requires heating for derivatization[2][3] | |
| Selenium Reagents | Ebselen, N-(phenylseleno)phthalimide | Mass Spectrometry (MS) | Not specified | Seconds | Not specified | Reversible (with reducing agents) | Highly selective and rapid reaction, reversible derivatization | Primarily for MS-based applications |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying chemistry is crucial for optimizing derivatization protocols and troubleshooting experimental issues. The following diagrams illustrate the reaction mechanisms of common derivatization agents and a general workflow for thiol analysis.
Caption: Reaction mechanisms of common thiol derivatization agents.
Caption: General experimental workflow for thiol analysis.
Detailed Experimental Protocols
The following are representative protocols for the use of different classes of derivatization agents. It is important to optimize these protocols for your specific application and sample type.
Protocol 1: Quantification of Thiols using Ellman's Reagent (DTNB)
This protocol is adapted for a 96-well plate format for colorimetric quantification.
Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Thiol-containing sample
-
Cysteine or Glutathione (GSH) for standard curve
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare DTNB Stock Solution: Dissolve 4 mg of DTNB in 1 mL of 0.1 M phosphate buffer, pH 7.0.
-
Prepare Standard Curve: Prepare a series of known concentrations of cysteine or GSH (e.g., 0-100 µM) in 0.1 M phosphate buffer, pH 8.0.
-
Sample and Standard Preparation: To individual wells of the 96-well plate, add 50 µL of your sample or standard.
-
Add Buffer: Add 100 µL of 0.1 M phosphate buffer, pH 8.0, to each well.
-
Initiate Reaction: Add 50 µL of the DTNB stock solution to each well and mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Quantification: Determine the thiol concentration in your sample by comparing its absorbance to the standard curve.
Protocol 2: Fluorescent Labeling of Thiols with Maleimide Derivatives
This protocol provides a general procedure for labeling proteins with fluorescent maleimide dyes.
Materials:
-
Protein sample with free thiols
-
Fluorescent maleimide derivative (e.g., fluorescein-5-maleimide)
-
Reaction buffer (e.g., 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5)
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Protein Solution: Dissolve the protein at a concentration of 1-10 mg/mL in the reaction buffer. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Prepare Dye Stock Solution: Dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved maleimide dye to the protein solution. Mix well and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a gel filtration column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the fluorophore.
Protocol 3: HPLC Analysis of Thiols using Monobromobimane (mBBr) Derivatization
This protocol is suitable for the sensitive quantification of low-molecular-weight thiols in biological samples.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Monobromobimane (mBBr)
-
HEPES buffer (50 mM, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a fluorescence detector (Ex/Em: 380/480 nm) and a C18 column
Procedure:
-
Sample Preparation: Deproteinize the sample by adding a suitable acid (e.g., perchloric acid) and centrifuging.
-
Derivatization: To 200 µL of the deproteinized sample, add 200 µL of 50 mM HEPES buffer (pH 8.0) and 200 µL of a 10 mM mBBr solution in acetonitrile.
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.
-
Stop Reaction: Stop the reaction by adding an acid, such as TFA, to a final concentration of 0.1%.
-
HPLC Analysis: Inject an aliquot of the derivatized sample onto the C18 column. Elute the derivatives using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Detection and Quantification: Monitor the fluorescence at an excitation of 380 nm and an emission of 480 nm. Quantify the thiols by comparing the peak areas to those of known standards.
Conclusion
The selection of a derivatization agent for thiol analysis is a critical decision that impacts the accuracy, sensitivity, and reliability of the results. This guide provides a comparative overview of common reagents, their reaction mechanisms, and detailed experimental protocols. For routine, colorimetric quantification with moderate sensitivity, Ellman's reagent remains a popular choice. For high-sensitivity applications requiring fluorescence or mass spectrometry detection, maleimides, iodoacetamides, and specific fluorescent reagents like monobromobimane and benzofurazan (B1196253) derivatives offer superior performance. By carefully considering the factors outlined in this guide, researchers can select the optimal derivatization strategy to achieve their analytical goals.
References
- 1. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Cysteine-Glutathione Disulfide as a Biomarker of Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of oxidative stress research, the precise measurement of relevant biomarkers is paramount. While traditional markers such as malondialdehyde (MDA), 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and protein carbonyls have been the cornerstone of many studies, emerging biomarkers offer a more nuanced understanding of the redox state within biological systems. Among these, L-cysteine-glutathione disulfide (CySSG), the mixed disulfide of cysteine and the pivotal antioxidant glutathione (B108866), is gaining attention as a sensitive indicator of oxidative stress. This guide provides a comparative analysis of CySSG with established oxidative stress markers, supported by experimental data and detailed protocols to facilitate its integration into research and drug development pipelines.
Quantitative Comparison of Oxidative Stress Markers
Direct quantitative correlations between this compound and other oxidative stress markers are not extensively documented in single comprehensive studies. However, the available literature allows for an inferential comparison. The following table summarizes the expected relationships based on the current understanding of oxidative stress pathways. Increased oxidative stress is generally associated with an increase in the levels of oxidized molecules and a decrease in reduced antioxidant species.
| Oxidative Stress Marker | Expected Correlation with Increased this compound (CySSG) | Rationale |
| Malondialdehyde (MDA) | Positive | Both are products of oxidative damage; increased lipid peroxidation (forming MDA) would coincide with the oxidation of glutathione and cysteine. |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Positive | Both are indicators of oxidative damage to macromolecules; conditions leading to DNA oxidation would likely also lead to the formation of mixed disulfides. |
| Protein Carbonyls | Positive | Increased protein oxidation and the formation of CySSG are both consequences of a pro-oxidant environment. |
| GSH/GSSG Ratio | Negative | An increase in CySSG signifies a shift towards an oxidized state, which is characterized by a decrease in the ratio of reduced glutathione (GSH) to its oxidized form (GSSG). |
Signaling Pathways and Experimental Workflow
The interplay between this compound and other oxidative stress markers is rooted in the cellular response to reactive oxygen species (ROS). The following diagrams illustrate these relationships and a typical experimental workflow for their simultaneous analysis.
Supporting Experimental Data
A study by Martínez-Gili et al. investigated the effect of this compound (l-CySSG) as a glutathione precursor in a model of liver injury, providing qualitative evidence for its correlation with other oxidative stress markers. In this study, administration of l-CySSG was shown to reduce the levels of 8-hydroxyguanosine (B14389) (8-OHG), a marker of oxidative DNA damage, and 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation, in liver tissue. While not a direct quantitative correlation, these findings support the inverse relationship between the protective effects of l-CySSG (as a source of GSH) and the levels of these oxidative damage markers.
Experimental Protocols
Accurate measurement of these biomarkers is critical. Below are summaries of widely accepted methodologies.
Measurement of this compound (CySSG), Glutathione (GSH), and Glutathione Disulfide (GSSG)
A robust method for the simultaneous quantification of thiols and their disulfides is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation :
-
Homogenize tissue samples or use plasma directly.
-
To prevent auto-oxidation of thiols, immediately treat the sample with a thiol-masking agent such as N-ethylmaleimide (NEM).
-
Deproteinize the sample using an acid, such as sulfosalicylic acid (SSA).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
LC-MS/MS Analysis :
-
Inject the supernatant into an LC-MS/MS system.
-
Separate the analytes using a suitable column (e.g., a reversed-phase C18 column).
-
Use a gradient elution with solvents such as water with 0.1% formic acid (mobile phase A) and acetonitrile (B52724) with 0.1% formic acid (mobile phase B).
-
Detect and quantify the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions for GSH, GSSG, and CySSG.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Measurement of Malondialdehyde (MDA)
The thiobarbituric acid reactive substances (TBARS) assay is a common method for measuring MDA, a marker of lipid peroxidation.
-
Sample Preparation :
-
Mix the biological sample (plasma, serum, or tissue homogenate) with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
-
Reaction and Detection :
-
Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a pink-colored adduct.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.
-
Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG)
Enzyme-linked immunosorbent assay (ELISA) is a widely used method for the quantification of 8-OHdG, a marker of oxidative DNA damage.
-
DNA Extraction and Digestion :
-
Extract DNA from the biological sample.
-
Digest the DNA into single nucleosides using nuclease P1 and alkaline phosphatase.
-
-
ELISA Procedure :
-
Use a competitive ELISA kit.
-
Add the digested DNA samples, standards, and an 8-OHdG-specific antibody to a microplate pre-coated with 8-OHdG.
-
During incubation, the 8-OHdG in the sample competes with the coated 8-OHdG for binding to the antibody.
-
After washing, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
-
Measurement of Protein Carbonyls
The dinitrophenylhydrazine (DNPH) assay is the most common method for measuring protein carbonyls, a marker of protein oxidation.
-
Derivatization :
-
Incubate the protein sample with DNPH in an acidic solution. The carbonyl groups on the proteins react with DNPH to form stable dinitrophenylhydrazone adducts.
-
-
Protein Precipitation and Washing :
-
Precipitate the derivatized proteins with trichloroacetic acid (TCA).
-
Wash the protein pellet repeatedly with ethanol-ethyl acetate (B1210297) to remove excess DNPH.
-
-
Solubilization and Detection :
-
Resuspend the protein pellet in a solution containing guanidine (B92328) hydrochloride.
-
Measure the absorbance of the solution at 370 nm.
-
Calculate the protein carbonyl content using the molar extinction coefficient of DNPH.
-
Conclusion
This compound is a promising biomarker that, when measured in conjunction with established markers, can provide a more comprehensive picture of the oxidative stress status. While direct quantitative correlational studies are still emerging, the biochemical relationship between CySSG and markers of lipid, DNA, and protein damage is clear. The adoption of sensitive and specific analytical methods, such as LC-MS/MS, will be crucial in advancing our understanding of the role of CySSG in health and disease, and in the development of novel therapeutic strategies targeting oxidative stress.
A Comparative Analysis of Protein S-Thiolation Induced by Diamide and Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common agents used to induce protein S-thiolation: diamide (B1670390) and hydrogen peroxide (H₂O₂). Protein S-thiolation, the reversible formation of mixed disulfides between protein cysteine residues and low-molecular-weight thiols like glutathione (B108866) (GSH), is a critical post-translational modification in cellular signaling and redox regulation. Understanding the distinct effects of different inducing agents is paramount for researchers investigating these pathways and for professionals in drug development targeting redox-sensitive proteins.
Executive Summary
Diamide and hydrogen peroxide are both effective inducers of protein S-thiolation, but they operate through different mechanisms, leading to distinct patterns of protein modification and cellular responses. Diamide, a thiol-oxidizing agent, rapidly and broadly increases S-thiolation by directly oxidizing GSH to glutathione disulfide (GSSG), which then reacts with protein thiols.[1][2] In contrast, hydrogen peroxide, a physiologically relevant reactive oxygen species (ROS), induces more selective S-thiolation, often targeting specific, highly reactive protein thiols to form sulfenic acid intermediates that subsequently react with GSH.[1][3] This guide presents a detailed comparison of their mechanisms, quantitative effects on protein S-thiolation, and the experimental protocols for their study.
Data Presentation: Quantitative Comparison of S-Thiolation Agents
The following tables summarize quantitative data on the effects of diamide and hydrogen peroxide on protein S-thiolation from studies on human embryonic kidney (HEK) 293 cells and neonatal heart cells.
Table 1: Effect of Diamide and Hydrogen Peroxide on Glutathione Concentration in HEK 293 Cells
| Treatment | Time (min) | Total Glutathione (% of Control) | GSH (% of Total) | GSSG (% of Total) |
| 0.5 mM Diamide | 15 | 75% | 60% | 40% |
| 30 | 68% | 55% | 45% | |
| 60 | 65% | 50% | 50% | |
| 0.5 mM H₂O₂ | 15 | 85% | 80% | 20% |
| 30 | 80% | 75% | 25% | |
| 60 | 78% | 70% | 30% |
Source: Adapted from data presented in Gilge et al., 2008.[1][4]
Table 2: Comparison of Protein S-Thiolation Patterns in Neonatal Heart Cells
| Inducing Agent | Modified Proteins (Molecular Mass) | Key Observations |
| Diamide | 97 kDa, 42 kDa, 35 kDa (multiple), 23 kDa | Extensive modification of multiple proteins. S-thiolation persists even after cellular GSSG levels return to normal.[5][6] |
| t-Butyl Hydroperoxide * | 23 kDa (extensively modified), other minor bands | More selective protein modification compared to diamide.[5][6] |
*t-Butyl hydroperoxide is an organic peroxide that acts similarly to H₂O₂.[5][6]
Mechanisms of Action
The distinct effects of diamide and hydrogen peroxide on protein S-thiolation stem from their different chemical mechanisms.
Diamide-Induced S-Thiolation: Diamide is a strong electrophile that directly oxidizes low-molecular-weight thiols, primarily GSH, to their disulfide form (GSSG).[1][2] The resulting increase in the GSSG/GSH ratio drives the thiol-disulfide exchange reaction with protein thiols (PSH), leading to the formation of S-glutathionylated proteins (PSSG).[1]
Hydrogen Peroxide-Induced S-Thiolation: Hydrogen peroxide, a key signaling molecule, reacts with highly reactive (low pKa) protein cysteine residues to form a transient sulfenic acid intermediate (PSOH).[3][7] This intermediate can then react with GSH to form an S-glutathionylated protein. This mechanism is generally more specific than that of diamide, as it depends on the intrinsic reactivity of individual protein thiols.[1][3]
Mandatory Visualization
Experimental Protocols
Accurate detection and quantification of protein S-thiolation are crucial for studying its role in cellular processes. Below are detailed protocols for the biotin-switch assay, a common method for detecting S-thiolated proteins, and an HPLC-based method for quantification.
Biotin-Switch Assay for Detection of S-Thiolated Proteins
This method allows for the specific labeling and subsequent detection of S-thiolated proteins.[8]
Materials:
-
Lysis Buffer (e.g., HEN buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7)
-
Thiol-blocking reagent: Methyl methanethiosulfonate (B1239399) (MMTS)
-
Reducing agent: Sodium ascorbate
-
Biotinylating reagent: N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP)
-
Acetone (B3395972) (ice-cold)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis and Thiol Blocking: Lyse cells in buffer containing a thiol-blocking agent like MMTS to block all free cysteine residues. This prevents artefactual S-thiolation during sample processing.[8]
-
Removal of Excess Blocking Reagent: Precipitate proteins using ice-cold acetone to remove excess MMTS.[8]
-
Selective Reduction of S-Thiolations: Resuspend the protein pellet in buffer and treat with a reducing agent, such as sodium ascorbate, to specifically reduce the S-thiolation, regenerating the free thiol.[8]
-
Biotinylation of Newly Formed Thiols: Add Biotin-HPDP to the sample to label the newly exposed thiol groups with biotin.[8]
-
Detection: The biotinylated proteins can now be detected by Western blotting using an anti-biotin antibody or enriched using streptavidin-agarose beads for subsequent analysis, such as mass spectrometry.[8][9]
HPLC-Based Quantification of S-Glutathionylated Proteins
This method allows for the quantification of total S-glutathionylated proteins in a sample.[10][11][12]
Materials:
-
Homogenization Buffer
-
N-ethylmaleimide (NEM) to block free thiols
-
Dithiothreitol (DTT) to reduce S-S bonds
-
Fluorescent labeling agent (e.g., monobromobimane)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Homogenization and Thiol Blocking: Homogenize the cell or tissue sample in a buffer containing NEM to prevent artefactual oxidation of free thiols.[10][11][12]
-
Protein Precipitation: Precipitate the proteins to separate them from low-molecular-weight thiols.
-
Reduction of S-S Bonds: Resuspend the protein pellet and treat with DTT to reduce the mixed disulfides, releasing GSH.[10][11][12]
-
Fluorescent Labeling: Label the released GSH with a fluorescent probe.[10][11][12]
-
HPLC Analysis: Separate and quantify the fluorescently labeled GSH using reverse-phase HPLC with fluorescence detection. The amount of labeled GSH corresponds to the initial amount of S-glutathionylated protein.[10][11][12]
Conclusion
The choice of agent to induce protein S-thiolation should be guided by the specific research question. Diamide provides a tool for inducing widespread S-thiolation, useful for studying the overall cellular response to massive oxidative stress. In contrast, hydrogen peroxide offers a more physiologically relevant model for investigating the role of S-thiolation in specific signaling pathways. The experimental protocols provided herein offer robust methods for the detection and quantification of these modifications, enabling a deeper understanding of their regulatory functions in health and disease.
References
- 1. The Effect of Oxidant and the Non-Oxidant Alteration of Cellular Thiol Concentration on the Formation of Protein Mixed-Disulfides in HEK 293 Cells | PLOS One [journals.plos.org]
- 2. Effect of protein S-glutathionylation on Ca2+ homeostasis in cultured aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Protein S-Thiolation of Glyceraldehyde-3-Phosphate Dehydrogenase Isoenzymes Influences Sensitivity to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of protein S-thiolation (protein mixed-disulfide formation) in heart cells treated with t-butyl hydroperoxide or diamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Frontiers | Redox regulation by reversible protein S-thiolation in bacteria [frontiersin.org]
- 8. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Measurement of S-glutathionylated proteins by HPLC | Semantic Scholar [semanticscholar.org]
- 12. Measurement of S-glutathionylated proteins by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-cysteine-glutathione Disulfide Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
L-cysteine-glutathione disulfide (CySSG) is a naturally occurring mixed disulfide with significant roles in cellular redox homeostasis and as a potential therapeutic agent. Its synthesis is a key step for further research into its biological functions and pharmacological applications. This guide provides a head-to-head comparison of the primary chemical and enzymatic methods for CySSG synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Chemical Synthesis: Thiolysis of Cystine Thiolsulfonate | Chemical Synthesis: Thiosulfinate Reaction | Enzymatic Synthesis (Multi-step) |
| Overall Yield | ~91%[1] | ~80% | Variable, depends on enzyme efficiency |
| Purity | High after purification[1] | >98% after chromatography | High, very specific |
| Reaction Time | ~2 hours for initial reaction[1] | Overnight | Variable, multiple steps |
| Starting Materials | L-cystine, Glutathione (GSH)[1] | Thiol substrates, Cysteine/Glutathione | L-glutamate, L-cysteine, Glycine, ATP |
| Key Reagents | Formic acid, Acetone, Ion-exchange resin[1] | Triethylamine, Ethanol | Glutamate-cysteine ligase (GCL), Glutathione synthase (GS) |
| Scalability | Demonstrated on a gram scale[1] | Demonstrated on a gram scale | Potentially scalable, but can be complex |
| Environmental Impact | Use of organic solvents | Use of organic solvents | Generally lower, aqueous-based |
| Cost-Effectiveness | Can be cost-effective for large scale | Can be cost-effective for large scale | Enzyme cost can be high initially, but long-term benefits in waste reduction[2] |
Chemical Synthesis Methods
Chemical synthesis offers robust and scalable methods for producing this compound. Two prominent methods are detailed below.
Method 1: Thiolysis of a Cystine Thiolsulfonate Derivative
This classic method, detailed by Eriksson and Eriksson in 1967, provides a high yield of CySSG.[1]
-
Preparation of the Thiolsulfonate Analogue of L-cystine: This intermediate is prepared from L-cystine.
-
Reaction with Glutathione (GSH): An excess of the cystine thiolsulfonate (e.g., 3.00 g) is added to a solution of GSH (e.g., 1.00 g) in a dilute formic acid solution (e.g., 0.01 M).[1]
-
Reaction and Initial Separation: The mixture is stirred for approximately 120 minutes, after which the solid material is removed by centrifugation.[1]
-
Purification by Ion-Exchange Chromatography: The supernatant is applied to a Dowex 1-formate column. Unreacted starting materials are washed out with water.[1]
-
Elution of CySSG: The desired this compound is then eluted using a formic acid gradient (e.g., 0.15 M).[1]
-
Precipitation and Drying: The fractions containing CySSG are pooled, concentrated, and the product is precipitated with acetone. The resulting white powder is dried under vacuum.[1]
References
Evaluating the Specificity of Assays for L-cysteine-glutathione Disulfide: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate roles of mixed disulfides in biological systems, the accurate and specific measurement of L-cysteine-glutathione disulfide (CySSG) is paramount. This guide provides a comparative overview of the most common analytical methods, with a focus on assay specificity and supporting experimental data to aid in the selection of the most appropriate technique.
The primary challenge in quantifying CySSG lies in distinguishing it from other structurally similar and often more abundant thiols and disulfides, such as glutathione (B108866) (GSH), glutathione disulfide (GSSG), cysteine (Cys), and cystine (CySS). The specificity of an assay is therefore a critical performance parameter.
Comparison of Assay Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the specific and sensitive quantification of CySSG. This is largely due to its ability to separate analytes chromatographically followed by highly selective detection based on their unique mass-to-charge ratios and fragmentation patterns. While direct comparative studies focusing solely on a range of CySSG assays are limited, the validation data from methods measuring a panel of thiols and disulfides, including CySSG, underscore the superior specificity of LC-MS/MS over other techniques.[1][2]
Enzymatic recycling assays, while sensitive for total glutathione, are generally not specific for CySSG.[3] These methods typically involve the reduction of all disulfide bonds, leading to an overestimation of CySSG if other disulfides like GSSG and CySS are present. Spectrophotometric and fluorometric methods often require derivatization of thiols, and their specificity for CySSG is highly dependent on the selectivity of the derivatizing agent and the chromatographic separation.[4]
Data Presentation: Performance of LC-MS/MS for Thiol and Disulfide Quantification
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of related thiols and disulfides. While this data does not exclusively represent CySSG, it provides a strong indication of the expected performance for CySSG analysis using a similar methodology, given the inherent specificity of the technique.[5][6][7]
| Analyte | Linear Range (µmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (Bias %) | Lower Limit of Quantification (LLOQ) (µmol/L) |
| Glutathione (GSH) | 1 - 400 | < 10 | < 10 | -2.1 to 7.9 | 0.5 |
| Glutathione Disulfide (GSSG) | 0.4 - 100 | < 10 | < 10 | -2.1 to 7.9 | 0.0625 |
| Cysteine (Cys) | 1 - 400 | < 11.4 | < 11.4 | within 80.9-113.7% | Not specified |
| Cystine (CySS) | 0.4 - 100 | < 11.4 | < 11.4 | within 80.9-113.7% | Not specified |
Data synthesized from multiple validated LC-MS/MS methods for related analytes.[5][6][7]
Experimental Protocols
A robust and specific quantification of CySSG necessitates meticulous sample handling and a validated analytical method. The following provides a detailed methodology for a typical LC-MS/MS-based assay.
Experimental Protocol: Quantification of this compound in Biological Samples by LC-MS/MS
1. Sample Preparation:
-
To prevent the auto-oxidation of free thiols, immediately after collection, treat the sample (e.g., plasma, tissue homogenate) with a thiol-alkylating agent such as N-ethylmaleimide (NEM).[6][8] For instance, add 10 µL of 10 mg/mL NEM in water to 100 µL of plasma.
-
For tissue samples, homogenize the tissue on ice in a suitable buffer containing NEM.[8]
-
To precipitate proteins, add ice-cold acetonitrile (B52724) (containing 0.1% formic acid) or trichloroacetic acid (TCA) to the sample.[8] For example, add 300 µL of ice-cold acetonitrile to the 110 µL NEM-treated plasma.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis. To increase concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.[8]
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Utilize a suitable HPLC column, such as a C18 or a specialized amino acid analysis column.[5]
-
Employ a gradient elution with a mobile phase system typically consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[6]
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the specific precursor ion for CySSG and monitoring its characteristic product ions after fragmentation. The specific m/z transitions for CySSG would need to be optimized on the instrument used.
-
-
Quantification:
-
Construct a calibration curve using certified standards of this compound of known concentrations.
-
The use of a stable isotope-labeled internal standard for CySSG is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[6]
-
Mandatory Visualization
The following diagrams illustrate a typical workflow for evaluating the specificity of an assay for this compound and the logical relationship of the key components in an LC-MS/MS system.
Caption: Workflow for evaluating the specificity of a CySSG assay.
Caption: Logical workflow of an LC-MS/MS system for CySSG analysis.
References
- 1. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Analysis of Glutathione, Glutathione Disulfide, Cysteine, Homocysteine" by Nuran Ercal, Richard H. Mathews et al. [scholarsmine.mst.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of Plasma Glutathione and Cysteine Analysis Methods
The accurate and reproducible measurement of glutathione (B108866) (GSH) and cysteine (Cys) in plasma is critical for researchers and clinicians studying oxidative stress and its role in various diseases. As key components of the cellular antioxidant defense system, fluctuations in their plasma concentrations can serve as important biomarkers. However, the inherent reactivity of these thiol-containing molecules presents significant analytical challenges, primarily their susceptibility to auto-oxidation during sample collection and processing.
This guide provides an objective comparison of common analytical methods for plasma glutathione and cysteine, focusing on their reproducibility, sensitivity, and the intricacies of their experimental protocols. The methods covered include High-Performance Liquid Chromatography (HPLC) with various detection techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the enzymatic recycling assay.
General Experimental Workflow
The analysis of plasma thiols, regardless of the specific quantification method, follows a critical workflow designed to ensure sample integrity and prevent the artificial oxidation of reduced thiols. Key steps include immediate stabilization of thiols after blood collection, separation of plasma, protein precipitation, and derivatization to yield a stable, detectable product.
Caption: General workflow for plasma thiol analysis.
Quantitative Comparison of Analytical Methods
The reproducibility and sensitivity of an assay are paramount for reliable biomarker quantification. The following table summarizes key validation parameters for different methods used to analyze plasma glutathione and cysteine, compiled from various studies.
| Method | Analyte(s) | Precision (Intra-day CV%) | Precision (Inter-day CV%) | Recovery (%) | LLOQ | Citation(s) |
| HPLC-Fluorescence | Cys, Hcy, CysGly, GSH | < 10% | < 10% | Excellent | 0.5 - 15 µmol/L | [1][2] |
| HPLC-UV (DTNB) | Cys, GSH | < 11% | < 14% | > 86% | Cys: 0.313 µM, GSH: 1.25 µM | [3] |
| Automated HPLC | Cys, Hcy, CysGly | < 5% | Not specified | Not specified | ~0.05 pmol (detection limit) | [4][5] |
| LC-MS/MS | GSH, GSSG | GSH: 3.6%, GSSG: 1.9% | GSH: 7.0%, GSSG: 2.8% | GSH: 98.0%, GSSG: 98.5% | GSH: 4.99 nM, GSSG: 3.65 nM | [6][7] |
| LC-FTMS | Cys, CySS | Cys: 2.1%, CySS: 3.6% | Cys: 8.0%, CySS: 7.5% (week-to-week) | Cys: 103%, CySS: 97% | Not specified | [8] |
| Enzymatic Recycling | Total GSH (GSH+GSSG) | Not specified | Not specified | Not specified | 0.103 nM | [9] |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantitation; Hcy: Homocysteine; CysGly: Cysteinylglycine; GSSG: Glutathione Disulfide; CySS: Cystine.
Detailed Experimental Protocols
Accurate results are contingent on meticulous execution of experimental protocols. Below are detailed methodologies for three common analytical techniques.
HPLC with Fluorescence Detection for Total Thiols
This method is widely used for the simultaneous determination of several thiols. It involves reduction of all disulfide bonds, followed by derivatization with a fluorescent tag.
a. Sample Preparation and Derivatization [1]
-
Reduction: To 100 µL of plasma, add 10 µL of an internal standard (e.g., mercaptopropionylglycine) and 10 µL of tris-(2-carboxyethyl)-phosphine (TCEP) solution. Vortex and incubate at room temperature for 30 minutes to reduce all disulfide bonds.
-
Protein Precipitation: Add 90 µL of 10% (w/v) trichloroacetic acid containing 1 mM EDTA. Vortex vigorously and then centrifuge at 13,000 x g for 10 minutes.
-
Derivatization: Transfer 50 µL of the supernatant to an autosampler vial. Add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate (B1201080) buffer (pH 9.5) with 4 mM EDTA, and 50 µL of 1 g/L ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).
-
Incubation: Cap the vials, vortex, and incubate at 60°C for 60 minutes.
-
Analysis: After incubation, place vials in a refrigerated autosampler (e.g., 8°C) and inject a 10 µL aliquot into the HPLC system.
b. Chromatographic Conditions [2]
-
Column: C18 analytical column (e.g., 53 mm x 7 mm I.D., 3 µm particle size).
-
Mobile Phase: Isocratic elution with 0.1 M potassium phosphate (B84403) buffer (KH₂PO₄) at pH 2.0, containing 4% acetonitrile (B52724).
-
Flow Rate: 1.5 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 385 nm and an emission wavelength of 515 nm.
LC-MS/MS for Reduced (GSH) and Oxidized (GSSG) Glutathione
LC-MS/MS offers superior sensitivity and specificity, making it ideal for quantifying the low concentrations of GSH and GSSG typically found in plasma.[6][7] This protocol is crucial for assessing the GSH/GSSG redox ratio.
a. Sample Preparation [6]
-
Stabilization: Immediately after plasma separation, add 20 µL of 100 mM N-ethylmaleimide (NEM) to 200 µL of plasma to alkylate and stabilize free GSH.
-
Internal Standards: Add internal standards (e.g., ¹³C₂,¹⁵N-GSH-NEM and ¹³C₄,¹⁵N₂-GSSG) to the sample.
-
Protein Precipitation: Add 800 µL of an extraction solution (80:20 methanol:water with 1% formic acid). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 16,100 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions [6]
-
LC System: A standard HPLC or UPLC system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
GSH-NEM: Monitor the specific parent-to-fragment ion transition.
-
GSSG: Monitor the specific parent-to-fragment ion transition.
-
Internal Standards: Monitor their corresponding transitions.
-
-
Enzymatic Recycling Assay for Total Glutathione
This spectrophotometric method is cost-effective and does not require specialized chromatographic equipment.[9][10] It measures total glutathione (GSH + GSSG) based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Plasma Collection: Collect blood in heparinized tubes. Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Deproteinization: Transfer the plasma to a new tube and add one-half volume of 0.6% sulfosalicylic acid.
-
Centrifugation: Centrifuge at 8,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new tube for use in the assay.
b. Assay Protocol (96-well plate format) [10]
-
Prepare Reagents:
-
Assay Buffer: 0.1 M sodium phosphate buffer with 5 mM EDTA, pH 7.4.
-
Reaction Mixture #1: To 4.38 mL of assay buffer, add 313 µL of 10 mM DTNB stock solution and 50 µL of glutathione reductase. Keep on ice.
-
Reaction Mixture #2: Dissolve 5 mg of NADPH in 5 mL of assay buffer. Keep on ice.
-
-
Assay Plate Setup:
-
Add 30 µL of standard or deproteinized plasma sample to each well (in duplicate).
-
Add 120 µL of assay buffer to each well.
-
Add 50 µL of Reaction Mixture #1 to each well.
-
Add 50 µL of Reaction Mixture #2 to each well to start the reaction.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over 3 minutes at 30-second intervals using a microplate reader. The rate of color change is proportional to the total glutathione concentration.
References
- 1. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bevital.no [bevital.no]
- 6. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of thiol content in healthy vs diseased tissue samples
A Comparative Analysis of Thiol Content in Healthy vs. Diseased Tissue Samples
Introduction
Thiols, organic compounds containing a sulfhydryl (-SH) group, are pivotal in maintaining cellular redox homeostasis and play a crucial role in a multitude of physiological processes. The most abundant non-protein thiol in mammalian cells is glutathione (B108866) (GSH), a tripeptide that serves as a major antioxidant, detoxifying agent, and a key regulator of signal transduction.[1][2] Alterations in the cellular thiol pool, particularly the ratio of reduced to oxidized glutathione (GSH/GSSG), are indicative of oxidative stress, a condition implicated in the pathogenesis of numerous diseases.[3] This guide provides a comparative analysis of thiol content in healthy versus diseased tissue samples, offering insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Thiol Content
Multiple studies have demonstrated significant differences in thiol concentrations between healthy and diseased tissues. Generally, a decrease in thiol levels is observed in various pathological conditions, reflecting a state of oxidative stress. However, in some cancers, an elevated thiol content is noted, which may contribute to therapeutic resistance.[3][4]
| Tissue Type | Condition | Thiol Content (Compared to Healthy Control) | Reference |
| Lung | Non-Small Cell Lung Cancer | Significantly lower native and total thiol levels. | [5][6][7] |
| Brain | High-Grade Glioma | Significantly higher median thiol levels. | [4] |
| Brain (Substantia Nigra) | Parkinson's Disease | Depletion of glutathione (GSH) levels. | [1][8] |
| Plasma/Blood | HIV-infected individuals | Depleted glutathione (GSH) levels. | [8] |
| Epithelial Lining Fluid (Lung) | Cystic Fibrosis | Systemic glutathione (GSH) deficiency. | [8] |
| Various | Inflammatory Diseases | Altered thiol-disulfide homeostasis, often shifted towards disulfides. | [9][10] |
| Gastrointestinal System | Cancer | Significantly lower native and total thiol levels. | [11] |
Experimental Protocols for Thiol Quantification
Accurate quantification of thiol content is essential for assessing the redox state of biological samples. The two most widely employed methods are the DTNB (Ellman's) assay and High-Performance Liquid Chromatography (HPLC).
DTNB (Ellman's) Assay for Total Thiol Quantification
This colorimetric method is simple, rapid, and suitable for the preliminary screening of a large number of samples.[12]
Principle: The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with free sulfhydryl groups. This reaction produces a mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[13][14][15] The amount of TNB produced is directly proportional to the concentration of free thiols in the sample.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0.[15]
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the reaction buffer.[15]
-
Cysteine Standards: Prepare a series of cysteine standards of known concentrations by serially diluting a stock solution (e.g., 1.5 mM) in the reaction buffer.[15]
-
-
Sample Preparation:
-
Homogenize the tissue sample in a suitable buffer (e.g., the reaction buffer) on ice.
-
Centrifuge the homogenate to remove cellular debris. The resulting supernatant will be used for the assay.
-
Determine the protein concentration of the supernatant to normalize the thiol content.
-
-
Assay Procedure:
-
Calculation:
-
Generate a standard curve by plotting the absorbance values of the cysteine standards against their concentrations.
-
Determine the thiol concentration in the unknown samples by interpolating their absorbance values on the standard curve. The concentration can also be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).[13][15]
-
High-Performance Liquid Chromatography (HPLC) for Thiol Quantification
HPLC offers high sensitivity and specificity, allowing for the separation and quantification of individual thiol species, such as reduced glutathione (GSH), oxidized glutathione (GSSG), cysteine, and homocysteine.[17][18][19]
Principle: This method involves the derivatization of thiols with a fluorescent or UV-absorbing agent, followed by their separation using a reversed-phase HPLC column and subsequent detection.[18][19] Common derivatizing agents include SBD-F (ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate) for fluorescence detection and DTNB for UV detection.[17][19]
Methodology:
-
Sample Preparation:
-
Homogenize the tissue sample in an acidic solution (e.g., perchloric acid or metaphosphoric acid) to precipitate proteins and prevent thiol oxidation.
-
Centrifuge the homogenate and collect the acid-soluble supernatant.
-
-
Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the thiol derivatives on a C18 reversed-phase column using a suitable mobile phase (e.g., a gradient of methanol (B129727) and a citric buffer).[19]
-
Detect the separated derivatives using a fluorescence detector (e.g., excitation at 385 nm and emission at 515 nm for SBD-F derivatives) or a UV-Vis detector.
-
-
Quantification:
-
Prepare standard solutions of the thiols of interest (e.g., GSH, GSSG) and derivatize them in the same manner as the samples.
-
Generate calibration curves by plotting the peak areas of the standards against their concentrations.
-
Quantify the thiol concentrations in the samples by comparing their peak areas to the calibration curves.
-
Visualizations
Experimental Workflow for Thiol Content Analysis
Caption: Workflow for the comparative analysis of thiol content in tissue samples.
Thiol-Redox Signaling in Cell Fate
References
- 1. Thiol-Redox Signaling, Dopaminergic Cell Death, and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione level: Significance and symbolism [wisdomlib.org]
- 3. Glutathione - Wikipedia [en.wikipedia.org]
- 4. openaccess.biruni.edu.tr [openaccess.biruni.edu.tr]
- 5. thoracrespract.org [thoracrespract.org]
- 6. Thiol/disulfide homeostasis: A prognostic biomarker for patients with advanced non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The importance of glutathione in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Thiol Modifications in the Extracellular Space—Key Proteins in Inflammation and Viral Infection [frontiersin.org]
- 10. Thiol-Disulfide Homeostasis in Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. broadpharm.com [broadpharm.com]
- 16. scribd.com [scribd.com]
- 17. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of L-Cysteine-glutathione Disulfide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of L-Cysteine-glutathione Disulfide, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are based on general laboratory safety protocols and specific information from the substance's Safety Data Sheet (SDS).
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling. The primary hazards, as identified in its Safety Data Sheet, are summarized below.[1] All personnel handling this substance must be familiar with these hazards and the required personal protective equipment (PPE).
Hazard Summary
| Hazard Type | GHS Classification | Precautionary Statement | Source |
|---|---|---|---|
| Skin Irritation | Skin irritation 2 | H315: Causes skin irritation. | [1] |
| Eye Irritation | Eye irritation 2A | H319: Causes serious eye irritation. | [1] |
| Respiratory Irritation | Specific target organ toxicity (single exposure) 3 | H335: May cause respiratory irritation. | [1] |
| Environmental Hazard | Water hazard class 1 | Slightly hazardous for water. Do not allow large quantities to enter water systems. |[1] |
Required Personal Protective Equipment (PPE):
-
Gloves: Standard laboratory nitrile or latex gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from skin contact.
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[2] Do not dispose of this chemical in the regular trash or down the drain.[3]
Experimental Protocol: Chemical Waste Segregation and Disposal
-
Waste Identification:
-
Treat all this compound and materials contaminated with it as hazardous chemical waste.[4] This includes pure, unused chemical, reaction residues, and contaminated lab supplies.
-
-
Containerization:
-
Primary Container: Place solid this compound waste into a designated, sealable, and chemically compatible waste container.[5] The container must be in good condition with a leak-proof, screw-on cap.[6]
-
Contaminated Labware: Items such as gloves, weighing paper, and wipes contaminated with the chemical should be double-bagged in clear plastic bags.[6]
-
-
Labeling:
-
Immediately upon adding waste to a container, affix a "Hazardous Waste" label provided by your EHS department.[2][4]
-
Complete the label with the following information:
-
Full Chemical Name: "this compound" (do not use abbreviations).[2]
-
Composition: List all contents, including any solvents, with percentages.
-
Generator Information: Principal Investigator's name, lab location (building and room number), and contact information.[2]
-
Hazard Pictograms: Check the box for the "irritant" pictogram (GHS07 exclamation mark).[1][2]
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.
-
The SAA must be under the direct supervision of laboratory personnel.[7]
-
Use secondary containment, such as a plastic tub or tray, to prevent the spread of material in case of a leak.[3][6] The secondary container must be able to hold 110% of the volume of the primary container.[6]
-
Segregate this waste from incompatible materials, particularly strong oxidizing agents.[8]
-
-
Request for Disposal:
-
Disposal of Empty Containers:
-
An empty container that once held this compound must be triple-rinsed with a suitable solvent (e.g., water, as the compound is water-soluble).[5][9]
-
The rinsate (the liquid from rinsing) is considered hazardous waste and must be collected in a separate, labeled hazardous waste container for liquids.[3][5]
-
After triple-rinsing and air-drying, deface or remove the original chemical label. The container may then be disposed of as regular solid waste or recycled, according to your facility's guidelines.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. fishersci.com [fishersci.com]
- 9. caymanchem.com [caymanchem.com]
Personal protective equipment for handling L-Cysteine-glutathione Disulfide
Essential Safety and Handling Guide for L-Cysteine-glutathione Disulfide
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key hazards include:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][3]
-
Flammability: May be a flammable solid.[3]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specific Equipment |
| Eye and Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if ventilation is inadequate or for prolonged exposure, especially when handling the solid form where dust may be generated. |
Safe Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the Safety Data Sheet (SDS).
-
Dispensing: When weighing or transferring the solid material, avoid creating dust.[4] Use appropriate tools and a contained environment.
-
Solution Preparation: this compound is soluble in water (approx. 20 mg/ml) and PBS (pH 7.2) (approx. 10 mg/ml).[5] It is sparingly soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[5] When preparing aqueous solutions, it is recommended to dissolve the crystalline solid directly in the aqueous buffer.[5] Aqueous solutions are not recommended for storage for more than one day.[5]
-
Post-Handling: Wash hands thoroughly with soap and water after handling.[1] Remove and launder contaminated clothing before reuse.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[1][4] The recommended storage temperature is -20°C for long-term stability (≥4 years).[5]
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Disposal:
-
Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1][6]
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][7]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]
-
After Swallowing: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[8]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C13H22N4O8S2[2][3] |
| Molecular Weight | 426.5 g/mol [2][3] |
| Solubility in Water | ~20 mg/ml[5] |
| Solubility in PBS (pH 7.2) | ~10 mg/ml[5] |
| Storage Temperature | -20°C[5] |
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cysteine-glutathione disulfide | C13H22N4O8S2 | CID 10455148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. Glutathione - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
